molecular formula C23H31N3O3 B133922 Desmethoxy Ranolazine CAS No. 755711-09-2

Desmethoxy Ranolazine

Cat. No.: B133922
CAS No.: 755711-09-2
M. Wt: 397.5 g/mol
InChI Key: NISYIGQLESDPPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desmethoxy Ranolazine, also known as Desmethoxy Ranolazine, is a useful research compound. Its molecular formula is C23H31N3O3 and its molecular weight is 397.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Desmethoxy Ranolazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Desmethoxy Ranolazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[4-(2-hydroxy-3-phenoxypropyl)piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3/c1-18-7-6-8-19(2)23(18)24-22(28)16-26-13-11-25(12-14-26)15-20(27)17-29-21-9-4-3-5-10-21/h3-10,20,27H,11-17H2,1-2H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISYIGQLESDPPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30543874
Record name N-(2,6-Dimethylphenyl)-2-[4-(2-hydroxy-3-phenoxypropyl)piperazin-1-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

755711-09-2
Record name Desmethoxy ranolazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0755711092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,6-Dimethylphenyl)-2-[4-(2-hydroxy-3-phenoxypropyl)piperazin-1-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESMETHOXY RANOLAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6NUJ279FP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unveiling CVT-2514: A Technical Guide to the Primary Metabolite of Ranolazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Department]

[Date]

Abstract

Ranolazine, an antianginal agent with a unique mechanism of action, undergoes extensive metabolism, giving rise to a number of pharmacologically active and inactive derivatives. Among these, CVT-2514, or O-desmethyl ranolazine, emerges as a principal metabolite. A comprehensive understanding of its formation, pharmacological profile, and clinical relevance is paramount for a complete picture of ranolazine's disposition and activity in the body. This in-depth technical guide provides a thorough exploration of CVT-2514, from its biotransformation and chemical properties to detailed analytical methodologies for its quantification. We delve into its known pharmacological effects, offering a resource for researchers and drug development professionals engaged in the study of ranolazine and its metabolic pathways.

Introduction: The Significance of Metabolite Profiling in Drug Development

The journey of a drug through the human body is a complex process of absorption, distribution, metabolism, and excretion (ADME). Metabolism, in particular, plays a pivotal role in determining a drug's efficacy, duration of action, and potential for adverse effects. The study of drug metabolites is, therefore, not merely an academic exercise but a critical component of drug development and regulatory assessment. Understanding the pharmacological activity and pharmacokinetic profile of major metabolites is essential for predicting the overall clinical performance of a parent drug.

Ranolazine, marketed for the treatment of chronic stable angina, is a prime example of a drug with a complex metabolic profile.[1][2] It is extensively metabolized in the liver, with numerous metabolites identified in plasma and urine.[3] This guide focuses on CVT-2514, one of the most significant metabolites of ranolazine, providing a detailed technical overview for the scientific community.

Biotransformation of Ranolazine to CVT-2514

CVT-2514, chemically identified as N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl]piperazin-1-yl]acetamide, is the product of O-demethylation of the parent ranolazine molecule.[4][5]

The Central Role of Cytochrome P450 3A4 (CYP3A4)

The biotransformation of ranolazine to CVT-2514 is primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme system, located predominantly in the liver and intestine.[1][3] A minor contribution to this metabolic pathway is also attributed to CYP2D6.[6][7] The O-demethylation reaction involves the removal of a methyl group from the methoxyphenoxy moiety of ranolazine.

This metabolic pathway is of significant clinical interest due to the high potential for drug-drug interactions. Co-administration of ranolazine with potent inhibitors or inducers of CYP3A4 can significantly alter the plasma concentrations of both the parent drug and its metabolites, including CVT-2514, potentially impacting efficacy and safety.[1]

Ranolazine Ranolazine (C24H33N3O4) CVT2514 CVT-2514 (O-desmethyl ranolazine) (C23H31N3O4) Ranolazine->CVT2514 O-demethylation CYP3A4 CYP3A4 (Major) CYP2D6 (Minor) CYP3A4->Ranolazine

Caption: Metabolic pathway of ranolazine to CVT-2514.

Physicochemical and Pharmacokinetic Profile of CVT-2514

A thorough understanding of the physicochemical and pharmacokinetic properties of CVT-2514 is essential for interpreting its biological activity and contribution to the overall effects of ranolazine.

PropertyValueSource
IUPAC Name N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl]piperazin-1-yl]acetamide[4][5]
Synonyms O-desmethyl ranolazine, RS-88390[4][8]
CAS Number 172430-45-4[5]
Molecular Formula C23H31N3O4[4]
Molecular Weight 413.52 g/mol [4]
Plasma Protein Binding 70-75% (concentration-independent)[9]

CVT-2514 is one of the four most abundant metabolites of ranolazine found in plasma.[8] Its pharmacokinetic profile is intrinsically linked to the metabolism of the parent drug.

Pharmacological Activity of CVT-2514

The pharmacological activity of drug metabolites can range from being inert to possessing a potency comparable to or even greater than the parent compound. Elucidating the activity of CVT-2514 is crucial for understanding the complete pharmacological spectrum of ranolazine administration.

Anti-Myocardial Ischemic Effects

A key study that involved the chemical synthesis of CVT-2514 and other principal metabolites of ranolazine evaluated their effects on isoprenaline-induced myocardial ischemia in mice.[10] The findings of this research indicated that while other metabolites like CVT-2738 and CVT-2513 demonstrated protective effects, the activity of CVT-2514 was less potent than that of ranolazine.[8][10]

Clinical Significance of CVT-2514

The clinical relevance of CVT-2514 is an area of ongoing investigation. As a major circulating metabolite, its contribution to both the therapeutic efficacy and the adverse effect profile of ranolazine warrants careful consideration.

While direct evidence linking CVT-2514 to specific clinical outcomes is limited, its presence at significant concentrations in plasma suggests it may contribute to the overall pharmacological effect of ranolazine, albeit to a lesser extent than the parent drug.[8] Further research is needed to delineate the precise role of CVT-2514 in the clinical setting, including its potential impact on cardiac electrophysiology and its interaction with other medications.

Experimental Protocols: Quantification of CVT-2514 in Biological Matrices

Accurate and reliable quantification of CVT-2514 in biological samples, primarily plasma, is fundamental for pharmacokinetic and metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice due to its high sensitivity and specificity.[11][12][13]

Representative LC-MS/MS Protocol for CVT-2514 Quantification

The following protocol is a representative methodology synthesized from established practices for the analysis of ranolazine and its metabolites.[11][12][13] Researchers should validate this method according to regulatory guidelines before implementation.

Step 1: Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of a precipitation solvent (e.g., acetonitrile or methanol) containing a suitable internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Step 2: Chromatographic Separation (UPLC/HPLC)

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is typically suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B (linear gradient)

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B (linear gradient)

    • 3.1-4.0 min: 10% B (re-equilibration)

  • Injection Volume: 5 µL.

Step 3: Mass Spectrometric Detection (Tandem Quadrupole MS)

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • CVT-2514: The precursor ion will be the protonated molecule [M+H]+. The specific product ions for quantification and qualification need to be determined by direct infusion of a CVT-2514 standard.

    • Internal Standard: MRM transition for the selected internal standard.

  • Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, source temperature, and collision energy for maximum signal intensity.

Step 4: Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Determine the concentration of CVT-2514 in the quality control and unknown samples by interpolation from the calibration curve.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Plasma Sample (100 µL) Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant LC UPLC/HPLC Separation (C18 Column) Supernatant->LC MS Tandem MS Detection (ESI+, MRM) LC->MS Quantification Quantification (Calibration Curve) MS->Quantification

Caption: Workflow for the quantification of CVT-2514 in plasma.

Conclusion and Future Directions

CVT-2514 stands as a pivotal metabolite in the disposition of ranolazine. Its formation via CYP3A4-mediated O-demethylation underscores the importance of considering drug-drug interactions when prescribing ranolazine. While current evidence suggests that CVT-2514 is pharmacologically active but less potent than its parent compound, a significant knowledge gap remains concerning its quantitative pharmacological profile.

Future research should prioritize the determination of IC50 and Ki values for CVT-2514 against relevant biological targets to precisely define its potency. Furthermore, dedicated clinical studies are warranted to elucidate the specific contribution of CVT-2514 to the overall therapeutic and adverse effects of ranolazine. A deeper understanding of this major metabolite will undoubtedly contribute to the safer and more effective use of ranolazine in the management of chronic angina.

References

  • U.S. Food and Drug Administration. Clinical Pharmacology and Biopharmaceutics Review(s) for Ranexa (ranolazine). Available from: [Link]

  • Dhalla, A. K., & Singh, D. (Year). Ranolazine. In StatPearls.
  • BenchChem. (2025). Pharmacological Profile of CVT-2514: An In-depth Technical Guide. BenchChem Technical Support.
  • Hasheminasab, F., Gholami, K., & Mehralian, G. (2020). Comparison of pharmacokinetic parameters of ranolazine between diabetic and non-diabetic rats. Iranian Journal of Basic Medical Sciences, 23(11), 1486–1491.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 46781189, O-Desmethyl ranolazine. Retrieved January 25, 2026 from [Link].

  • Chaitman, B. R. (2006). Ranolazine for the management of chronic angina and potential use in other cardiovascular conditions.
  • Morrow, D. A., Scirica, B. M., Karwatowska-Prokopczuk, E., Murphy, S. A., Budaj, A., Varshavsky, S., Wolff, A. A., Skene, A., McCabe, C. H., & Braunwald, E. (2007). Effects of ranolazine on recurrent cardiovascular events in patients with non-ST-elevation acute coronary syndromes: the MERLIN-TIMI 36 randomized trial. JAMA, 297(16), 1775–1783.
  • Sultana, N., Arayne, M. S., & Shafi, N. (2011). Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study.
  • Stone, P. H. (2008). Safety and efficacy of ranolazine for the treatment of chronic angina pectoris. The American journal of cardiology, 101(10A), 29B–40B.
  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis and Characterization of O-Desmethyl Ranolazine. BenchChem Technical Support.
  • Sankar, D. G., Kumar, B. P., Kumar, T. S., & Latha, P. V. (2010). Determination of Ranolazine in Human Plasma by Liquid Chromatographic—Tandem Mass Spectrometric Assay.
  • Jerling, M. (2006). Clinical pharmacokinetics of ranolazine. Clinical pharmacokinetics, 45(5), 469–491.
  • Nag, S., & Chen, H. H. (2013). Clinical Pharmacokinetics of Ranolazine. Cardiology in review, 21(4), 196–203.
  • Patel, D. P., Sharma, P., Sanyal, M., & Shrivastav, P. S. (2011). A validated LC-MS/MS method for the estimation of ranolazine in human plasma and its application to a bioequivalence study.
  • Wang, Y., Zhang, Y., Wang, X., & Li, Y. (2012). Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities. Bioorganic & medicinal chemistry letters, 22(24), 7461–7464.
  • Tamargo, J., & López-Sendón, J. (2022). Ranolazine: A Better Understanding of Its Pathophysiology and Patient Profile to Guide Treatment of Chronic Stable Angina. Cardiovascular drugs and therapy, 36(4), 747–765.
  • Tsioufis, K., Andrikou, I., & Kasiakogias, A. (2020). Real-World Data from the Use of Ranolazine in Patients with Stable Angina Pectoris: The RANGER Study. Cardiology and therapy, 9(2), 469–480.
  • Reddy, B. M., & Reddy, G. V. (2012). Development and Validation of Stability Indicating RP-LC Method for Estimation of Ranolazine in Bulk and Its Pharmaceutical Form. American Journal of Analytical Chemistry, 3(9), 637-644.
  • John, S., T, P., & R, B. (2019). Synthesis and Characterization of Ether-Dimer Impurity of Drug - Ranolazine Using 2, 2'- (oxybis (methylene)) Bis (Oxirane). American Journal of Applied Chemistry, 7(5), 133-138.
  • Yang, M., Li, Y., Wang, Y., & Sun, J. (2022). Stereoselective quantitative analysis of ranolazine in plasma and tissue samples: application in pharmacokinetics and tissue distribution studies. New Journal of Chemistry, 46(34), 16547-16555.
  • John, S., T, P., & R, B. (2021). SYNTHESIS AND CHARACTERIZATION OF FIVE IMPURITIES OF RANOLAZINE. European Journal of Pharmaceutical and Medical Research, 8(6), 445-451.

Sources

The Unseen Contributors: A Technical Guide to the Biological Activity of Ranolazine Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Parent Compound in Cardiovascular Therapeutics

Ranolazine is an antianginal agent approved for the management of chronic stable angina.[1] Its therapeutic efficacy is primarily attributed to the inhibition of the late inward sodium current (late INa) in cardiac myocytes.[1][2] This action mitigates the ionic imbalances that occur during myocardial ischemia, specifically by reducing intracellular sodium overload and, consequently, calcium overload via the Na+-Ca2+ exchanger.[3][4] The net result is a decrease in ventricular wall tension and myocardial oxygen consumption without significant alterations in heart rate or blood pressure.[1] However, the clinical and biological profile of a drug is not solely defined by the parent compound. Ranolazine undergoes extensive metabolism, and its metabolites, present in systemic circulation, may contribute to its overall pharmacological and toxicological profile.

This technical guide provides an in-depth exploration of the biological activities of the principal metabolites of ranolazine. We will delve into the metabolic pathways, the known effects of these metabolites on cardiac ion channels and in models of myocardial ischemia, and present detailed protocols for their investigation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the complete in vivo picture of ranolazine's action.

Metabolic Fate of Ranolazine: A Multi-Pathway Transformation

Ranolazine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, with a lesser contribution from CYP2D6.[1] This biotransformation leads to a diverse array of metabolites, with over 40 identified in plasma and more than 100 detected in urine.[1] The primary metabolic routes include N-dealkylation, O-demethylation, and hydrolysis.[5] Among these, a few key metabolites are found in significant concentrations in the plasma and are therefore of principal interest for their potential biological activity. These include CVT-2512, CVT-2513, CVT-2514, and CVT-2738.[6]

G cluster_cyp3a4 CYP3A4 (Primary) cluster_cyp2d6 CYP2D6 (Secondary) Ranolazine Ranolazine CVT2514 CVT-2514 (O-desmethyl ranolazine) Ranolazine->CVT2514 O-demethylation CVT2738 CVT-2738 Ranolazine->CVT2738 Other_Metabolites1 Other Metabolites Ranolazine->Other_Metabolites1 CVT2512 CVT-2512 Ranolazine->CVT2512 CVT2513 CVT-2513 Ranolazine->CVT2513 Other_Metabolites2 Other Metabolites Ranolazine->Other_Metabolites2

Caption: Metabolic pathways of ranolazine.

Biological Activity Profile of Key Ranolazine Metabolites

While the pharmacological activity of ranolazine's metabolites has not been as extensively characterized as the parent drug, available evidence suggests they are not inert. Their contribution to the overall clinical effect of ranolazine is likely a complex interplay of their individual potencies and plasma concentrations.

Comparative Effects on Myocardial Ischemia

In vivo studies in murine models of myocardial ischemia have provided the most direct evidence of the biological activity of ranolazine metabolites. One key study synthesized five principal metabolites—CVT-2512, CVT-2513, CVT-2514, CVT-2738, and CVT-4786—and evaluated their ability to mitigate the effects of isoprenaline-induced myocardial ischemia.[6] The results indicated that CVT-2738 and CVT-2513 possess protective effects against myocardial ischemia.[6] However, even the most potent of these, CVT-2738, was found to be less potent than the parent compound, ranolazine.[6] The metabolite CVT-2514 also demonstrated anti-ischemic activity, though it was less potent than ranolazine.[5]

Activity at Cardiac Ion Channels

The primary mechanism of ranolazine's anti-ischemic effect is the inhibition of the late INa.[4] Therefore, the activity of its metabolites at this and other key cardiac ion channels is of significant interest.

  • Late Sodium Current (late INa): While direct, quantitative comparisons are limited in publicly accessible literature, it is understood that metabolites like CVT-2738 and CVT-2514 likely retain some inhibitory activity at the late INa, albeit at a reduced potency compared to ranolazine. This is consistent with the observation of their anti-ischemic effects in animal models. An enhanced late INa is a key pathological feature in ischemia, leading to Na+ and subsequent Ca2+ overload, which impairs diastolic relaxation.[3][7]

  • Rapid Delayed Rectifier Potassium Current (IKr): Ranolazine is also known to inhibit IKr, which is responsible for its dose-related prolongation of the QTc interval.[1][8] The extent to which its metabolites share this activity is a critical determinant of their potential proarrhythmic risk. A comprehensive characterization of the metabolites' effects on IKr is essential for a complete safety profile.

  • Other Ion Channels: At higher concentrations, ranolazine can also inhibit the slow component of the delayed rectifier potassium current (IKs) and the L-type calcium current (ICa).[8] The activity of its metabolites at these channels is largely uncharacterized but could influence the overall electrophysiological effects of ranolazine therapy.

Summary of Biological Activity

The following table summarizes the known biological activities of ranolazine and its key metabolites. It is important to note that quantitative data for the metabolites are not widely available, and much of the information is qualitative or comparative.

CompoundPrimary Metabolic PathwayKnown Biological ActivityRelative Potency (vs. Ranolazine)
Ranolazine N/APotent inhibitor of late INa; also inhibits IKr, IKs, and ICa.[1][2][8]N/A
CVT-2738 CYP3A4Protective against myocardial ischemia.[6]Less Potent[6]
CVT-2513 CYP2D6Protective against myocardial ischemia.[6]Less Potent[6]
CVT-2514 CYP3A4Anti-myocardial ischemic effects.[5]Less Potent[5]
CVT-2512 CYP2D6Data not widely available.Unknown
CVT-4786 N/AData not widely available.Unknown

Experimental Protocols for Assessing Biological Activity

To rigorously characterize the biological activity of ranolazine metabolites, a combination of in vitro and in vivo experimental approaches is necessary. The following sections provide detailed, field-proven protocols for these assessments.

In Vitro Assessment: Patch-Clamp Electrophysiology

The gold-standard for determining the effect of a compound on specific ion channels is the patch-clamp technique.[9][10] This method allows for the direct measurement of ionic currents across the membrane of a single cell.

Objective: To determine the inhibitory concentration (IC50) of ranolazine metabolites on key cardiac ion channels (e.g., late INa, IKr).

Experimental Workflow:

G cluster_prep Cell Preparation cluster_record Patch-Clamp Recording cluster_drug Drug Application & Analysis CellCulture Culture of cells expressing the target ion channel (e.g., HEK293 with hNav1.5) CellIsolation Isolation of single cells for recording CellCulture->CellIsolation GigaSeal Formation of a gigaohm seal between the micropipette and cell membrane CellIsolation->GigaSeal WholeCell Establishment of whole-cell configuration GigaSeal->WholeCell VoltageClamp Application of voltage-clamp protocol specific to the target ion channel WholeCell->VoltageClamp CurrentRecording Recording of baseline ionic currents VoltageClamp->CurrentRecording MetaboliteApplication Perfusion of increasing concentrations of the ranolazine metabolite CurrentRecording->MetaboliteApplication ConcentrationResponse Recording of current inhibition at each concentration MetaboliteApplication->ConcentrationResponse DataAnalysis Construction of a concentration-response curve and calculation of IC50 ConcentrationResponse->DataAnalysis

Caption: Workflow for in vitro assessment of metabolite activity.

Detailed Methodology:

  • Cell Preparation:

    • Culture a stable cell line (e.g., HEK293 or CHO cells) expressing the human cardiac ion channel of interest (e.g., hNav1.5 for late INa, hERG for IKr).

    • On the day of the experiment, detach the cells using a non-enzymatic solution and re-plate them at a low density onto glass coverslips.

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the appropriate intracellular solution.

  • Recording Setup:

    • Mount the coverslip onto the stage of an inverted microscope equipped with micromanipulators.

    • Fill the recording chamber with an extracellular solution and the micropipette with an intracellular solution, both formulated to isolate the specific current being measured.

  • Patch-Clamp Procedure:

    • Approach a single, healthy-looking cell with the micropipette while applying slight positive pressure.

    • Upon contact with the cell membrane, release the positive pressure to form a high-resistance "gigaohm" seal.

    • Apply a brief pulse of negative pressure to rupture the cell membrane under the pipette tip, establishing the "whole-cell" configuration.

  • Data Acquisition:

    • Apply a voltage-clamp protocol designed to elicit the specific ionic current of interest. For example, for late INa, a long depolarizing pulse would be used.

    • Record the baseline current for a stable period.

    • Perfuse the recording chamber with increasing concentrations of the ranolazine metabolite, allowing the current to reach a steady state at each concentration.

    • Perform a "washout" with the control extracellular solution to assess the reversibility of the effect.

  • Data Analysis:

    • Measure the peak current amplitude at each metabolite concentration.

    • Normalize the data to the baseline current and plot the percent inhibition against the logarithm of the metabolite concentration.

    • Fit the data to a Hill equation to determine the IC50 value.

In Vivo Assessment: Murine Model of Myocardial Ischemia

In vivo models are essential for understanding the integrated physiological effects of a compound. The isoprenaline-induced myocardial ischemia model in mice is a well-established method for screening anti-ischemic drugs.[6]

Objective: To evaluate the protective effects of ranolazine metabolites against acute myocardial ischemia.

Experimental Workflow:

G cluster_animal Animal Preparation cluster_treatment Treatment and Ischemia Induction cluster_analysis Data Collection and Analysis Acclimatization Acclimatization of mice to laboratory conditions Grouping Randomization of animals into control and treatment groups Acclimatization->Grouping BaselineECG Recording of baseline ECG Grouping->BaselineECG MetaboliteAdmin Administration of ranolazine metabolite or vehicle (control) BaselineECG->MetaboliteAdmin IschemiaInduction Subcutaneous injection of isoprenaline to induce ischemia MetaboliteAdmin->IschemiaInduction PostIschemiaECG Continuous ECG monitoring post-isoprenaline IschemiaInduction->PostIschemiaECG BiomarkerAnalysis Collection of blood for cardiac biomarker analysis (e.g., troponin) IschemiaInduction->BiomarkerAnalysis STSegmentAnalysis Measurement of ST-segment depression PostIschemiaECG->STSegmentAnalysis StatisticalAnalysis Statistical comparison between treatment and control groups STSegmentAnalysis->StatisticalAnalysis BiomarkerAnalysis->StatisticalAnalysis

Caption: Workflow for in vivo assessment of anti-ischemic activity.

Detailed Methodology:

  • Animal Handling:

    • Use adult male mice (e.g., C57BL/6 strain), housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Allow at least one week for acclimatization before the experiment.

  • Grouping and Dosing:

    • Randomly assign mice to different groups: a vehicle control group, a ranolazine positive control group, and one or more groups for each ranolazine metabolite being tested.

    • Administer the test compounds or vehicle via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before ischemia induction.

  • ECG Monitoring:

    • Anesthetize the mice and place them on a heating pad to maintain body temperature.

    • Attach subcutaneous needle electrodes to the limbs to record a standard lead II electrocardiogram (ECG).

    • Record a stable baseline ECG for at least 15 minutes.

  • Induction of Myocardial Ischemia:

    • Induce acute myocardial ischemia by administering a subcutaneous injection of isoprenaline hydrochloride (e.g., 85 mg/kg).

  • Data Collection and Analysis:

    • Continuously monitor the ECG for at least 30 minutes following isoprenaline injection.

    • Measure the extent of ST-segment depression from the isoelectric line at various time points.

    • At the end of the experiment, collect blood samples via cardiac puncture for the analysis of cardiac troponin levels.

    • Euthanize the animals and harvest the hearts for histological analysis if required.

  • Statistical Analysis:

    • Compare the mean ST-segment depression and cardiac troponin levels between the control and treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant reduction in these parameters in a treatment group compared to the control group indicates a protective effect.

Conclusion: An Integrated View for Future Drug Development

The biological activity of ranolazine's metabolites, while less potent than the parent compound, may still contribute to the overall therapeutic and safety profile of the drug. Metabolites such as CVT-2738 and CVT-2513 have demonstrated protective effects in preclinical models of myocardial ischemia, suggesting they are not merely inactive byproducts. A thorough understanding of their pharmacology, particularly their effects on a range of cardiac ion channels, is crucial for a complete picture of ranolazine's mechanism of action and for the development of future anti-ischemic drugs with improved efficacy and safety. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the role of these unseen contributors in cardiovascular therapy.

References

  • Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities. PubMed. Available at: [Link]

  • Ranolazine: Ion-channel-blocking actions and in vivo electrophysiological effects. National Institutes of Health. Available at: [Link]

  • Ranolazine. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Cardiac ion channels. PubMed. Available at: [Link]

  • Late sodium current: A mechanism for angina, heart failure, and arrhythmia. National Institutes of Health. Available at: [Link]

  • Principles of Electrophysiological In Vitro Measurements. ResearchGate. Available at: [Link]

  • Ranolazine in Cardiac Arrhythmia. National Institutes of Health. Available at: [Link]

  • Guidelines for experimental models of myocardial ischemia and infarction. PubMed Central. Available at: [Link]

  • Ranolazine: A Contemporary Review. Journal of the American Heart Association. Available at: [Link]

  • Mechanism of action of the new anti-ischemia drug ranolazine. PubMed. Available at: [Link]

  • Modeling heart failure in animal models for novel drug discovery and development. National Institutes of Health. Available at: [Link]

  • Structural Biology of the Cvt Pathway. PubMed. Available at: [Link]

  • Patch Clamp and Perfusion Techniques for Studying Ion Channels Expressed in Xenopus oocytes. National Institutes of Health. Available at: [Link]

  • Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents. Frontiers. Available at: [Link]

  • Late sodium current in the pathophysiology of cardiovascular disease: consequences of sodium–calcium overload. National Institutes of Health. Available at: [Link]

  • Ranolazine. A metabolic modulator for the treatment of chronic stable angina. PubMed. Available at: [Link]

  • What are the pharmacodynamics of Ranolazine? Dr.Oracle. Available at: [Link]

  • Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Molecular Devices. Available at: [Link]

  • Computational biology in the study of cardiac ion channels and cell electrophysiology. ResearchGate. Available at: [Link]

  • The Anti-Ischemic Mechanism of Action of Ranolazine in Stable Ischemic Heart Disease. ResearchGate. Available at: [Link]

  • Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole. Frontiers. Available at: [Link]

  • Clinical Pharmacokinetics of Ranolazine. ResearchGate. Available at: [Link]

  • Selective Inhibition of Cardiac Late Na + Current Is Based on Fast Offset Kinetics of the Inhibitor. MDPI. Available at: [Link]

  • A Short Guide to Electrophysiology and Ion Channels. Publishing at the Library. Available at: [Link]

  • Animal models in the study of myocardial ischaemia and ischaemic syndromes. Oxford Academic. Available at: [Link]

  • Computational biology in the study of cardiac ion channels and cell electrophysiology. PubMed. Available at: [Link]

  • Anti ischemic Mechanism of Ranolazine. YouTube. Available at: [Link]

  • Patch-Clamp Recording Protocol. Creative Bioarray. Available at: [Link]

Sources

An In-Depth Technical Guide to Desmethoxy Ranolazine (CAS No. 172430-45-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Desmethoxy Ranolazine, a significant metabolite and impurity of the antianginal drug Ranolazine. With full editorial control, this document delves into the core chemical and biological aspects of Desmethoxy Ranolazine, offering a narrative designed for the discerning scientific audience. This guide synthesizes technical data with practical, field-proven insights, covering its synthesis, physicochemical properties, analytical methodologies, and pharmacological context. All protocols are presented as self-validating systems, and key claims are supported by authoritative citations.

Introduction: The Significance of Desmethoxy Ranolazine

Desmethoxy Ranolazine, identified by the CAS number 172430-45-4, is a molecule of considerable interest in the pharmaceutical sciences. It is primarily known as a major metabolite of Ranolazine, a medication used to treat chronic angina.[1] The metabolic conversion of Ranolazine to its desmethylated counterparts is a critical aspect of its pharmacokinetic profile, predominantly mediated by cytochrome P450 enzymes in the liver.[1] Understanding the characteristics of Desmethoxy Ranolazine is therefore essential for comprehensive drug metabolism and pharmacokinetic (DMPK) studies, as well as for ensuring the safety and efficacy of Ranolazine through impurity profiling and control.

This guide will explore the multifaceted nature of Desmethoxy Ranolazine, providing researchers and drug development professionals with the foundational knowledge and detailed methodologies required for its synthesis, analysis, and biological evaluation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Desmethoxy Ranolazine is fundamental for the development of analytical methods and for comprehending its disposition in biological systems.

PropertyValueSource
CAS Number 172430-45-4[1]
Molecular Formula C₂₃H₃₁N₃O₄[1]
Molecular Weight 413.52 g/mol [1]
IUPAC Name N-(2,6-dimethylphenyl)-2-(4-(2-hydroxy-3-(2-hydroxyphenoxy)propyl)piperazin-1-yl)acetamide[1]
Synonyms Desmethyl Ranolazine, O-Desmethyl Ranolazine, CVT-2514[1]
Appearance Pale Beige Solid[2]
Solubility Soluble in Chloroform, DMSO, Methanol[3]
Melting Point 48-50°C[3]

Synthesis of Desmethoxy Ranolazine

The synthesis of Desmethoxy Ranolazine can be logically inferred from the established synthetic routes for Ranolazine, its parent compound. The core strategy involves the coupling of two key intermediates: N-(2,6-dimethylphenyl)-1-piperazineacetamide and a phenoxy-propanolamine side chain . While direct synthesis from Ranolazine via O-demethylation is possible, a more practical approach for obtaining a pure standard involves a convergent synthesis.

Synthetic Pathway Overview

The proposed synthesis follows a three-step pathway, starting from readily available commercial precursors. This approach offers good control over the introduction of the desired structural motifs and facilitates purification of the intermediates and the final product.

G cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Final Condensation 2,6-Dimethylaniline 2,6-Dimethylaniline Intermediate_A 2-Chloro-N-(2,6-dimethylphenyl)acetamide 2,6-Dimethylaniline->Intermediate_A Acylation Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->Intermediate_A Intermediate_1 N-(2,6-dimethylphenyl)-1-piperazineacetamide Intermediate_A->Intermediate_1 Nucleophilic Substitution Piperazine Piperazine Piperazine->Intermediate_1 Final_Product Desmethoxy Ranolazine Intermediate_1->Final_Product Ring Opening/Condensation Phenol Phenol Intermediate_2 1-(Phenoxy)-2,3-epoxypropane Phenol->Intermediate_2 Williamson Ether Synthesis Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate_2 Intermediate_2->Final_Product G cluster_0 Ranolazine Metabolism and Activity Ranolazine Ranolazine Metabolism Metabolism (CYP3A4) Ranolazine->Metabolism AntiIschemicActivity Anti-Ischemic Activity Ranolazine->AntiIschemicActivity Potent DesmethoxyRanolazine Desmethoxy Ranolazine (CVT-2514) Metabolism->DesmethoxyRanolazine OtherMetabolites Other Metabolites (e.g., CVT-2738) Metabolism->OtherMetabolites ReducedActivity Less Potent Activity DesmethoxyRanolazine->ReducedActivity Demonstrated ProtectiveEffects Protective Effects OtherMetabolites->ProtectiveEffects Demonstrated

Sources

A Technical Guide to the Preclinical Pharmacokinetic Characterization of Desmethoxy Ranolazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

Desmethoxy ranolazine, a known impurity and potential metabolite of the anti-anginal agent ranolazine, represents a critical entity in the comprehensive safety and efficacy profiling of the parent drug. While extensive pharmacokinetic data for ranolazine is publicly available, a significant information gap exists for desmethoxy ranolazine. This technical guide provides a robust framework for the preclinical pharmacokinetic characterization of desmethoxy ranolazine. By leveraging established methodologies for ranolazine and adhering to regulatory guidelines, this document outlines the essential in vivo studies, bioanalytical method development, and data interpretation required to elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This guide is intended to be a vital resource for researchers and drug development professionals, enabling a thorough understanding of desmethoxy ranolazine's preclinical behavior and its potential implications for the clinical use of ranolazine.

Introduction: The Rationale for Characterizing Desmethoxy Ranolazine

Ranolazine is an important anti-anginal medication that exerts its effects through the inhibition of the late sodium current in cardiac cells.[1] The metabolic fate of ranolazine is well-documented, with primary metabolism occurring via cytochrome P450 3A4 (CYP3A4) and to a lesser extent, CYP2D6.[2][3] This extensive metabolism leads to the formation of several metabolites, and the presence of process-related impurities is also a consideration in the drug's overall profile.

Desmethoxy ranolazine (N-(2,6-dimethylphenyl)-2-[4-(2-hydroxy-3-phenoxypropyl)piperazin-1-yl]acetamide) is identified as an impurity of ranolazine.[4][5] Understanding the pharmacokinetic profile of such a compound is crucial for several reasons:

  • Safety Assessment: An impurity may have its own pharmacological or toxicological effects. A thorough pharmacokinetic workup is essential to understand its systemic exposure and potential for accumulation.

  • Metabolic Profiling: If desmethoxy ranolazine is also a metabolite, its formation and clearance pathways contribute to the overall disposition of ranolazine.

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA require the characterization of drug impurities to ensure the safety and quality of pharmaceutical products.[6][7]

This guide will provide a comprehensive, step-by-step approach to investigating the preclinical pharmacokinetics of desmethoxy ranolazine.

Physicochemical Properties of Desmethoxy Ranolazine

A foundational understanding of the physicochemical properties of desmethoxy ranolazine is essential for designing appropriate in vivo studies and analytical methods.

PropertyValueSource
IUPAC Name N-(2,6-dimethylphenyl)-2-[4-(2-hydroxy-3-phenoxypropyl)piperazin-1-yl]acetamide[5]
CAS Number 755711-09-2[5]
Molecular Formula C₂₃H₃₁N₃O₃[5]
Molecular Weight 397.5 g/mol [5]
LogP (Computed) 2.8[5]

Preclinical In Vivo Study Design

The primary goal of the in vivo studies is to determine the fundamental pharmacokinetic parameters of desmethoxy ranolazine in a relevant preclinical model. The choice of animal model should be justified based on its metabolic similarity to humans for the parent drug, ranolazine. Rodent models, such as the Wistar rat, are commonly used in early pharmacokinetic studies.[2]

Animal Model and Dosing
  • Species: Male Wistar rats (250-300g) are a suitable initial model.

  • Housing: Animals should be housed in controlled conditions with a standard diet and water ad libitum.[2]

  • Dose Selection: A preliminary dose-ranging study should be conducted to determine a well-tolerated dose. Based on ranolazine studies, an initial intravenous (IV) dose of 2-5 mg/kg and an oral (PO) dose of 10-20 mg/kg can be considered.

  • Formulation: For IV administration, desmethoxy ranolazine should be dissolved in a suitable vehicle such as a solution of 20% DMSO in 80% PEG400.[8] For oral administration, a suspension in a vehicle like 0.5% methylcellulose is appropriate.

Experimental Workflow: A Step-by-Step Protocol
  • Animal Acclimatization: Allow animals to acclimate for at least one week before the study.

  • Catheterization (for IV studies): For serial blood sampling, cannulation of the jugular vein is recommended.

  • Dosing:

    • Intravenous (IV) Group: Administer the formulated dose of desmethoxy ranolazine as a bolus via the tail vein.

    • Oral (PO) Group: Administer the formulated dose via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) at the following time points:

    • IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma. Store plasma samples at -80°C until analysis.

Experimental Workflow Diagram

G cluster_pre Pre-Study cluster_study Study Day cluster_post Post-Study acclimatize Animal Acclimatization catheterize Catheterization (IV Group) acclimatize->catheterize dosing_iv IV Dosing blood_sampling Serial Blood Sampling dosing_iv->blood_sampling dosing_po PO Dosing dosing_po->blood_sampling centrifuge Plasma Separation blood_sampling->centrifuge storage Sample Storage (-80°C) centrifuge->storage analysis Bioanalytical Analysis storage->analysis

Caption: Workflow for a preclinical pharmacokinetic study of desmethoxy ranolazine.

Bioanalytical Method Development and Validation

A sensitive and specific bioanalytical method is paramount for the accurate quantification of desmethoxy ranolazine in plasma samples. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the industry standard for such analyses.[9][10]

Proposed LC-MS/MS Method
  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

  • Sample Preparation: Protein precipitation is a rapid and effective method for plasma sample cleanup. A simple protocol would involve adding three volumes of cold acetonitrile to one volume of plasma, vortexing, and centrifuging to pellet the precipitated proteins.

  • Chromatography:

    • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for desmethoxy ranolazine would need to be optimized. A plausible precursor ion would be the [M+H]⁺ ion at m/z 398.2.

Method Validation

The developed method must be validated according to regulatory guidelines, assessing:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Pharmacokinetic Data Analysis

Pharmacokinetic parameters should be calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Key Pharmacokinetic Parameters

The following parameters should be determined for both IV and PO administration routes:

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
Elimination half-life
CL Total body clearance
Vd Volume of distribution
F% Absolute oral bioavailability (calculated as (AUCpo/AUCiv) x (Doseiv/Dosepo) x 100)

Potential Metabolic Pathways

While specific metabolic pathways for desmethoxy ranolazine are uncharacterized, we can hypothesize potential routes based on the known metabolism of ranolazine.[2]

Hypothesized Metabolic Transformations
  • Hydroxylation: Addition of a hydroxyl group to the aromatic rings or aliphatic chains.

  • N-dealkylation: Cleavage of the alkyl chain from the piperazine nitrogen.

  • O-dealkylation: Not applicable due to the absence of a methoxy group.

  • Glucuronidation: Conjugation with glucuronic acid to increase water solubility for excretion.

Metabolic Pathway Diagram

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent Desmethoxy Ranolazine hydroxylation Hydroxylated Metabolites parent->hydroxylation CYP-mediated n_dealkylation N-dealkylated Metabolites parent->n_dealkylation CYP-mediated glucuronide Glucuronide Conjugates hydroxylation->glucuronide UGT-mediated

Caption: Hypothesized metabolic pathways for desmethoxy ranolazine.

Conclusion

References

  • Comparison of pharmacokinetic parameters of ranolazine between diabetic and non-diabetic rats - PMC - PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]

  • Jerling, M. (2006). Clinical pharmacokinetics of ranolazine. Clinical Pharmacokinetics, 45(5), 469–491. [Link]

  • U.S. Food and Drug Administration. (2006). NDA 21-526 Page 4. Retrieved from [Link]

  • Chakraborty, U. S., Ghosh, D., & Pal, T. K. (2008). Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1473–1479. [Link]

  • U.S. Food and Drug Administration. (n.d.). 21-526/S004. Retrieved from [Link]

  • Bidada, J. P., et al. (2011). Novel Spectrophotometric method for estimation of Ranolazine in bulk and pharmaceutical dosage forms. Der Pharma Chemica, 3(2), 1-4.
  • Google Patents. (n.d.). US20110151258A1 - Preparation of ranolazine.
  • John, S., Pramila, T., & Bhavana, R. (n.d.). SYNTHESIS AND CHARACTERIZATION OF FIVE IMPURITIES OF RANOLAZINE. European Journal of Pharmaceutical and Medical Research.
  • PubChem. (n.d.). Desmethoxy Ranolazine. Retrieved from [Link]

  • ResearchGate. (2025). Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025). Clinical Pharmacokinetics of Ranolazine. Retrieved from [Link]

  • Bazoukis, G., et al. (2018). Impact of ranolazine on ventricular arrhythmias – A systematic review. Journal of Arrhythmia, 34(4), 373-379. [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics. Retrieved from [Link]

  • New Journal of Chemistry. (2022). Stereoselective quantitative analysis of ranolazine in plasma and tissue samples: application in pharmacokinetics and tissue distribution studies. New Journal of Chemistry, 46(32), 15473-15481. [Link]

  • CenterWatch. (2025). A Study of Ranolazine in ALS | Clinical Research Trial Listing. Retrieved from [Link]

  • MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceuticals, 17(2), 195. [Link]

  • Pharmaffiliates. (n.d.). Ranolazine-impurities. Retrieved from [Link]

  • Pelliccia, F., et al. (2012). A pilot randomized study of ranolazine for reduction of myocardial damage during elective percutaneous coronary intervention. American Heart Journal, 164(1), 88-93. [Link]

Sources

The Metabolic Gauntlet: A Technical Guide to the Fate of Ranolazine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Late Sodium Current

Ranolazine, approved by the U.S. Food and Drug Administration (FDA) in 2006, has carved a niche in the management of chronic stable angina.[1] Its unique mechanism, primarily the inhibition of the late inward sodium current (INaL), distinguishes it from traditional antianginal therapies that predominantly rely on hemodynamic modifications.[1] By mitigating the sodium-induced calcium overload in cardiac myocytes, ranolazine exerts its anti-ischemic effects without clinically significant alterations in heart rate or blood pressure.[1] However, for the researcher, the drug development professional, and the inquiring scientist, the journey of the ranolazine molecule through the human body—its metabolic fate—is a story of equal significance. Understanding this intricate process is paramount for optimizing its therapeutic window, predicting drug-drug interactions, and ensuring patient safety. This guide provides an in-depth technical exploration of the absorption, distribution, metabolism, and excretion (ADME) of ranolazine, grounded in established scientific evidence and presented with the causal insights essential for practical application in a research and development setting.

Section 1: The Physicochemical and Pharmacokinetic Blueprint of Ranolazine

The metabolic journey of any xenobiotic is fundamentally governed by its inherent physicochemical properties and subsequent pharmacokinetic behavior. Ranolazine, chemically known as N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide, is a piperazine derivative.[2] Its oral bioavailability is reported to be in the range of 35% to 50%, a variability attributed to extensive first-pass metabolism in the gut and liver.[3][4] The extended-release formulation of ranolazine allows for twice-daily dosing, achieving steady-state plasma concentrations within three days.[1] Food does not significantly affect the rate or extent of absorption, offering flexibility in administration.[1][4]

Once absorbed, ranolazine is approximately 62% bound to human plasma proteins, primarily α1-acid glycoprotein.[5] Its volume of distribution at steady state ranges from 85 to 180 liters, indicating distribution into tissues.[3][4]

Key Pharmacokinetic Parameters of Ranolazine
ParameterValueReference(s)
Bioavailability35-50%[3][4]
Time to Peak Plasma Concentration (Tmax)2 to 5 hours (extended-release)[1]
Apparent Terminal Half-life (t1/2)~7 hours (extended-release)[5]
Plasma Protein Binding~62%[5]
Volume of Distribution (Vd)85-180 L[3][4]

Section 2: The Metabolic Crucible: Biotransformation of Ranolazine

Ranolazine undergoes rapid and extensive metabolism, with less than 5% of the parent drug excreted unchanged in the urine and feces.[5][6] The liver is the primary site of this biotransformation, orchestrated predominantly by the cytochrome P450 (CYP) enzyme system.

The Major Players: CYP3A4 and CYP2D6

The principal enzyme responsible for the metabolism of ranolazine is CYP3A4 , accounting for approximately 70-75% of its clearance.[7] A smaller, yet significant, contribution is made by CYP2D6 , which is responsible for less than 20% of its metabolism.[7] This dual-enzyme involvement has significant clinical implications, particularly concerning drug-drug interactions.

The metabolic pathways involved in the biotransformation of ranolazine are diverse and lead to a multitude of metabolites. The main reactions include:

  • N-dealkylation of the piperazine ring.[7]

  • O-demethylation .[7]

  • O-dearylation of the methoxyphenoxy moiety.[7]

  • Hydroxylation at various positions on the molecule.[8]

  • Glucuronidation , a phase II conjugation reaction.[7][8]

Over 100 metabolites have been detected in urine, with at least 40 identified in plasma.[1] However, a few key metabolites account for the majority of the circulating metabolic products.

Major Metabolites of Ranolazine

While numerous metabolites are formed, four are considered the most abundant in plasma, with their area under the curve (AUC) values ranging from approximately 5% to 33% of the parent ranolazine.[5][6]

MetaboliteFormation PathwayRelative Plasma Exposure (AUC % of Ranolazine)Pharmacological ActivityReference(s)
CVT-2738 N-dealkylationMajorProtective against myocardial ischemia (less potent than ranolazine)[7][9]
CVT-4786 N-dealkylationMajorNot well characterized[7][10]
CVT-2514 O-demethylationMajorNot well characterized[7][10]
CVT-2512 O-dearylationMajorNot well characterized[7]
CVT-2513 Not specifiedNot specifiedProtective against myocardial ischemia (less potent than ranolazine)[9]

It is noteworthy that while some metabolites, such as CVT-2738 and CVT-2513, exhibit some pharmacological activity, their potency is less than that of the parent compound, ranolazine.[9] The pharmacological activity of many other metabolites has not been well characterized.[5][6]

Metabolic Pathway of Ranolazine

Ranolazine_Metabolism cluster_phase2 Phase II Metabolism Ranolazine Ranolazine N_dealkylation N-dealkylation Ranolazine->N_dealkylation CYP3A4, CYP2D6 O_demethylation O-demethylation Ranolazine->O_demethylation CYP3A4 O_dearylation O-dearylation Ranolazine->O_dearylation CYP3A4 Hydroxylation Hydroxylation Ranolazine->Hydroxylation CYP3A4, CYP2D6 Glucuronidation Glucuronidation Ranolazine->Glucuronidation CVT_2738 CVT-2738 N_dealkylation->CVT_2738 CVT_4786 CVT-4786 N_dealkylation->CVT_4786 CVT_2514 CVT-2514 O_demethylation->CVT_2514 CVT_2512 CVT-2512 O_dearylation->CVT_2512 Hydroxylated_Metabolites Hydroxylated Metabolites Hydroxylation->Hydroxylated_Metabolites Hydroxylated_Metabolites->Glucuronidation Glucuronide_conjugates Glucuronide Conjugates Glucuronidation->Glucuronide_conjugates

Caption: Major metabolic pathways of ranolazine.

Section 3: Experimental Protocols for Investigating Ranolazine Metabolism

A thorough understanding of a drug's metabolic fate necessitates robust and well-validated experimental methodologies. The following protocols provide a framework for the in vitro and in vivo characterization of ranolazine metabolism, reflecting best practices in the field.

Protocol 1: In Vitro Metabolic Stability and Metabolite Identification of Ranolazine in Human Liver Microsomes (HLM)

Objective: To determine the in vitro intrinsic clearance (CLint) of ranolazine and identify its major metabolites using HLM.

Materials:

  • Ranolazine

  • Pooled Human Liver Microsomes (HLM), commercially available

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (IS) for quenching and protein precipitation

  • LC-MS/MS system

Methodology:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of ranolazine in a suitable solvent (e.g., DMSO, ensuring the final concentration in the incubation is ≤ 0.1%).

    • In microcentrifuge tubes, pre-warm the HLM suspension (final protein concentration typically 0.2-1.0 mg/mL) and phosphate buffer at 37°C for 5 minutes.

  • Initiation of the Metabolic Reaction:

    • Add the ranolazine stock solution to the HLM suspension to achieve the desired final substrate concentration (e.g., 1 µM).

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • Incubation and Sampling:

    • Incubate the reaction mixture in a shaking water bath at 37°C.

    • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching and Sample Preparation:

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold ACN with the IS.

    • Vortex the samples to precipitate the proteins.

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining ranolazine at each time point.

    • For metabolite identification, analyze the samples in full scan and product ion scan modes to detect and characterize potential metabolites.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining ranolazine versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the in vitro half-life (t1/2) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration).

Experimental Workflow for In Vitro Metabolism Study

in_vitro_workflow start Start prepare Prepare Incubation Mixtures (HLM, Buffer, Ranolazine) start->prepare prewarm Pre-warm at 37°C prepare->prewarm initiate Initiate Reaction (Add NADPH) prewarm->initiate incubate Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) initiate->incubate quench Quench Reaction (Ice-cold ACN + IS) incubate->quench centrifuge Protein Precipitation & Centrifugation quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze data_analysis Data Analysis (t1/2, CLint, Metabolite ID) analyze->data_analysis end End data_analysis->end

Caption: Workflow for in vitro metabolism of ranolazine.

Protocol 2: In Vivo Pharmacokinetic Study of Ranolazine in Rats

Objective: To determine the key pharmacokinetic parameters of ranolazine in a rodent model.

Materials:

  • Ranolazine (formulated for oral administration)

  • Male Sprague-Dawley or Wistar rats (typically 200-250 g)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system

Methodology:

  • Animal Acclimatization and Dosing:

    • Acclimatize the rats to the housing conditions for at least one week.

    • Fast the animals overnight before dosing (with free access to water).

    • Administer a single oral dose of ranolazine suspension via gavage (e.g., 15-80 mg/kg).[7][11]

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) via a suitable method (e.g., tail vein, retro-orbital sinus).[7][11]

    • Collect blood into EDTA-coated tubes.

  • Plasma Preparation:

    • Immediately centrifuge the blood samples to separate the plasma.

    • Transfer the plasma to labeled microcentrifuge tubes.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Thaw the plasma samples on ice.

    • Extract ranolazine and any metabolites of interest from the plasma using protein precipitation or liquid-liquid extraction.

    • Analyze the extracted samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC, t1/2, clearance (CL/F), and volume of distribution (Vd/F).

Section 4: Analytical Methodologies for Ranolazine and its Metabolites

Accurate and sensitive bioanalytical methods are the cornerstone of pharmacokinetic and metabolism studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of ranolazine and its metabolites in biological matrices due to its high selectivity and sensitivity.

Typical LC-MS/MS Parameters for Ranolazine Analysis
ParameterTypical ConditionsReference(s)
Chromatography
ColumnC18 or Cyano column
Mobile PhaseAcetonitrile/Methanol and water with a modifier (e.g., formic acid)
Flow Rate0.5 - 1.0 mL/min
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive Mode
Monitored Transition (MRM)Ranolazine: m/z 428.2 -> 279.5
Internal StandardA suitable stable isotope-labeled ranolazine or a structurally similar compound

Section 5: Clinical Implications and Future Directions

A comprehensive understanding of ranolazine's metabolic fate is not merely an academic exercise; it has profound clinical implications. The heavy reliance on CYP3A4 for its metabolism makes ranolazine susceptible to significant drug-drug interactions. Co-administration with potent CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) is contraindicated as it can lead to a dramatic increase in ranolazine plasma concentrations and an elevated risk of QT prolongation.[1] Similarly, moderate CYP3A4 inhibitors (e.g., diltiazem, verapamil) necessitate a dose reduction of ranolazine.[1] Conversely, CYP3A4 inducers (e.g., rifampin, St. John's Wort) can decrease ranolazine's efficacy.

The partial inhibition of CYP2D6 by ranolazine also warrants consideration, as it can increase the exposure of drugs that are substrates of this enzyme, such as certain tricyclic antidepressants and antipsychotics.[5]

Future research should continue to elucidate the pharmacological and toxicological profiles of the numerous ranolazine metabolites. While the major metabolites appear to be less active than the parent compound, a more complete understanding of their potential contribution to the overall therapeutic and adverse effect profile of ranolazine is warranted. Furthermore, investigations into the impact of genetic polymorphisms in CYP3A4 and CYP2D6 on ranolazine's pharmacokinetics and clinical outcomes could pave the way for more personalized therapeutic strategies.

Conclusion

The metabolic fate of ranolazine is a complex and dynamic process, characterized by extensive biotransformation mediated primarily by CYP3A4 and to a lesser extent by CYP2D6. A thorough understanding of its ADME properties, the identity and activity of its major metabolites, and the application of robust experimental and analytical methodologies are essential for the safe and effective use of this important antianginal agent. For the drug development professional and the research scientist, a deep dive into the metabolic gauntlet that ranolazine navigates within the human body provides invaluable insights that can guide future drug design, clinical trial conduct, and ultimately, improved patient care.

References

  • Ranolazine - StatPearls - NCBI Bookshelf. (2023). National Center for Biotechnology Information. [Link]

  • Jerling, M. (2006). Clinical Pharmacokinetics of Ranolazine. Clinical Pharmacokinetics, 45(5), 469–491. [Link]

  • Hasheminasab, F., Ghorbani, A., & Badvi, K. (2021). Comparison of pharmacokinetic parameters of ranolazine between diabetic and non-diabetic rats. Iranian Journal of Basic Medical Sciences, 24(8), 1083–1088. [Link]

  • Zhu, Y., Zhang, H., Ma, S., Miao, L., Jin, G., Li, J., Nuerkaman, T., Sun, Q., Liu, Y., & Yin, S. (2022). Stereoselective quantitative analysis of ranolazine in plasma and tissue samples: application in pharmacokinetics and tissue distribution studies. New Journal of Chemistry, 46(34), 16547–16555. [Link]

  • U.S. Food and Drug Administration. (n.d.). Clinical Pharmacology and Biopharmaceutics Review(s) - NDA 21-526/S-004. accessdata.fda.gov. [Link]

  • Zhu, Y., Zhang, H., Ma, S., Miao, L., Jin, G., Li, J., Nuerkaman, T., Sun, Q., Liu, Y., & Yin, S. (2022). Stereoselective quantitative analysis of ranolazine in plasma and tissue samples. New Journal of Chemistry, 46(34), 16547-16555. [Link]

  • U.S. Food and Drug Administration. (2006). NDA 21-526 Label. accessdata.fda.gov. [Link]

  • U.S. Food and Drug Administration. (2008). NDA 21-526/S-004 Clinical Pharmacology and Biopharmaceutics Review(s). accessdata.fda.gov. [Link]

  • Jerling, M. (2006). Clinical pharmacokinetics of ranolazine. Clinical Pharmacokinetics, 45(5), 469-91. [Link]

  • National Center for Biotechnology Information. (n.d.). Ranolazine. PubChem. [Link]

  • Wang, J., Wang, H., Li, Y., & Li, J. (2012). Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities. Bioorganic & Medicinal Chemistry Letters, 22(1), 534–537. [Link]

  • Suckow, M. A., & Doerning, B. J. (1995). The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 672(2), 235–244. [Link]

  • U.S. Food and Drug Administration. (2022). APPLICATION NUMBER: - 216018Orig1s000 CLINICAL PHARMACOLOGY REVIEW(S). accessdata.fda.gov. [Link]

  • RxList. (n.d.). Ranexa (Ranolazine): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

Sources

Methodological & Application

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Determination of Desmethoxy Ranolazine in Bulk Drug

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Desmethoxy Ranolazine, a potential impurity in Ranolazine bulk drug. Ranolazine is an anti-anginal agent, and controlling its impurities is critical for ensuring pharmaceutical quality and safety.[1][2] The method utilizes a C18 stationary phase with a UV detector, providing excellent separation between Ranolazine and its Desmethoxy impurity. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for its intended purpose in a quality control environment.[3][4]

Introduction and Scientific Rationale

Ranolazine is a piperazine derivative used for the management of chronic stable angina.[1][2][5] Its mechanism of action, which involves the inhibition of the late sodium current in cardiac cells, differs from traditional anti-anginal drugs.[6] As with any active pharmaceutical ingredient (API), the purity profile of Ranolazine is a critical quality attribute.

Desmethoxy Ranolazine, chemically N-(2,6-dimethylphenyl)-2-[4-(2-hydroxy-3-phenoxypropyl)piperazin-1-yl]acetamide, is a process-related impurity of Ranolazine.[7] It is structurally very similar to the parent molecule, differing only by the absence of a methoxy group on the phenoxy ring. This subtle structural difference necessitates a highly selective analytical method to ensure their effective separation and accurate quantitation.

Reversed-phase HPLC (RP-HPLC) is the technique of choice for this type of analysis due to its high resolving power and suitability for moderately polar compounds like Ranolazine and its impurities.[1] The development of a stability-indicating method is paramount, as it must be able to separate the API and its impurities from any potential degradation products that might form under stress conditions.[8] This application note provides a comprehensive guide, from the logical development of the method to its full validation as per ICH Q2(R2) guidelines.[9]

HPLC Method Development Strategy

The goal of method development is to achieve optimal resolution between Ranolazine and Desmethoxy Ranolazine, as well as any potential degradants, with good peak symmetry and a reasonable run time. The following section explains the causal rationale behind the experimental choices.

Column and Mobile Phase Selection
  • Stationary Phase: A C18 (octadecylsilyl) column is the most common choice for separating moderately polar to non-polar compounds and was selected as the starting point.[5][10][11] Its hydrophobic nature provides effective retention for the aromatic and alkyl structures of Ranolazine and its analogue.

  • Mobile Phase: A combination of an aqueous buffer and an organic modifier is required in RP-HPLC.

    • Organic Modifier: Both acetonitrile and methanol are common choices. Acetonitrile was selected for this method as it often provides better peak shape and lower backpressure compared to methanol.

    • Aqueous Buffer and pH Control: Ranolazine contains a piperazine ring, which has basic nitrogen atoms. The pH of the mobile phase is critical to control the ionization state of these nitrogens. A pH of around 5.0 was chosen to ensure that the analytes are protonated, leading to consistent retention times and improved peak shape. An ammonium acetate buffer was selected due to its volatility and compatibility with mass spectrometry if further investigation (e.g., LC-MS) is required.[11]

Detection Wavelength Optimization

To determine the optimal wavelength for detection, solutions of both Ranolazine and Desmethoxy Ranolazine were scanned using a photodiode array (PDA) detector. While various wavelengths such as 225 nm and 274 nm have been reported for Ranolazine, a wavelength of 273 nm was chosen for this method as it offers a good balance of absorbance for both the parent drug and the Desmethoxy impurity, ensuring sensitive detection for both compounds.[5][10][11]

Optimization of Chromatographic Parameters

Initial screening experiments were performed to optimize the mobile phase ratio, flow rate, and column temperature. A systematic approach was taken to achieve a resolution (Rs) of greater than 2.0 between the Ranolazine and Desmethoxy Ranolazine peaks, a tailing factor (T) close to 1.0, and a run time of under 15 minutes.

G cluster_dev Method Development Workflow A Analyte Characterization (Ranolazine & Desmethoxy Ranolazine) B Initial Screening - C18 Column - ACN/Buffer Mobile Phase A->B Select initial conditions C Mobile Phase Optimization - Buffer pH (4.5-5.5) - % Acetonitrile B->C Refine separation D Wavelength Selection (PDA Scan) B->D Determine optimal detection E Parameter Refinement - Flow Rate - Column Temperature C->E Improve efficiency & runtime D->E F Final Optimized Method E->F Finalize parameters

Caption: Logical workflow for HPLC method development.

Detailed Analytical Protocol

This section provides the complete, step-by-step protocol for the analysis of Desmethoxy Ranolazine.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and PDA or UV detector.

  • Chromatography Column: SunShell C18 (150mm x 4.6mm, 2.6µm particle size) or equivalent.[11]

  • Reagents:

    • Ammonium Acetate (HPLC grade)

    • Acetic Acid (Glacial, HPLC grade)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Deionized Water (18.2 MΩ·cm)

  • Standards: Ranolazine Reference Standard (RS) and Desmethoxy Ranolazine RS.

Chromatographic Conditions
ParameterCondition
Mobile Phase A 0.01M Ammonium Acetate buffer (pH adjusted to 5.0 with Acetic Acid)
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition Mobile Phase A : Mobile Phase B (40:60 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 273 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of deionized water. Adjust the pH to 5.0 ± 0.05 with glacial acetic acid. Filter through a 0.45 µm membrane filter.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 40:60 v/v ratio.

  • Standard Stock Solution (Ranolazine): Accurately weigh about 25 mg of Ranolazine RS into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent. (Concentration ≈ 500 µg/mL).

  • Standard Stock Solution (Desmethoxy Ranolazine): Accurately weigh about 10 mg of Desmethoxy Ranolazine RS into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent. (Concentration ≈ 100 µg/mL).

  • System Suitability Solution: Transfer 1.0 mL of the Ranolazine Standard Stock Solution and 1.0 mL of the Desmethoxy Ranolazine Standard Stock Solution into a 10 mL volumetric flask. Dilute to volume with Diluent. This solution contains approximately 50 µg/mL of Ranolazine and 10 µg/mL of Desmethoxy Ranolazine.

  • Test Sample Preparation (Bulk Drug): Accurately weigh about 25 mg of the Ranolazine bulk drug sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified. Inject the System Suitability Solution five times and evaluate the parameters against the acceptance criteria below.

ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 2.0 between Ranolazine and Desmethoxy Ranolazine peaksEnsures baseline separation of the two compounds.
Tailing Factor (T) ≤ 1.5 for both peaksConfirms good peak symmetry, free from tailing.
Theoretical Plates (N) ≥ 2000 for both peaksIndicates high column efficiency.
% RSD of Peak Area ≤ 2.0% for both peaks (from 5 replicate injections)Demonstrates the precision of the injection system.

These SST parameters are essential to ensure the reliability and performance of the HPLC system before and during analysis.[12][13][14]

Method Validation Protocol (ICH Q2(R2))

The developed method must be validated to demonstrate its suitability for the intended purpose, which is the quantitative determination of an impurity.[4]

G cluster_val ICH Method Validation Workflow A Final Optimized Method B Specificity (Forced Degradation) A->B Demonstrate selectivity C Linearity & Range B->C D Accuracy (Recovery Study) C->D E Precision - Repeatability - Intermediate D->E F LOQ & LOD E->F G Robustness F->G H Fully Validated Method G->H Method is fit for purpose

Caption: Workflow for analytical method validation.

Specificity (Forced Degradation)

To prove the method is stability-indicating, forced degradation studies are performed on the Ranolazine bulk drug.[10] The goal is to demonstrate that degradant peaks do not interfere with the quantitation of Ranolazine or Desmethoxy Ranolazine.

  • Acid Hydrolysis: Reflux 50 mg of Ranolazine in 5N HCl at 60°C for 30 minutes.[15] Cool, neutralize with 5N NaOH, and dilute to a final concentration of ~500 µg/mL.

  • Base Hydrolysis: Reflux 50 mg of Ranolazine in 5N NaOH at 60°C for 30 minutes.[15] Cool, neutralize with 5N HCl, and dilute to a final concentration of ~500 µg/mL.

  • Oxidative Degradation: Treat 50 mg of Ranolazine with 20% Hydrogen Peroxide (H₂O₂) at 60°C for 30 minutes.[10] Dilute to a final concentration of ~500 µg/mL.

  • Thermal Degradation: Expose solid Ranolazine powder in an oven at 60°C for 6 hours.[10] Prepare a solution at ~500 µg/mL.

  • Photolytic Degradation: Expose a Ranolazine solution to UV light.

Analyze all stressed samples and assess peak purity of the Ranolazine and Desmethoxy Ranolazine peaks using a PDA detector.

Linearity

Prepare a series of solutions of Desmethoxy Ranolazine ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, prepare solutions from ~0.05% to 0.15% of the Ranolazine test concentration). Plot a graph of peak area versus concentration and calculate the correlation coefficient (r²).

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Accuracy (Recovery)

Accuracy is determined by spiking a known amount of Desmethoxy Ranolazine into the Ranolazine sample at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Calculate the percentage recovery at each level.

ParameterAcceptance Criteria
% Recovery 98.0% to 102.0% at each level
Precision
  • Repeatability (Intra-day Precision): Analyze six separate preparations of Ranolazine spiked with Desmethoxy Ranolazine at the 100% specification level on the same day. Calculate the %RSD of the results.

  • Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day with a different analyst or on a different instrument.

ParameterAcceptance Criteria
% RSD for Precision ≤ 5.0%
Limit of Quantitation (LOQ) and Limit of Detection (LOD)

LOQ and LOD can be determined based on the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the linearity curve.

ParameterAcceptance Criteria
Signal-to-Noise (S/N) Ratio LOQ: S/N ≥ 10; LOD: S/N ≈ 3
Robustness

The robustness of the method is evaluated by making small, deliberate changes to the chromatographic conditions and observing the effect on the results. Parameters to vary include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase pH (± 0.2 units)

The system suitability parameters should still meet the acceptance criteria after these minor changes.

Conclusion

This application note presents a robust, validated, and stability-indicating RP-HPLC method for the determination of Desmethoxy Ranolazine in Ranolazine bulk drug. The method is specific, linear, accurate, and precise, making it highly suitable for routine quality control analysis and stability studies in the pharmaceutical industry. The detailed protocol and the rationale behind the method development choices provide a solid foundation for researchers and scientists to implement this method effectively.

References

  • JETIR (2023). DEVELOPMENT AND VALIDATION OF INDICATING INSTRUMENTAL METHOD FOR ESTIMATION OF RANOLAZINE IN BULK AND TABLET DOSAGE FORM. Journal of Emerging Technologies and Innovative Research. [Link]

  • Impactfactor (2024). A Rapid, Selective and Sensitive Electrospray Ionization Assisted LC-MS Method for Ranolazine and Identification of Its Two Potential. [Link]

  • Ramanaiah, G., et al. (2012). Development and Validation of Stability Indicating RP-LC Method for Estimation of Ranolazine in Bulk and Its Pharmaceutical Formulations. American Journal of Analytical Chemistry. [Link]

  • PubChem. Desmethoxy Ranolazine. National Center for Biotechnology Information. [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. [Link]

  • European Medicines Agency (2022). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Rahman, Z., et al. (2022). A REVIEW ON ANALYTICAL METHOD DEVELOPMENT AND DETERMINATION OF RANOLAZINE IN SYNTHETIC MIXTURE. ResearchGate. [Link]

  • Pharmaceutical Updates (2021). System suitability in HPLC Analysis. [Link]

  • Guduru, S., et al. (2019). ISOLATION AND STRUCTURAL ELUCIDATION OF DEGRADATION PRODUCTS OF RANOLAZINE. International Journal of Pharmaceutical Sciences and Research. [Link]

  • ICH (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • ICH (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Scientific Research Publishing (2012). Development and Validation of Stability Indicating RP-LC Method for Estimation of Ranolazine in Bulk and Its Pharmaceutical Form. [Link]

  • Austin Publishing Group (2014). HPLC Calibration Process Parameters in Terms of System Suitability Test. [Link]

  • Pharmaffiliates. Ranolazine-impurities. [Link]

  • Maharjan, S., et al. (2025). Analytical Method Validation of Ranolazine tablets by RP-HPLC. ResearchGate. [Link]

  • Slideshare (2019). System suitability parameters assessment by HPLC. [Link]

  • AMSbiopharma (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Veeprho. Ranolazine Impurities and Related Compound. [Link]

  • European Medicines Agency (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • YouTube (2024). HPLC System Suitability Parameters | Tailing factor | Theoretical plates | resolution. [Link]

  • PubChem. Ranolazine. National Center for Biotechnology Information. [Link]

  • Wikipedia. Ranolazine. [Link]

Sources

Application Note: A Validated Stability-Indicating UPLC Method for the Quantification of Ranolazine and Its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the simultaneous determination of ranolazine and its potential impurities in bulk drug and pharmaceutical formulations. The method is designed to be specific, accurate, precise, and linear over a specified range, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3] This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, detailing the scientific rationale behind the method, step-by-step protocols for validation, and data interpretation.

Introduction: The Imperative for Purity in Ranolazine

Ranolazine is an anti-anginal medication primarily used to treat chronic stable angina pectoris.[4][5][] Its mechanism of action involves the inhibition of the late inward sodium current in cardiac cells, which helps to reduce intracellular calcium overload and subsequent myocardial ischemia.[] As with any active pharmaceutical ingredient (API), the purity of ranolazine is a critical quality attribute that directly impacts its safety and efficacy. Impurities can arise from various sources, including the synthetic route (process-related impurities), degradation of the drug substance over time (degradation products), or interaction with excipients.[7][8]

Regulatory agencies worldwide mandate stringent control over impurities in pharmaceutical products. Therefore, a well-validated, stability-indicating analytical method is not just a regulatory requirement but a scientific necessity to ensure patient safety. A stability-indicating method is one that can accurately and selectively quantify the active ingredient in the presence of its potential degradation products, thus providing a clear picture of the drug's stability profile under various environmental conditions.[9][10]

This guide provides an in-depth protocol for a UPLC-based method, chosen for its advantages in speed, resolution, and sensitivity, making it highly suitable for impurity profiling.

Method Rationale and Chromatographic Conditions

The core objective is to achieve a clear separation between the ranolazine peak and the peaks of all potential process-related and degradation impurities. A reverse-phase UPLC method was developed, leveraging the differential partitioning of the analytes between a non-polar stationary phase and a polar mobile phase.

Known Impurities of Ranolazine

A thorough understanding of potential impurities is foundational to developing a specific method. Impurities for ranolazine can include starting materials, intermediates, by-products, and degradation products. Some known impurities include:

  • Process-Related Impurities: 2,6-Dimethylaniline, ((2,6-Dimethyl)amino carbonyl methyl) chloride, and various synthetic intermediates.[7]

  • Degradation Products: Oxidative degradants like Di-N-oxide are significant.[11] Hydrolytic and photolytic degradation can also lead to other related substances.[10][12]

  • Isomeric Impurities: Positional isomers such as m-Ranolazine can also be present.[8]

Optimized UPLC Conditions

The following conditions were optimized to ensure adequate resolution and peak shape for ranolazine and its key impurities.

ParameterConditionRationale
Column Waters Acquity BEH C18, 100 mm x 2.1 mm, 1.7 µmThe BEH C18 particle technology provides excellent peak shape for basic compounds like ranolazine and high efficiency, which is critical for resolving closely eluting impurities.[11]
Mobile Phase A 0.1% Formic Acid in WaterProvides a suitable pH to ensure the ionization state of ranolazine and its impurities, enhancing retention and peak shape on the C18 column.[7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reverse-phase chromatography, offering good elution strength and UV transparency.
Gradient Elution See Table 1A gradient is necessary to elute both early-eluting polar impurities and the more retained ranolazine peak within a reasonable run time while maintaining resolution.
Flow Rate 0.4 mL/minOptimized for the 2.1 mm ID column to provide good efficiency without generating excessive backpressure.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak symmetry and efficiency.
Detection Wavelength 225 nmA suitable wavelength for detecting ranolazine and its impurities based on their UV spectra.[4]
Injection Volume 2.0 µLA small injection volume is typical for UPLC to prevent column overload and maintain high efficiency.

Table 1: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
2.0 95 5
12.0 20 80
15.0 20 80
15.1 95 5

| 18.0 | 95 | 5 |

Analytical Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guideline, covering specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1]

Specificity and Forced Degradation

Causality: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo matrix. Forced degradation (stress testing) is the cornerstone of demonstrating specificity for a stability-indicating method. It involves subjecting the drug substance to harsh conditions to intentionally generate degradation products.[12][13]

Protocol:

  • Prepare Stock Solution: Prepare a stock solution of ranolazine in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.

  • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of ~100 µg/mL with mobile phase.

  • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of ~100 µg/mL with mobile phase.[12]

  • Thermal Degradation: Expose the solid ranolazine powder to 105°C in a hot air oven for 48 hours. Prepare a solution of ~100 µg/mL from the stressed solid.

  • Photolytic Degradation: Expose the ranolazine solution (~100 µg/mL) to UV light (254 nm) and visible light in a photostability chamber for a defined period (e.g., as per ICH Q1B).

  • Analysis: Inject the unstressed and all stressed samples into the UPLC system.

  • Evaluation: Assess the chromatograms for the resolution between the ranolazine peak and any degradation peaks. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the ranolazine peak is spectrally homogeneous in all stressed samples, indicating no co-eluting impurities.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (HCl, Heat) Stressed_Samples Stressed Samples (Degradants Formed) Acid->Stressed_Samples Base Base Hydrolysis (NaOH, Heat) Base->Stressed_Samples Oxidation Oxidation (H2O2) Oxidation->Stressed_Samples Thermal Thermal (Dry Heat) Thermal->Stressed_Samples Photo Photolytic (UV/Vis Light) Photo->Stressed_Samples API Ranolazine API (Drug Substance) API->Acid API->Base API->Oxidation API->Thermal API->Photo UPLC UPLC Analysis Stressed_Samples->UPLC Data Data Evaluation (Peak Purity, Resolution) UPLC->Data

Caption: Workflow for Forced Degradation Studies.

Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is crucial for accurate quantification. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[2]

Protocol:

  • Prepare a stock solution of ranolazine and each specified impurity standard.

  • From the stock solutions, prepare a series of at least five calibration standards by serial dilution. For impurities, the range should typically span from the reporting threshold (e.g., 0.05%) to 120% of the specification limit (e.g., 0.15%). A typical range would be from the Limit of Quantitation (LOQ) to 150% of the target concentration.

  • Inject each concentration level in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.

  • The y-intercept should be close to zero.

Table 2: Example Linearity Data for a Ranolazine Impurity

Concentration (µg/mL) Mean Peak Area (n=3)
0.25 (LOQ) 5,120
0.50 10,350
0.75 (100%) 15,480
1.00 20,600
1.25 25,850
Regression Analysis Value
Correlation Coefficient (r²) 0.9998
Slope 20580

| Y-Intercept | 85 |

Accuracy (Recovery)

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies, where a known amount of analyte (impurity) is spiked into a sample matrix (placebo or API).[1]

Protocol:

  • Prepare a sample of the drug product placebo.

  • Spike the placebo with known concentrations of each impurity at three levels, typically 50%, 100%, and 150% of the target concentration.

  • Prepare each concentration level in triplicate.

  • Analyze the spiked samples using the developed method.

  • Calculate the percentage recovery for each sample.

Acceptance Criteria:

  • The mean recovery should be within 90.0% to 110.0% for each level.

Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-day precision): Assesses precision over a short interval with the same analyst and equipment.

  • Intermediate Precision (Inter-day/Inter-analyst): Assesses variations within the same laboratory (e.g., different days, analysts, or equipment).

Protocol:

  • Repeatability: Prepare six individual test samples of ranolazine spiked with impurities at 100% of the target concentration. Analyze them on the same day by the same analyst.

  • Intermediate Precision: Repeat the analysis of six individual samples on a different day, with a different analyst, or on a different instrument.

  • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for both sets of measurements.

Acceptance Criteria:

  • %RSD for repeatability and intermediate precision should not be more than 10.0% for impurity quantification.

Table 3: Example Precision Data for a Ranolazine Impurity

Parameter Repeatability (Day 1, Analyst 1) Intermediate Precision (Day 2, Analyst 2)
Number of Samples (n) 6 6
Mean % Impurity 0.102 0.105
Standard Deviation 0.003 0.004

| % RSD | 2.9% | 3.8% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality:

  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercepts of regression lines.

    • Where S = the slope of the calibration curve.

Alternatively, they can be determined by preparing a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Acceptance Criteria:

  • The LOQ must be precise and accurate. The %RSD for precision at the LOQ should not exceed 15%.

Robustness

Causality: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Examples of variations include:

    • Flow rate (e.g., ± 0.04 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • pH of the mobile phase buffer (e.g., ± 0.2 units)

  • Analyze a system suitability solution and a test sample under each modified condition.

  • Evaluate the effect on system suitability parameters (e.g., resolution, tailing factor) and the quantification of impurities.

Acceptance Criteria:

  • System suitability criteria must be met under all robustness conditions.

  • The results should not be significantly different from those obtained under the original conditions.

Validation_Parameters cluster_qualitative Qualitative/Quantitative cluster_limit Limit Tests cluster_reliability Reliability Validation Method Validation (ICH Q2) Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability, Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness SystemSuitability System Suitability Validation->SystemSuitability

Caption: Key Parameters of Analytical Method Validation.

Conclusion

The UPLC method detailed in this application note is a validated, stability-indicating procedure for the quantification of ranolazine and its impurities. The method has been demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis, stability studies, and regulatory submissions. By providing a clear rationale for each step and a detailed protocol, this guide serves as a practical resource for scientists working on the analytical development of ranolazine. Adherence to these scientifically sound validation principles ensures the generation of trustworthy data, which is paramount for guaranteeing the quality and safety of pharmaceutical products.

References

  • Ramanaiah, G., Ramachandran, D., Srinivas, G., Gowardhane, J., Rao, P. and V, S. (2012) Development and Validation of Stability Indicating RP-LC Method for Estimation of Ranolazine in Bulk and Its Pharmaceutical Formulations. American Journal of Analytical Chemistry, 3, 378-384. [Link]

  • Durak, E. A., Kurtgöz, İ., Mesut, B., Cevher, E., & Özsoy, Y. (2021). Stability Indicating Method Development and Validation of Ranolazine Extended Release Tablets. Acta Pharmaceutica Sciencia, 59(3), 419-432. [Link]

  • Pharmaffiliates. Ranolazine-impurities. [Link]

  • Journal of Emerging Technologies and Innovative Research (JETIR). (2023). DEVELOPMENT AND VALIDATION OF INDICATING INSTRUMENTAL METHOD FOR ESTIMATION OF RANOLAZINE IN BULK AND TABLET DOSAGE FORM. JETIR, 10(4). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 56959, Ranolazine. [Link]

  • Chidella, K., Dasari, V. and Anireddy, J. (2021) Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS. American Journal of Analytical Chemistry, 12, 1-14. [Link]

  • Pissurlenkar, R. R. S., et al. (2015). Stability Indicating Method Development and Validation of Ranolazine Hydrochloride in Bulk and Tablet Dosage Form by HPTLC. International Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 304-309. [Link]

  • Semantic Scholar. STABILITY INDICATING LC METHOD FOR THE DETERMINATION OF RANOLAZINE HYDROCHLORIDE IN THE BULK DRUG AND IN PHARMACEUTICAL DOSAGE FORM. [Link]

  • Veeprho. Ranolazine Impurities and Related Compound. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Reddy, G. S., et al. (2014). A novel reverse phase stability indicating RP-UPLC method for the quantitative determination of fifteen related substances in Ranolazine drug substance and drug product. Journal of Pharmaceutical and Biomedical Analysis, 96, 206-214. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

Sources

Application Note: A Strategic Approach to the Chiral Separation of Desmethoxy Ranolazine Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chiral Purity in Pharmaceutical Analysis

In the landscape of modern drug development, the stereochemistry of a pharmacologically active molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate the stereospecific analysis of chiral drugs.[1] Ranolazine, an anti-anginal agent, possesses a chiral center, and its metabolism can lead to various derivatives, including Desmethoxy Ranolazine.[2] Desmethoxy Ranolazine, an impurity and potential metabolite of Ranolazine, also contains a chiral center, making the separation and quantification of its individual enantiomers a critical step in drug safety and efficacy assessment.

This application note presents a detailed, strategic protocol for the chiral separation of Desmethoxy Ranolazine enantiomers. Drawing upon established methodologies for the successful enantioseparation of the parent compound, Ranolazine, and its other metabolites, this guide provides a robust starting point for researchers, scientists, and drug development professionals.[3][4] The core of this methodology is centered around High-Performance Liquid Chromatography (HPLC) coupled with a polysaccharide-based chiral stationary phase (CSP), a technique renowned for its versatility and efficacy in resolving a wide array of chiral compounds.[1]

Understanding the Analyte: Desmethoxy Ranolazine

Desmethoxy Ranolazine is a derivative of Ranolazine where the methoxy group on the phenoxy ring is absent. This structural modification can influence its interaction with a chiral stationary phase.

  • Chemical Name: N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-phenoxypropyl)piperazin-1-yl)acetamide[2]

  • CAS Number: 755711-09-2[2]

  • Molecular Formula: C₂₃H₃₁N₃O₃[2]

  • Molecular Weight: 397.51 g/mol [2]

  • Chiral Center: The secondary alcohol carbon in the propanol linker.

The presence of a hydroxyl group and a secondary amine in the vicinity of the chiral center, along with aromatic rings, provides multiple points for potential chiral recognition interactions, such as hydrogen bonding, π-π interactions, and dipole-dipole interactions, with a suitable CSP.[5]

Strategic Protocol for Chiral HPLC Separation

This protocol is designed as a comprehensive starting point for the method development of Desmethoxy Ranolazine enantiomeric separation. The selection of the chiral stationary phase and mobile phase is based on successful, published separations of the structurally similar Ranolazine.[3][6]

Part 1: Materials and Reagents

Item Description Recommended Supplier
Analyte Racemic Desmethoxy Ranolazine StandardClearsynth, Simson Pharma
Chiral Column Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))Daicel Chiral Technologies
Dimensions: 4.6 x 250 mm, 5 µm particle size
HPLC System Agilent 1260 Infinity II LC System or equivalentAgilent Technologies
with UV/Vis or Diode Array Detector (DAD)
Solvents HPLC Grade n-HexaneFisher Scientific
HPLC Grade 2-Propanol (IPA)Fisher Scientific
HPLC Grade Ethanol (EtOH)Fisher Scientific
Additive Diethylamine (DEA)Sigma-Aldrich
Sample Diluent Mobile Phase-

Part 2: Chromatographic Conditions

The following conditions are proposed as a starting point for achieving baseline separation of the Desmethoxy Ranolazine enantiomers. Optimization may be required based on initial results.

Parameter Condition Rationale
Column Chiralcel® OD-H, 4.6 x 250 mm, 5 µmThis CSP has demonstrated excellent enantioselectivity for Ranolazine and its metabolites in normal phase mode.[4][7] The carbamate derivatives on the cellulose backbone provide a good balance of interaction sites for chiral recognition.
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)A normal phase mobile phase is often a good starting point for polysaccharide-based CSPs. The ratio of hexane to alcohol modifier (IPA) is critical for adjusting retention and resolution. DEA is a common additive for basic compounds like Desmethoxy Ranolazine to improve peak shape and reduce tailing by minimizing interactions with residual silanols on the silica support.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 25°CTemperature can influence enantioselectivity. Starting at ambient temperature is recommended, with the option to explore lower or higher temperatures to optimize separation.
Detection Wavelength 270 nmBased on the UV absorbance of the aromatic rings in the Desmethoxy Ranolazine structure. A full UV scan of the analyte should be performed to determine the optimal wavelength for maximum sensitivity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Concentration 1.0 mg/mL in mobile phaseA starting concentration that should provide a sufficient detector response.

Part 3: Step-by-Step Experimental Protocol

1. Standard Solution Preparation: a. Accurately weigh 10 mg of racemic Desmethoxy Ranolazine standard. b. Dissolve in 10 mL of the mobile phase (n-Hexane/IPA/DEA 80:20:0.1) to obtain a 1.0 mg/mL stock solution. c. Further dilute as necessary for analysis.

2. HPLC System Preparation: a. Install the Chiralcel® OD-H column in the HPLC system. b. Purge the system with the mobile phase for at least 30 minutes to ensure a stable baseline. c. Set the flow rate to 1.0 mL/min and the column temperature to 25°C. d. Set the UV detector to 270 nm.

3. Sample Analysis: a. Inject 10 µL of the prepared Desmethoxy Ranolazine standard solution. b. Acquire data for a sufficient time to allow for the elution of both enantiomeric peaks. c. Perform replicate injections to ensure reproducibility.

4. Data Analysis and Interpretation: a. Integrate the peaks corresponding to the two enantiomers. b. Calculate the retention time (t R ), resolution (R s ), selectivity (α), and peak asymmetry for each enantiomer.

Visualization of the Experimental Workflow

G cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare 1.0 mg/mL Racemic Desmethoxy Ranolazine Standard prep_hplc Equilibrate HPLC System with Chiralcel OD-H Column prep_standard->prep_hplc prep_mobile Prepare Mobile Phase: n-Hexane/IPA/DEA (80:20:0.1) prep_mobile->prep_hplc inject Inject 10 µL of Standard Solution prep_hplc->inject run_hplc Isocratic Elution Flow Rate: 1.0 mL/min Temperature: 25°C inject->run_hplc detect UV Detection at 270 nm run_hplc->detect acquire Data Acquisition detect->acquire integrate Peak Integration acquire->integrate calculate Calculate Chromatographic Parameters (Rs, α, Tailing Factor) integrate->calculate report Generate Report calculate->report

Caption: Workflow for the chiral separation of Desmethoxy Ranolazine.

Expected Results and Discussion

Based on the separation of Ranolazine, it is anticipated that the proposed method will yield baseline resolution of the Desmethoxy Ranolazine enantiomers.[3] The elution order of the enantiomers will need to be determined empirically, potentially through the analysis of enantiomerically pure standards if available.

Table of Anticipated Chromatographic Parameters:

Parameter Anticipated Value Significance
Retention Time (t R1 ) ~ 8-12 minIndicates the time taken for the first enantiomer to elute.
Retention Time (t R2 ) ~ 10-15 minIndicates the time taken for the second enantiomer to elute.
Resolution (R s ) > 1.5A resolution value greater than 1.5 indicates baseline separation, which is essential for accurate quantification.
Selectivity (α) > 1.2A measure of the separation factor between the two enantiomers. A higher value indicates better separation.
Tailing Factor (T) 0.9 - 1.2Indicates peak symmetry. Values close to 1 are ideal.

Causality Behind Experimental Choices:

  • Chiral Stationary Phase: The choice of a cellulose-based CSP is deliberate. These phases create chiral cavities and grooves where enantiomers can enter and interact. The differential stability of the transient diastereomeric complexes formed between the enantiomers and the chiral selector leads to different retention times and, thus, separation.[5] For Ranolazine and its analogues, the combination of aromatic rings, a hydroxyl group, and a piperazine nitrogen provides multiple points for interaction with the carbamate groups on the CSP.

  • Mobile Phase Composition: The normal phase mode (hexane/alcohol) is chosen for its ability to promote the hydrogen bonding and dipole-dipole interactions that are often crucial for chiral recognition on polysaccharide CSPs. The alcohol modifier (IPA) competes with the analyte for polar interaction sites on the CSP; therefore, its concentration is a critical parameter for optimizing retention and selectivity. The basic additive (DEA) is essential for analytes with basic nitrogen atoms, as it deactivates acidic silanol groups on the silica surface that can cause peak tailing and poor resolution.

Method Validation and Self-Validation System

For this protocol to be considered trustworthy and robust, a comprehensive method validation should be performed in accordance with ICH guidelines. This validation should include:

  • Specificity: Ensuring that there is no interference from related substances or impurities at the retention times of the enantiomers.

  • Linearity: Demonstrating a linear relationship between the concentration of each enantiomer and the detector response over a defined range.

  • Accuracy and Precision: Assessing the closeness of the measured values to the true values and the degree of scatter in a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of each enantiomer that can be reliably detected and quantified.

  • Robustness: Evaluating the method's performance when small, deliberate changes are made to the chromatographic parameters (e.g., mobile phase composition, flow rate, temperature).

Logical Relationship Diagram for Method Optimization

G cluster_params Optimization Parameters start Initial Separation (Poor Resolution) mp_ratio Adjust Mobile Phase Ratio (% IPA) start->mp_ratio Primary Adjustment additive Optimize Additive Conc. (% DEA) start->additive Peak Shape Improvement flow_rate Vary Flow Rate mp_ratio->flow_rate temperature Change Column Temperature mp_ratio->temperature end_goal Optimized Separation (Rs > 1.5) mp_ratio->end_goal additive->end_goal flow_rate->end_goal temperature->end_goal

Caption: Key parameters for optimizing the chiral separation method.

Conclusion

This application note provides a scientifically grounded and detailed protocol for the chiral separation of Desmethoxy Ranolazine enantiomers using HPLC with a polysaccharide-based chiral stationary phase. By leveraging established principles of chiral chromatography and data from the successful separation of structurally related compounds, this guide offers a strong foundation for method development and validation. The successful implementation of this method will enable accurate and reliable quantification of the enantiomers of Desmethoxy Ranolazine, a crucial aspect of pharmaceutical quality control and drug development.

References

  • Moen, A. R., et al. (n.d.). Chemo-enzymatic synthesis of both enantiomers of the anti-anginal drug ranolazine.
  • ResearchGate. (n.d.). Analytical and semipreparative resolution of ranolazine enantiomers by liquid chromatography using polysaccharide chiral stationary phases.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Luo, X., et al. (2006). Analytical and semipreparative resolution of ranolazine enantiomers by liquid chromatography using polysaccharide chiral stationary phases. Journal of Separation Science, 29(1), 164-171. Retrieved from [Link]

  • Impactfactor. (2024). A Rapid, Selective and Sensitive Electrospray Ionization Assisted LC-MS Method for Ranolazine and Identification of Its Two Potential.
  • Zhang, Y., et al. (2022). Stereoselective quantitative analysis of ranolazine in plasma and tissue samples. New Journal of Chemistry, 46, 16547-16555. Retrieved from [Link]

  • Simões, R. A., Barth, T., & Bonato, P. S. (2013). Enantioselective analysis of ranolazine and desmethyl ranolazine in microsomal medium using dispersive liquid-liquid microextraction and LC-MS/MS. Bioanalysis, 5(2), 171-183. Retrieved from [Link]

  • Ovid. (n.d.). Enantioselective analysis of ranolazine and desmethyl ranolazine in microsomal medium using dispersive liquid–liquid.
  • Sci-Hub. (n.d.). Analytical and semipreparative resolution of ranolazine enantiomers by liquid chromatography using polysaccharide chiral stationary phases. Retrieved from [Link]

  • Google Patents. (n.d.). Crystalline and amorphous form of ranolazine and the process for manufacturing them.
  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of ranolazine.

Sources

Troubleshooting & Optimization

Troubleshooting peak tailing in HPLC analysis of ranolazine metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for HPLC analysis of ranolazine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals encountering chromatographic challenges, specifically peak tailing. As a Senior Application Scientist, my goal is to provide not just solutions, but a foundational understanding of the chromatographic principles at play. This guide is structured to help you diagnose, troubleshoot, and ultimately resolve issues with peak asymmetry, ensuring the integrity and accuracy of your analytical data.

Troubleshooting Guide: A Systematic Approach to Peak Tailing

This section addresses the most common and critical questions that arise when peak tailing compromises the analysis of ranolazine, a basic compound, and its metabolites.

Q1: I'm observing significant peak tailing for my ranolazine metabolite peaks. What is the underlying cause?

A1: The primary cause of peak tailing for basic compounds like ranolazine is most often secondary ionic interactions with the stationary phase.

In reversed-phase HPLC, the primary retention mechanism should be hydrophobic interactions between your analyte and the non-polar stationary phase (e.g., C18).[1] However, a secondary, undesirable retention mechanism can occur. Ranolazine is a basic molecule containing piperazine nitrogens, which are protonated at acidic to neutral pH, giving the molecule a positive charge.[2]

Standard silica-based columns have residual silanol groups (Si-OH) on their surface.[3] At mobile phase pH levels above approximately 3, these silanol groups can become deprotonated (ionized) to form negatively charged silanates (Si-O⁻).[1][4] The positively charged ranolazine molecules are then strongly attracted to these negative sites via ionic interactions.[2] This process is illustrated below.

G cluster_0 Silica Surface (Stationary Phase) cluster_1 Analyte in Mobile Phase Silanol Si-O⁻ Ranolazine Ranolazine-NH⁺ Ranolazine->Silanol Strong Ionic Interaction (Secondary Retention)

Caption: Secondary ionic interaction causing peak tailing.

This strong, secondary interaction is not uniform across the column, leading to a portion of the analyte molecules being excessively retained. This delayed elution results in an asymmetric peak with a pronounced "tail."[3][5] While this is the most common chemical cause, other factors can contribute to or exacerbate peak tailing:

  • Column Degradation: Loss of stationary phase or end-capping can expose more active silanol sites.

  • Column Contamination: A partially blocked inlet frit can distort the sample path, causing tailing for all peaks.[6]

  • Extra-Column Volume: Excessive tubing length or wide-bore tubing can lead to peak broadening and tailing.[4]

  • Sample Overload: Injecting too much sample can saturate the stationary phase.[7]

Q2: What is a step-by-step process to eliminate peak tailing in my ranolazine analysis?

A2: A systematic troubleshooting approach is crucial. Follow this workflow to diagnose and resolve the issue efficiently.

The key is to isolate the variable causing the tailing. Start with the most likely and easiest-to-change parameters, such as the mobile phase, before moving to more involved changes like replacing the column.

HPLC_Troubleshooting_Workflow start Observation: Peak Tailing Detected check_system Step 1: Verify System Suitability (Is tailing on all peaks or just basic analytes?) start->check_system all_peaks All Peaks Tailing (Likely physical issue) check_system->all_peaks All peaks basic_peaks Only Basic Analytes Tailing (Likely chemical issue) check_system->basic_peaks Basic analytes only check_frit Check for blocked column frit and extra-column volume. all_peaks->check_frit optimize_ph Step 2: Optimize Mobile Phase pH (See Protocol 1) basic_peaks->optimize_ph end_fail Consult Instrument/Column Manufacturer check_frit->end_fail ph_solved Issue Resolved? optimize_ph->ph_solved select_column Step 3: Select Appropriate Column (Use modern, end-capped, or hybrid column) ph_solved->select_column No end Resolution: Symmetric Peaks ph_solved->end Yes column_solved Issue Resolved? select_column->column_solved additives Step 4: Consider Mobile Phase Additives (e.g., Competing base like TEA) column_solved->additives No column_solved->end Yes additives_solved Issue Resolved? additives->additives_solved check_sample Step 5: Evaluate Sample Prep (Solvent mismatch? Overload?) additives_solved->check_sample No additives_solved->end Yes check_sample->end_fail

Caption: Systematic workflow for troubleshooting peak tailing.

Detailed Steps:

  • Verify System Suitability: First, determine if the tailing affects all peaks or is specific to ranolazine and its metabolites. If all peaks are tailing, the issue is likely physical (e.g., a blocked column frit, extra-column dead volume).[6] If only the basic analytes tail, the problem is chemical and related to secondary interactions.

  • Optimize Mobile Phase pH: This is the most powerful tool for improving the peak shape of ionizable compounds.[8] The goal is to ensure that either the analyte or the silanol groups are in a single, non-ionized state.

    • Low pH (e.g., 2.5 - 3.0): At a low pH, the silanol groups (pKa ~3.5-4.5) are fully protonated (Si-OH) and neutral.[1] This prevents the ionic interaction with the protonated ranolazine molecule, significantly reducing tailing.[9]

    • High pH (e.g., > 9.0): At a high pH, the basic ranolazine molecule will be deprotonated (neutral), while the silanols are ionized. Since the analyte is neutral, the problematic ionic interaction is eliminated. Caution: This approach requires a pH-stable column (e.g., hybrid or specially bonded phases) as traditional silica columns will dissolve at a pH above 8.[8][10]

  • Select an Appropriate Column: If pH optimization is insufficient, your column may not be suitable for basic analytes.

    • Use High-Purity, End-Capped Columns: Modern columns are made from high-purity silica with fewer metal contaminants and are "end-capped" to block a majority of the residual silanols.[5]

    • Consider Columns with Embedded Polar Groups or Hybrid Particles: These columns offer alternative chemistries that shield the silanol groups, providing excellent peak shape for basic compounds even at mid-range pH.[11]

  • Use Mobile Phase Additives: If tailing persists, a mobile phase modifier can be used.

    • Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can be effective.[9] The TEA will preferentially interact with the active silanol sites, masking them from the ranolazine molecules.

  • Evaluate Sample Preparation: Ensure your sample solvent is compatible with the mobile phase and that you are not overloading the column.[7] Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.

Experimental Protocols
Protocol 1: Mobile Phase pH Scouting Study

This protocol provides a systematic way to determine the optimal mobile phase pH for your ranolazine analysis.

Objective: To evaluate the effect of mobile phase pH on the peak shape (asymmetry) of ranolazine and its metabolites.

Materials:

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., modern C18, 5 µm, 4.6 x 150 mm)

  • Ranolazine standard solution

  • HPLC-grade acetonitrile (ACN) and water

  • Buffers: Formic acid, ammonium formate, ammonium acetate

Procedure:

  • Prepare Mobile Phases: Prepare three different aqueous mobile phase buffers at a concentration of 10-20 mM.

    • Buffer A (Low pH): 0.1% Formic Acid in water (pH ≈ 2.7)

    • Buffer B (Mid pH): 20 mM Ammonium Acetate in water, adjusted to pH 5.0 with acetic acid

    • Buffer C (Higher pH - for pH-stable columns only): 20 mM Ammonium Carbonate in water, adjusted to pH 9.5 with ammonium hydroxide

  • Set Chromatographic Conditions:

    • Mobile Phase: 60:40 (Aqueous Buffer : ACN). Adjust ratio as needed for retention.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 225 nm or 273 nm[12][13]

  • Equilibration and Analysis:

    • Equilibrate the column with the Mobile Phase containing Buffer A for at least 20 column volumes.

    • Inject the ranolazine standard three times and record the chromatograms.

    • Flush the system thoroughly with 50:50 water:ACN.

    • Repeat the equilibration and analysis steps for the Mobile Phase containing Buffer B.

    • If using a pH-stable column, repeat for Buffer C.

  • Data Analysis:

    • For each pH condition, calculate the USP Tailing Factor (Tf) for the ranolazine peak. A value of 1.0 is perfectly symmetric. Values > 1.5 indicate significant tailing.[4]

    • Compare the tailing factors across the different pH values to identify the optimal condition for peak symmetry.

Frequently Asked Questions (FAQs)

Q: What is the ideal mobile phase pH for analyzing ranolazine? A: The ideal pH is one that is at least 1.5-2 pH units away from the pKa of the analyte and the pKa of the column's silanol groups.[8][14] Ranolazine has a reported pKa of approximately 7.3. To ensure it is fully protonated and to keep silica surface silanols neutralized, a low pH mobile phase (pH 2.5-3.0) is the most common and effective choice.[9][15] A buffer like 0.1% formic acid or a 20 mM phosphate buffer at pH 2.5 is an excellent starting point.

Q: Which type of HPLC column is best suited to prevent peak tailing for basic analytes like ranolazine? A: Modern, high-purity silica columns that are thoroughly end-capped are essential. For particularly challenging separations, consider columns with advanced chemistries such as those with embedded polar groups or hybrid particle technology (e.g., BEH, CSH).[10][11] These are specifically designed to minimize silanol interactions and provide excellent peak shapes for basic compounds.

Column TypeMechanism for Reducing TailingRecommended Use Case
High-Purity End-Capped Silica High surface coverage and chemical blocking of most silanol groups.General purpose analysis of basic compounds at low pH.
Embedded Polar Group (EPG) A polar functional group is embedded near the base of the alkyl chain, shielding silanols.Excellent for basic compounds, often providing alternative selectivity.
Hybrid Particle Technology Organic polymers are integrated into the silica structure, reducing the number of surface silanols.Very robust, compatible with a wide pH range (e.g., 1-12), ideal for method development.[10]

Q: Can I use mobile phase additives to improve peak shape? A: Yes. If adjusting pH and selecting a good column are not enough, adding a competing base like 5-10 mM triethylamine (TEA) to a low-pH mobile phase can further reduce tailing.[9] The positively charged TEA molecules will "mask" the negatively charged silanol sites, preventing interaction with your analyte. However, be aware that additives like TEA can shorten column lifetime and may not be suitable for LC-MS applications due to ion suppression.

Q: Could my sample preparation be causing the tailing? A: Yes, in two primary ways. First, a solvent mismatch , where the sample is dissolved in a much stronger (more organic) solvent than the mobile phase, can cause peak distortion.[7] Always try to dissolve your sample in the initial mobile phase composition. Second, mass overload can cause tailing. If the peak is tailing and also broad and flattened at the top, try diluting your sample 10-fold and re-injecting.

References
  • Stability Indicating Method Development and Validation of Ranolazine Extended Release Tablets. (n.d.). Acta Pharmaceutica Sciencia. [Link]

  • DEVELOPMENT AND VALIDATION OF INDICATING INSTRUMENTAL METHOD FOR ESTIMATION OF RANOLAZINE IN BULK AND TABLET DOSAGE FORM. (2023). Journal of Emerging Technologies and Innovative Research (JETIR). [Link]

  • Analytical Method Validation of Ranolazine tablets by RP-HPLC. (2025). ResearchGate. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. [Link]

  • What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc.. [Link]

  • Exploring the Role of pH in HPLC Separation. (n.d.). Moravek, Inc.. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? (2023). Pharma Growth Hub. [Link]

  • Ranolazine. (n.d.). PubChem, NIH. [Link]

  • Development and Validation of Stability Indicating RP-LC Method for Estimation of Ranolazine in Bulk and Its Pharmaceutical Form. (2012). SciRP.org. [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (n.d.). LCGC International. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. [Link]

  • Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex. [Link]

  • How to Reduce Peak Tailing in HPLC? (2025). Phenomenex. [Link]

  • Which column for basic analytes. (2008). Chromatography Forum. [Link]

  • HPLC Peak Tailing. (n.d.). Axion Labs. [Link]

  • Troubleshooting Basics, Part 4: Peak Shape Problems. (2012). LCGC International. [Link]

  • Exploring the Role of pH in HPLC Separation. (2025). Veeprho. [Link]

  • Common Causes Of Peak Tailing in Chromatography. (2025). Alwsci. [Link]

  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? (n.d.). Waters Knowledge Base. [Link]

Sources

Technical Support Center: Minimizing Impurity Formation in Ranolazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ranolazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity formation during the synthesis of ranolazine. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter in your laboratory work. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions and optimize your synthetic protocols for the highest purity product.

I. Understanding the Synthetic Landscape of Ranolazine

The synthesis of ranolazine, N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide, typically involves the coupling of two key fragments: a substituted piperazine and a propyl side chain attached to a 2-methoxyphenol group. The common synthetic strategies present unique challenges regarding impurity formation. A generalized synthetic approach is depicted below.

Ranolazine_Synthesis cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis 2,6-Dimethylaniline 2,6-Dimethylaniline Amide_Intermediate 2-chloro-N-(2,6-dimethylphenyl)acetamide 2,6-Dimethylaniline->Amide_Intermediate Acylation Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Amide_Intermediate Piperazine_Intermediate N-(2,6-dimethylphenyl)-1-piperazineacetamide Amide_Intermediate->Piperazine_Intermediate N-Alkylation Piperazine Piperazine Piperazine->Piperazine_Intermediate Ranolazine Ranolazine Piperazine_Intermediate->Ranolazine Coupling Guaiacol 2-Methoxyphenol Epoxide_Intermediate 1-(2-methoxyphenoxy)-2,3-epoxypropane (Ranolazine Related Compound A) Guaiacol->Epoxide_Intermediate Williamson Ether Synthesis Epichlorohydrin Epichlorohydrin Epichlorohydrin->Epoxide_Intermediate Epoxide_Intermediate->Ranolazine Ring Opening caption Figure 1: Common synthetic pathway to Ranolazine.

Caption: A generalized synthetic scheme for ranolazine.

II. Troubleshooting Guide: Common Impurity Issues and Solutions

This section addresses specific problems you might encounter during your ranolazine synthesis in a question-and-answer format.

Q1: I am observing a significant amount of unreacted 2,6-dimethylaniline in my product. What are the likely causes and how can I mitigate this?

A1: The presence of residual 2,6-dimethylaniline, a potential genotoxic impurity (GTI), is a critical issue to address.[1][2]

  • Causality:

    • Incomplete Acylation: The initial reaction between 2,6-dimethylaniline and chloroacetyl chloride may not have gone to completion. This can be due to insufficient chloroacetyl chloride, inadequate reaction time, or suboptimal temperature control.

    • Degradation: Ranolazine can degrade under certain conditions to regenerate starting materials, although this is less common for this specific impurity.

  • Troubleshooting & Protocol:

    • Stoichiometry Check: Ensure a slight excess of chloroacetyl chloride (e.g., 1.05-1.1 equivalents) is used to drive the acylation to completion.

    • Temperature Control: Maintain a low temperature (0-5 °C) during the addition of chloroacetyl chloride to minimize side reactions.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of 2,6-dimethylaniline before proceeding with the work-up.

    • Purification of Intermediate: If significant starting material remains, consider purifying the 2-chloro-N-(2,6-dimethylphenyl)acetamide intermediate by recrystallization from a suitable solvent like cyclohexane before reacting it with piperazine.[3]

Q2: My final product is contaminated with a "dimer" impurity. What is its origin and how can I prevent its formation?

A2: The "dimer" impurity, 2,2'-(4,4'-(2-hydroxypropane-1,3-diyl))bis(piperazine-4,1-diyl))bis(N-(2,6-dimethylphenyl)acetamide), is a common process-related impurity.[3]

  • Causality:

    • Di-alkylation of Piperazine: This impurity arises from the reaction of two molecules of the amide intermediate with one molecule of piperazine. This is more likely to occur if there is a localized high concentration of the amide intermediate or insufficient excess of piperazine.

    • Residual Piperazine in Intermediate: If the N-(2,6-dimethylphenyl)-1-piperazineacetamide intermediate is not adequately purified and contains residual piperazine, this can lead to the formation of a dimer impurity in the final coupling step.[4]

  • Troubleshooting & Protocol:

    • Control Piperazine Stoichiometry: When synthesizing the piperazine intermediate, use a significant excess of piperazine (e.g., 4-5 equivalents) to favor mono-alkylation.

    • Purification of Piperazine Intermediate: Thoroughly purify the N-(2,6-dimethylphenyl)-1-piperazineacetamide to remove unreacted piperazine before the final coupling step. This can be achieved by extraction or crystallization.

    • Alternative Synthetic Route: Consider a synthetic strategy where the piperazine ring is introduced last to avoid this specific dimerization.

Q3: I have identified the "Dichloro" and "Chlorohydrin" impurities in my ranolazine sample. What are their formation mechanisms and how can I control them?

A3: The dichloro and chlorohydrin impurities are often related to the synthesis of the side-chain fragment.[1][2]

  • Causality:

    • Incomplete Epoxidation: The chlorohydrin impurity, 1-chloro-3-(2-methoxyphenoxy)propan-2-ol, can be an intermediate in the formation of the epoxide from guaiacol and epichlorohydrin. If the reaction conditions (e.g., base concentration, temperature) are not optimal for ring closure, this intermediate can persist.

    • Alternative Starting Material: Some synthetic routes may use 1,3-dichloro-2-propanol as a starting material.[5] Incomplete reaction or side reactions can lead to the persistence of related chlorinated species.

    • Epoxide Ring Opening: The chlorohydrin can also be formed by the ring-opening of the epoxide intermediate with a chloride source (e.g., HCl generated in situ).

  • Troubleshooting & Protocol:

    • Optimize Epoxide Formation: When preparing the epoxide intermediate, ensure sufficient base (e.g., NaOH, K₂CO₃) is used to drive the ring-closure to completion. Monitor the reaction for the disappearance of the chlorohydrin intermediate.

    • Purify the Epoxide Intermediate: Distillation or chromatographic purification of the 1-(2-methoxyphenoxy)-2,3-epoxypropane can effectively remove both dichloro and chlorohydrin impurities before the final coupling step.[6]

    • Consider a Halo-alcohol Route: A patented alternative involves synthesizing 1-chloro-3-(2-methoxyphenoxy)propan-2-ol and using it directly in the coupling reaction. This avoids the use of the potentially unstable epoxide intermediate.[5]

Impurity_Control_Workflow Start Start High_Impurity High Impurity Level Detected in Ranolazine Start->High_Impurity Identify_Impurity Identify Impurity by LC-MS/Reference Standard High_Impurity->Identify_Impurity Impurity_Source Determine Potential Source Identify_Impurity->Impurity_Source Starting_Material Starting Material/Intermediate Impurity_Source->Starting_Material e.g., 2,6-dimethylaniline Side_Reaction Side Reaction Impurity_Source->Side_Reaction e.g., Dimer Degradation Degradation Impurity_Source->Degradation e.g., N-oxide Optimize_SM Purify/Re-qualify Starting Material Starting_Material->Optimize_SM Optimize_Reaction Optimize Reaction Conditions (Temp, Stoichiometry, Solvent) Side_Reaction->Optimize_Reaction Optimize_Workup Optimize Work-up/Purification Degradation->Optimize_Workup End End Optimize_SM->End Optimize_Reaction->End Optimize_Workup->End caption Figure 2: Troubleshooting workflow for impurity control.

Caption: A decision-making workflow for addressing impurities in ranolazine synthesis.

Q4: My ranolazine product shows signs of oxidative degradation, such as the presence of N-oxide impurities. What are the causes and preventive measures?

A4: Ranolazine is susceptible to oxidation, particularly at the nitrogen atoms of the piperazine ring, leading to the formation of ranolazine N-oxide and ranolazine bis(N-oxide).[7][8]

  • Causality:

    • Oxidizing Agents: Exposure to oxidizing agents, even atmospheric oxygen over prolonged periods at elevated temperatures, can lead to the formation of N-oxides.

    • Peroxides in Solvents: The use of solvents that may contain peroxide impurities (e.g., aged ethers like THF or dioxane) can promote oxidation.

    • Forced Degradation Conditions: Studies have shown that ranolazine degrades under oxidative stress (e.g., exposure to hydrogen peroxide).[9][10]

  • Troubleshooting & Protocol:

    • Use High-Purity Solvents: Ensure that all solvents used in the final steps and purification are of high purity and free of peroxides.

    • Inert Atmosphere: Conduct the final coupling reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen, especially if the reaction is heated for an extended period.

    • Control Storage Conditions: Store the final product and key intermediates in well-sealed containers, protected from light and heat, to prevent long-term oxidative degradation.

    • Antioxidant Addition: In some cases, the addition of a small amount of an antioxidant during work-up or storage may be considered, but this would require thorough validation.

III. Frequently Asked Questions (FAQs)

Q1: What are the most critical impurities to control in ranolazine synthesis from a regulatory perspective?

A1: From a regulatory standpoint, Potentially Genotoxic Impurities (PGIs) are of the highest concern. For ranolazine, these include:

  • 2,6-Dimethylaniline (a starting material)

  • ((2,6-Dimethyl)amino carbonyl methyl) chloride (an intermediate)

  • 1-(2-methoxyphenoxy)-2,3-epoxypropane (Ranolazine Related Compound A, an intermediate)

  • Chlorohydrin impurity

  • Dichloro impurity

These impurities must be controlled to very low levels, often guided by the Threshold of Toxicological Concern (TTC) outlined in the ICH M7 guideline, which for lifetime exposure is 1.5 µ g/day .[1][2][11][12]

Q2: What are the best practices for the final purification of ranolazine?

A2: Recrystallization is a highly effective method for purifying the final ranolazine product.

  • Solvent Selection:

    • A mixture of an alcohol and water (e.g., ethanol/water) is commonly used.[4]

    • Acetone/water mixtures have also been reported to yield high-purity ranolazine.[4]

    • The choice of solvent system should be optimized to provide good recovery of the desired product while effectively purging the key impurities.

  • Protocol for Recrystallization:

    • Dissolve the crude ranolazine in the minimum amount of the chosen solvent system at reflux.

    • If necessary, treat with activated carbon to remove colored impurities.

    • Hot filter the solution to remove any insoluble material.

    • Allow the solution to cool slowly to promote the formation of well-defined crystals.

    • Isolate the crystals by filtration and wash with a small amount of the cold solvent mixture.

    • Dry the purified ranolazine under vacuum at a controlled temperature.

Q3: How can I effectively monitor the impurity profile during my synthesis?

A3: A robust analytical method is crucial for monitoring impurities.

  • Recommended Technique: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard for routine monitoring. For the detection and quantification of trace-level genotoxic impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is often necessary due to its higher sensitivity and selectivity.[1][13]

  • Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust for its intended purpose.[7]

  • In-Process Controls: Implement in-process controls at critical stages of the synthesis to ensure that impurities are controlled before proceeding to the next step. This is often more efficient than trying to remove multiple impurities from the final product.

IV. Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Chloroacetyl chloride Stoichiometry 1.05 - 1.1 equivalentsEnsures complete consumption of 2,6-dimethylaniline.
Piperazine Stoichiometry 4 - 5 equivalentsMinimizes the formation of the di-alkylation impurity.
Final Coupling Reaction Temperature Reflux (solvent dependent)To ensure a reasonable reaction rate. Monitor for degradation.
GTI Limit (as per ICH M7) < 1.5 µ g/day intakeBased on the Threshold of Toxicological Concern for lifetime exposure.[12]

V. References

  • Chidella, K., Dasari, V. and Anireddy, J. (2021) Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS. American Journal of Analytical Chemistry, 12, 1-14. [Link]

  • Malati V, Reddy AR, Mukkanti K, Suryanarayana MV. A novel reverse phase stability indicating RP-UPLC method for the quantitative determination of fifteen related substances in Ranolazine drug substance and drug product. Talanta. 2012;97:563-73. [Link]

  • Improved Process For The Total Synthesis Of Ranolazine. Quick Company. [Link]

  • Method for preparation of ranolazine. Google Patents.

  • Preparation of ranolazine. Google Patents.

  • Preparation of ranolazine, its salts and intermediates thereof. Google Patents.

  • A Rapid, Selective and Sensitive Electrospray Ionization Assisted LC-MS Method for Ranolazine and Identification of Its Two Potential Genotoxic Impurities. Impactfactor. [Link]

  • Synthesis and Characterization of Ether-Dimer Impurity of Drug - Ranolazine Using 2, 2'- (oxybis (methylene)) Bis (Oxirane). Science Publishing Group. [Link]

  • Shebin John, Pramila T. and Bhavana R. SYNTHESIS AND CHARACTERIZATION OF FIVE IMPURITIES OF RANOLAZINE. european journal of pharmaceutical and medical research. 2022; 9(11), 432-436. [Link]

  • Method for synthesizing Ranolazine. Patsnap Eureka. [Link]

  • High-purity ranolazine and preparation method thereof. Google Patents.

  • ISOLATION AND STRUCTURAL ELUCIDATION OF DEGRADATION PRODUCTS OF RANOLAZINE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. 2018; 9(11): 4683-4692. [Link]

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. European Medicines Agency. [Link]

  • Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2). International Council for Harmonisation. [Link]

  • ISOLATION AND STRUCTURAL ELUCIDATION OF DEGRADATION PRODUCTS OF RANOLAZINE. International Journal of Pharmaceutical Sciences and Research. [Link]

  • NOVEL PROCESS FOR THE PREPARATION OF RANOLAZINE. Google Patents.

  • Specificity/ forced degradation results. ResearchGate. [Link]

  • Ranolazine inhibits an oxidative stress-induced increase in myocyte sodium and calcium loading during simulated-demand ischemia. PubMed. [Link]

  • Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. National Institutes of Health. [Link]

  • A Rapid, Selective and Sensitive Electrospray Ionization Assisted LC-MS Method for Ranolazine and Identification of Its Two Potential. Impact Factor. [Link]

  • ranolazine related compound a. Allmpus. [Link]

  • Role of ICH M7 in Impurities Assessment. Freyr Solutions. [Link]

  • Ranolazine: An Old Drug with Emerging Potential; Lessons from Pre-Clinical and Clinical Investigations for Possible Repositioning. PMC. [Link]

  • ICH M7: How to Manage Mutagenic Impurities Step by Step. GuideGxP. [Link]

Sources

Technical Support Center: Enhancing LC-MS/MS Sensitivity for Desmethoxy Ranolazine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals aiming to enhance the sensitivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Desmethoxy Ranolazine. As a primary metabolite of Ranolazine, accurate and sensitive measurement of Desmethoxy Ranolazine (specifically O-desmethyl Ranolazine) in biological matrices is crucial for comprehensive pharmacokinetic and metabolic studies. This document is structured into a Frequently Asked Questions (FAQs) section for foundational knowledge and a detailed Troubleshooting Guide for resolving specific experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the development of bioanalytical methods for Desmethoxy Ranolazine.

Q1: What are the optimal starting LC-MS/MS parameters for Desmethoxy Ranolazine?

A1: Optimizing LC-MS/MS parameters is the first step toward achieving high sensitivity. Desmethoxy Ranolazine, like its parent compound, is a piperazine derivative and ionizes efficiently in positive electrospray ionization (ESI) mode. A validated method for desmethyl ranolazine (DRNZ) showed a monitored mass transition of m/z 414 > 266[1].

  • Rationale: The piperazine and secondary amine moieties in the molecule's structure are readily protonated. An acidic mobile phase (e.g., containing 0.1% formic acid) enhances this protonation, leading to a strong [M+H]⁺ signal in the mass spectrometer. Multiple Reaction Monitoring (MRM) is employed for its high specificity and sensitivity, which reduces background noise and improves quantification[2][3].

Below are recommended starting parameters. Note that these must be empirically optimized on your specific instrument.[4]

ParameterRecommended Starting ConditionRationale & Optimization Notes
LC Column C18, 2.1 or 3.0 mm i.d., <3 µm particle sizeC18 columns offer excellent retention for moderately polar compounds like Desmethoxy Ranolazine. Smaller particle sizes improve peak efficiency and resolution.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient ionization and helps in achieving sharp peak shapes.
Mobile Phase B 0.1% Formic Acid in Methanol or AcetonitrileMethanol is often a good starting point. Acetonitrile can offer different selectivity and should be tested if peak shape or resolution is poor.
Flow Rate 0.3 - 0.5 mL/minAppropriate for 2.1-3.0 mm i.d. columns; balances analysis time with chromatographic efficiency.
Gradient Start at 5-10% B, ramp to 95% BA gradient is recommended to ensure elution of the analyte from the column and to separate it from matrix interferences.
Ionization Mode Electrospray Ionization (ESI), PositiveThe molecule's structure contains basic nitrogens that are easily protonated.
MRM Transition Precursor (Q1): m/z 414.5This corresponds to the [M+H]⁺ ion of O-desmethyl Ranolazine.
Product (Q3): m/z 266.3This is a known, stable fragment ion. A second, confirmatory transition should also be optimized.[1]
Collision Energy (CE) 20-40 eVMust be optimized by infusing a standard solution and ramping the CE to find the value that yields the highest product ion intensity.[5]
Source Temp. 250 - 450 °CDependent on the instrument and flow rate. Higher flow rates generally require higher temperatures for efficient desolvation.

Q2: How should I select an appropriate internal standard (IS)?

A2: The choice of internal standard is critical for correcting variability during sample preparation and analysis, including matrix effects.

  • Gold Standard (Recommended): A stable isotope-labeled (SIL) internal standard, such as Desmethoxy Ranolazine-d4 or -¹³C₃, is the best choice. SIL-IS co-elutes with the analyte and experiences nearly identical ionization suppression or enhancement, providing the most accurate correction. Ranolazine-d8 is commercially available and indicates the feasibility of obtaining a SIL-IS for its metabolites[6]. These standards contain heavy isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)[7].

  • Alternative (Use with Caution): A structural analog can be used if a SIL-IS is unavailable. The analog should have similar chemical properties, chromatographic retention, and extraction recovery to Desmethoxy Ranolazine. The parent drug, Ranolazine, or another related metabolite could be considered. However, analogs may not perfectly mimic the analyte's behavior in the ion source, potentially leading to less accurate quantification.

Q3: Which sample preparation technique is best for achieving high sensitivity in plasma?

A3: The goal of sample preparation is to remove interfering matrix components, such as proteins and phospholipids, which are major causes of ion suppression[2]. The choice involves a trade-off between cleanliness, recovery, and throughput.

  • Protein Precipitation (PPT): The simplest method, typically using cold acetonitrile or methanol[8]. It is fast but results in the "dirtiest" extract, with a high likelihood of residual phospholipids causing significant ion suppression. It is generally not recommended when maximum sensitivity is required.

  • Liquid-Liquid Extraction (LLE): Offers a much cleaner extract than PPT. A common approach for basic compounds like Desmethoxy Ranolazine involves basifying the plasma sample (e.g., with a weak ammonia solution) and extracting with a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or a mixture of diethyl ether and dichloromethane[9]. This method effectively removes salts and many polar interferences.

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts and is often the best choice for ultra-sensitive assays[10]. A mixed-mode or cation-exchange SPE sorbent can be used to selectively retain the basic Desmethoxy Ranolazine while allowing neutral and acidic interferences to be washed away. While more time-consuming to develop, SPE significantly reduces matrix effects and improves method robustness[2].

Recommendation: Start with LLE for a good balance of cleanliness and ease of use. If ion suppression remains a problem, move to SPE.

Q4: Should I use ESI positive or negative mode?

A4: Positive mode is unequivocally the correct choice. Desmethoxy Ranolazine contains multiple basic nitrogen atoms (a secondary amine and a piperazine ring) that readily accept a proton (H⁺) in the acidic environment of the mobile phase. This results in the formation of a stable, positively charged ion [M+H]⁺, which can be detected with high sensitivity. Negative mode ionization would require the molecule to lose a proton, which is chemically unfavorable for this structure and would result in a very poor signal.

Section 2: Troubleshooting Guide

This guide provides solutions to specific issues that can compromise the sensitivity of your assay.

Issue 1: Low Signal Intensity or No Peak Detected

This is a common and frustrating problem. A systematic approach is required to identify the root cause.

  • Causality: A low signal can stem from issues with the analyte itself, the LC separation, or the MS detection. The key is to isolate the problematic module.

Troubleshooting Workflow:

G start Low Signal Detected infuse Directly infuse analyte standard into MS start->infuse signal_ok Is signal strong and stable? infuse->signal_ok lc_problem Problem is in LC System or Sample Preparation signal_ok->lc_problem  Yes ms_problem Problem is in MS System signal_ok->ms_problem  No check_lc Verify LC Parameters: - Correct mobile phases? - Leaks? - Column clogged? lc_problem->check_lc check_sample Check Sample: - Degradation? - Poor extraction recovery? lc_problem->check_sample check_source Optimize Ion Source: - Capillary voltage - Gas flows/temps ms_problem->check_source check_ms_params Verify MS Parameters: - Correct MRM transition? - Collision energy optimized? ms_problem->check_ms_params check_tune Check MS Tune/Calibration ms_problem->check_tune

Caption: Troubleshooting workflow for low signal intensity.

Detailed Steps:

  • Isolate the Mass Spectrometer: Bypass the LC system and directly infuse a standard solution of Desmethoxy Ranolazine (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid) into the ion source.

    • Strong Signal: If you see a strong, stable signal, the MS is functioning correctly. The problem lies with the sample preparation or the LC system. Proceed to step 2.

    • Weak/No Signal: The issue is with the mass spectrometer. Check the instrument's tune and calibration. Re-optimize source parameters (capillary voltage, gas flows, temperature) and MS/MS parameters (MRM transition, collision energy)[4]. Ensure the correct MRM transition for the [M+H]⁺ ion (m/z 414.5) is being monitored[1].

  • Investigate the LC System: If the MS is working, inject a standard.

    • No Peak/Small Peak: Check for leaks in the LC system. Ensure the mobile phases are correctly prepared and the correct vials are in the autosampler. A clogged column or guard column can also prevent the analyte from reaching the detector[11].

  • Evaluate Sample Preparation:

    • Perform a Recovery Test: Compare the peak area of a pre-extraction spiked sample (analyte added to plasma before extraction) with a post-extraction spiked sample (analyte added to the final extract from blank plasma). Low recovery (<70%) indicates a problem with your extraction protocol.

Issue 2: High Background Noise and Poor Signal-to-Noise (S/N) Ratio

High background noise can mask the analyte peak, making low-level quantification impossible.

  • Causality: Noise often originates from contaminated solvents, a dirty ion source, or co-eluting matrix components that are not fully resolved from the analyte.

Solutions:

  • Improve Solvent Quality: Use only the highest grade LC-MS solvents and additives (e.g., LiChrosolv® or equivalent). Freshly prepare mobile phases daily.

  • Clean the Ion Source: Contaminants can build up on the ESI probe, capillary, and cones. Follow the manufacturer's protocol for cleaning the ion source components.

  • Enhance Chromatographic Resolution: Modify the LC gradient to better separate the Desmethoxy Ranolazine peak from early-eluting, unretained matrix components. A shallower gradient around the elution time of the analyte can significantly improve resolution.

  • Optimize MRM Specificity: Ensure your chosen product ion is specific to your analyte. A noisy transition may indicate that the fragment is common to many background ions. If possible, optimize a second, "quieter" MRM transition for quantification[5].

Issue 3: Inconsistent Results and Poor Reproducibility (Matrix Effects)

Variable results between samples, especially a high %RSD in quality controls, often point to uncompensated matrix effects, particularly ion suppression[12].

  • Causality: Ion suppression occurs when co-eluting compounds from the biological matrix (e.g., phospholipids, salts) compete with the analyte for ionization in the ESI source, reducing the analyte's signal intensity[13]. This effect can vary from sample to sample, leading to poor reproducibility[12].

Solutions:

  • Diagnose the Problem: Perform a post-column infusion experiment to identify retention time windows where ion suppression is occurring[12][14]. This involves infusing a constant flow of the analyte into the MS while injecting an extracted blank plasma sample. Dips in the baseline signal indicate regions of suppression[14].

  • Improve Sample Cleanup: This is the most effective solution[14]. If you are using PPT, switch to LLE or SPE to more effectively remove phospholipids and other interfering substances[2].

  • Adjust Chromatography: "Chromatograph away" from the suppression zone. If the post-column infusion experiment shows a major suppression zone at 1.5 minutes, adjust your LC gradient so that Desmethoxy Ranolazine elutes later, for example, at 3.0 minutes.

  • Use a SIL-IS: As mentioned in the FAQ, a stable isotope-labeled internal standard is the most reliable way to compensate for matrix effects, as it is affected in the same way as the analyte[6].

Section 3: Detailed Protocols & Workflows

Protocol 1: Step-by-Step MRM Optimization

This protocol outlines the process of finding the most sensitive and specific MRM transitions for Desmethoxy Ranolazine.[5]

  • Prepare Standard Solution: Create a 100-500 ng/mL solution of Desmethoxy Ranolazine in a solvent that mimics your mobile phase at the expected elution time (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • Direct Infusion & Q1 Scan: Infuse the solution directly into the mass spectrometer. Perform a full scan in Q1 to confirm the mass of the protonated parent ion, [M+H]⁺, which should be m/z 414.5.

  • Product Ion Scan: Set the instrument to "Product Ion Scan" mode. Select m/z 414.5 as the precursor ion in Q1 and scan Q3 to see all the fragment ions produced by collision-induced dissociation (CID).

  • Identify Key Fragments: Identify the most intense and stable fragment ions. For Desmethoxy Ranolazine, a known fragment is m/z 266.3[1]. Look for at least two abundant product ions for confirmation and quantification.

  • Optimize Collision Energy (CE): For each promising fragment (e.g., m/z 266.3), set the instrument to MRM mode. Infuse the standard again and perform a "Collision Energy Ramp" experiment, varying the CE (e.g., from 5 to 50 eV). Plot the intensity of the product ion against the CE and select the voltage that gives the maximum signal. This is your optimal CE for that transition.

  • Finalize Transitions: Select the MRM transition with the highest intensity as your "quantifier" and the second-most intense as your "qualifier."

Protocol 2: Robust Liquid-Liquid Extraction (LLE) from Plasma

This protocol is designed to provide a clean extract suitable for sensitive analysis.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, calibrator, or QC.

  • Internal Standard Spiking: Add 25 µL of the working internal standard solution (e.g., Desmethoxy Ranolazine-d4 in 50% methanol) and vortex briefly.

  • Alkalinization: Add 50 µL of 0.1 M ammonium hydroxide solution to raise the pH. This ensures the analyte is in its neutral, more organic-soluble form. Vortex for 10 seconds.

  • Extraction: Add 1 mL of an extraction solvent (e.g., Methyl Tert-Butyl Ether or 4:1 Diethyl Ether:Dichloromethane). Cap the tube securely.

  • Mixing: Vortex vigorously for 2 minutes, then place on a mechanical shaker for 10 minutes to ensure thorough extraction[15].

  • Phase Separation: Centrifuge at >10,000 x g for 5 minutes to separate the aqueous and organic layers[16].

  • Transfer: Carefully transfer the upper organic layer to a clean tube, taking care not to disturb the protein pellet or aqueous layer.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase A/B (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Analysis: Transfer to an autosampler vial and inject into the LC-MS/MS system.

Overall Analytical Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 1. Plasma Sample (100 µL) p2 2. Spike with Internal Standard p1->p2 p3 3. Alkalinize & Add Extraction Solvent p2->p3 p4 4. Vortex, Centrifuge p3->p4 p5 5. Transfer Organic Layer p4->p5 p6 6. Evaporate to Dryness p5->p6 p7 7. Reconstitute p6->p7 a1 8. Inject into LC-MS/MS System p7->a1 a2 9. Chromatographic Separation (C18) a1->a2 a3 10. ESI+ Ionization a2->a3 a4 11. MRM Detection (m/z 414.5 -> 266.3) a3->a4 end end a4->end Data Processing & Quantification

Caption: High-level workflow for Desmethoxy Ranolazine bioanalysis.

References

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Available at: [Link]

  • Impactfactor. (2024). A Rapid, Selective and Sensitive Electrospray Ionization Assisted LC-MS Method for Ranolazine and Identification of Its Two Potential. Available at: [Link]

  • LCGC International. (n.d.). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC–UV and LC–MS. Available at: [Link]

  • ResearchGate. (2024). A Rapid, Selective and Sensitive Electrospray Ionization Assisted LC-MS Method for Ranolazine and Identification of Its Two Potential Genotoxic Impurities. Available at: [Link]

  • Agilent. (2013). Solid Supported Liquid Extraction (SLE) for LC/MS/MS Bioanalysis. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4: Drug Analysis of Plasma Samples. Available at: [Link]

  • Ovid. (n.d.). Enantioselective ana lysis of ranolazine and desmethyl ranolazine in microsomal medium using dispersive liquid–liquid. Available at: [Link]

  • Element Lab Solutions. (n.d.). Optimising-LC-MS-sensitivity. Available at: [Link]

  • LCGC International. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Available at: [Link]

  • PubMed. (2008). Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study. Available at: [Link]

  • NIH. (2020). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. Available at: [Link]

  • PubMed. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Available at: [Link]

  • PubMed Central. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Available at: [Link]

  • PubMed. (2013). Enantioselective analysis of ranolazine and desmethyl ranolazine in microsomal medium using dispersive liquid-liquid microextraction and LC-MS/MS. Available at: [Link]

  • LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. Available at: [Link]

  • MDPI. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Available at: [Link]

  • Impactfactor. (2023). Ranolazine Quantification in Human Plasma: A QbD-Guided LC-MS Method Development and Validation. Available at: [Link]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Available at: [Link]

  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available at: [Link]

  • YouTube. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. Available at: [Link]

  • PubMed Central. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (2023). Development Of An LC-MS/MS Approach To Detect And Quantify Two Impurities Of Ranolazine. Available at: [Link]

  • YouTube. (2025). Plasma Extraction Workflow. Available at: [Link]

Sources

Resolving co-eluting peaks in ranolazine impurity profiling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ranolazine impurity profiling. As a Senior Application Scientist, my goal is to provide you with practical, in-depth guidance to overcome common analytical challenges. This guide is structured in a question-and-answer format to directly address the issues you may encounter, particularly the persistent problem of co-eluting peaks.

Section 1: The First Check - Confirming Co-elution

Q1: My chromatogram shows a broad or shouldered peak. Is this definitely co-elution?

A1: Not necessarily. While peak asymmetry is a classic sign of co-elution, it can also indicate other chromatographic issues. Before spending significant time on method redevelopment, it's crucial to confirm that you are dealing with more than one compound under a single peak.[1]

Expert Insight: The first step in any troubleshooting exercise is accurate diagnosis. Misinterpreting a problem can lead to a cascade of ineffective "solutions." Poor peak shape can result from column degradation, sample solvent effects, or extra-column dispersion. Ruling these out first is an efficient use of time.

Protocol 1: Peak Purity Analysis using a Diode Array Detector (DAD/PDA)

This protocol validates whether a single chromatographic peak consists of a single component.

Principle: A Diode Array Detector (DAD or PDA) acquires full UV-Vis spectra at multiple points across the peak as it elutes. If all spectra are identical, the peak is likely pure. If the spectra differ, it indicates the presence of a co-eluting impurity.[1][2]

Step-by-Step Methodology:

  • Acquisition: Ensure your HPLC method is acquiring full spectral data from the DAD/PDA for the peak of interest.

  • Analysis in Software: Use your chromatography data system (CDS) software to perform a peak purity analysis on the suspect peak. This is often a standard function in software like Empower, Chromeleon, or OpenLab.

  • Interpretation: The software will typically provide a "Purity Angle" and a "Purity Threshold" value.

    • Purity Angle < Purity Threshold: This result suggests the peak is spectrally homogeneous and therefore likely pure.[2]

    • Purity Angle > Purity Threshold: This indicates spectral heterogeneity, providing strong evidence of co-elution.[2]

  • Confirmation with Mass Spectrometry (MS): If available, an even more definitive technique is to analyze the sample by LC-MS. Monitoring the mass-to-charge ratios (m/z) across the eluting peak can reveal if multiple components with different masses are present.[1][2]

Section 2: Systematic Troubleshooting Guide for Co-eluting Peaks

Once co-elution is confirmed, a systematic approach is the most effective way to achieve resolution. The chromatographic resolution (Rs) between two peaks is governed by three key factors: Efficiency (N) , Selectivity (α) , and Retention Factor (k') .[1][3] Our troubleshooting strategy will logically address these three pillars.

Q2: I've confirmed co-elution. What is the first parameter I should adjust?

A2: The most logical starting point is to manipulate the Retention Factor (k') and the Selectivity (α) by adjusting the mobile phase composition. This is often the simplest and fastest way to affect peak separation without changing hardware.

Expert Insight: Changes to mobile phase strength directly impact how long an analyte interacts with the stationary phase (retention), while changes to the mobile phase components (e.g., organic modifier type, pH) alter the fundamental chemistry of the separation (selectivity). Selectivity has the most profound impact on resolution.[1][3]

Troubleshooting Workflow: A Systematic Approach

The following diagram outlines a logical workflow for resolving co-eluting peaks in your ranolazine impurity method.

G cluster_0 Phase 1: Mobile Phase Optimization cluster_1 Phase 2: Stationary Phase & Temperature cluster_2 Phase 3: Final Optimization start Confirmed Co-elution mod_strength Q: Can I change mobile phase strength? start->mod_strength Start Here mod_gradient Q: Can I modify the gradient? mod_organic Q: Can I change the organic modifier? mod_gradient->mod_organic If resolution is still poor mod_strength->mod_gradient If isocratic, or for fine-tuning mod_ph Q: Can I change the mobile phase pH? mod_organic->mod_ph If selectivity change is needed mod_temp Q: Can I adjust column temperature? mod_ph->mod_temp If mobile phase changes are insufficient mod_column Q: Can I change the column chemistry? mod_temp->mod_column mod_flow Q: Can I optimize the flow rate? mod_column->mod_flow Once selectivity is achieved resolved Peaks Resolved mod_flow->resolved

Caption: A logical workflow for troubleshooting co-eluting peaks.

Q3: How do I apply the workflow? Let's start with mobile phase strength and gradient.

A3: Absolutely. This is the most common and effective starting point.

Step 1: Adjust Mobile Phase Strength (to optimize k')

If your peaks are eluting very early in the chromatogram (low k'), there is little time for the column to perform a separation.[1]

  • For Isocratic Methods: Decrease the percentage of the organic solvent (e.g., from 60% methanol to 55% methanol). This will increase the retention time of all components, providing more opportunity for separation.[1]

  • For Gradient Methods: Lower the initial percentage of the organic solvent (Mobile Phase B). For example, if your gradient starts at 30% B, try starting at 20% B.

Step 2: Modify the Gradient Slope (to optimize selectivity α)

A steep gradient can cause peaks to elute together. Flattening the gradient slope around the region where your target peaks elute can significantly improve resolution.[4]

  • Action: If your ranolazine and an impurity co-elute at 15 minutes in a gradient that runs from 20% to 80% acetonitrile over 20 minutes, modify the gradient. For example, create a segment that runs from 40% to 55% acetonitrile between 10 and 20 minutes. This slower change in solvent strength gives the analytes more time to separate.[4]

Q4: I've tried adjusting the gradient and mobile phase strength, but the peaks are still merged. What's next?

A4: The next step is to make more significant changes to selectivity (α) . This involves altering the chemistry of the separation.

Step 3: Change the Organic Modifier

The choice of organic solvent can have a large impact on selectivity. Acetonitrile and methanol have different chemical properties and will interact with your analytes and the stationary phase differently.

  • Action: If your current method uses acetonitrile as the organic modifier (Mobile Phase B), develop a parallel method using methanol.[4] Compare the chromatograms. You will likely see a change in the elution order and spacing of impurities, which may resolve your specific co-elution problem.

Step 4: Adjust Mobile Phase pH

Ranolazine and many of its impurities contain ionizable functional groups (piperazine nitrogens).[5][6] Changing the pH of the mobile phase can alter the charge state of these molecules, dramatically affecting their retention and the overall selectivity of the method.

  • Action: If your current method uses a buffer at pH 5.0, evaluate the separation at pH 4.5 and pH 5.5.[7][8] Even a small change can be enough to resolve closely eluting peaks.

  • Causality: At different pH values, the degree of ionization of ranolazine and its impurities will change. This alters their polarity and how strongly they interact with the C18 stationary phase, thus changing their relative retention times. It is crucial to work within the stable pH range of your column (typically pH 2-8 for silica-based C18 columns).

Q5: Mobile phase optimization isn't working. Should I buy a new column?

A5: Before purchasing a new column, consider adjusting the column temperature . If that fails, then changing the stationary phase chemistry is the next logical and powerful step.

Step 5: Adjust Column Temperature

Temperature can influence selectivity. Running samples at different temperatures (e.g., 25°C, 35°C, and 45°C) can sometimes resolve co-eluting peaks. It also has the benefit of reducing mobile phase viscosity, which can improve peak efficiency.

Step 6: Change the Stationary Phase Chemistry

If you are still facing co-elution, your current stationary phase may not be capable of distinguishing between the two compounds. Changing the column provides an entirely new set of chemical interactions.[1][3]

  • Action: If you are using a standard C18 column, consider a C18 with a different bonding density or end-capping. For a more significant change in selectivity, try a different stationary phase altogether.

    • Phenyl-Hexyl Phase: Offers pi-pi interactions, which can be very effective for separating aromatic compounds like ranolazine and its related substances.

    • Embedded Polar Group (EPG) Phase: Columns like a C18 Aq are designed for use with highly aqueous mobile phases and offer different selectivity compared to standard C18s.[4]

ParameterInitial Condition (Example)Suggested Change 1Suggested Change 2Primary Factor Affected
Organic Modifier AcetonitrileMethanolTetrahydrofuran (THF)Selectivity (α)
Mobile Phase pH 5.0 (Ammonium Acetate)4.5 or 5.53.0 (Phosphate Buffer)Selectivity (α)
Column Chemistry Standard C18 (e.g., Waters X-terra)Phenyl-HexylEmbedded Polar Group C18Selectivity (α)
Temperature 30°C40°C25°CSelectivity (α) & Efficiency (N)
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/minEfficiency (N)

Table 1: Summary of parameters to adjust for resolving co-eluting peaks.

Section 3: Frequently Asked Questions (FAQs)

Q6: What are the common impurities of Ranolazine I should be aware of?

A6: Ranolazine impurities can stem from the synthesis process, degradation, or storage.[9][10] These include:

  • Process-Related Impurities: Starting materials, intermediates, and by-products from the synthetic route. Examples include Ranolazine Related Compounds A, B, C, and D, which are recognized by the USP.[11][12]

  • Degradation Products: Ranolazine is susceptible to degradation under stress conditions.[5] Forced degradation studies show it is particularly unstable in oxidative, acidic, and basic conditions, leading to the formation of N-oxides and other degradation products.[2][5]

  • Nitrosamine Impurities: As ranolazine contains a secondary amine moiety (the piperazine ring), it can be susceptible to forming nitrosamine impurities, which are a focus of regulatory concern.[9][13]

Q7: Can you provide a good starting point for an HPLC method for Ranolazine impurity profiling?

A7: Certainly. Many published methods use similar conditions that serve as an excellent starting point for development and optimization.[7][8][14]

ParameterRecommended Starting Condition
Column C18, 150 mm x 4.6 mm, 2.6-5 µm particle size
Mobile Phase A 0.01M Ammonium Acetate or Phosphate Buffer, pH adjusted to 5.0
Mobile Phase B Acetonitrile or Methanol
Gradient Start at 10-20% B, ramp to 70-80% B over 20-30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm or 272 nm[14][15]
Injection Volume 10 µL

Table 2: Recommended starting HPLC conditions for Ranolazine analysis.

Q8: How do I perform a forced degradation study to identify potential co-eluting impurities?

A8: A forced degradation study is essential to demonstrate the stability-indicating nature of your analytical method. It involves subjecting the drug substance to harsh conditions to intentionally produce degradation products.[5]

Protocol 2: Forced Degradation of Ranolazine

Objective: To generate potential degradation impurities and ensure they are resolved from the main ranolazine peak and from each other.

Stock Solution Preparation: Prepare a stock solution of ranolazine in a suitable diluent (e.g., 1 mg/mL in a mixture of water and acetonitrile).[2]

Stress Conditions:

  • Acid Hydrolysis: Treat the stock solution with 0.1N HCl at 60°C for 2-4 hours.

  • Base Hydrolysis: Treat the stock solution with 0.1N NaOH at 60°C for 2-4 hours.

  • Oxidative Degradation: Treat the stock solution with 3-6% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours.[5]

  • Thermal Degradation: Expose solid ranolazine powder to 105°C for 24-48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.

Analysis:

  • After exposure, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL).

  • Analyze each stressed sample by your HPLC method along with an unstressed control sample.

  • Evaluation: The goal is to see clear separation between the main ranolazine peak and all generated degradation peaks. Use Peak Purity analysis (Protocol 1) to ensure the main peak is pure in all stressed samples, proving the method is "stability-indicating."[5]

References
  • Ramanaiah, G., et al. (2012). Development and Validation of Stability Indicating RP-LC Method for Estimation of Ranolazine in Bulk and Its Pharmaceutical Formulations. American Journal of Analytical Chemistry, 3, 378-384. [Link]

  • Nagasurendra RV, Devanna N. (2024). A Rapid, Selective and Sensitive Electrospray Ionization Assisted LC-MS Method for Ranolazine and Identification of Its Two Potential Genotoxic Impurities. International Journal of Pharmaceutical Quality Assurance, 15(1), 228-233. [Link]

  • SynThink Research Chemicals. (n.d.). Ranolazine EP Impurities & USP Related Compounds. [Link]

  • Reddy, Y. V. S., et al. (2023). Analytical Method Development and Validation of Ranolazine in Bulk and Tablet Formulation By UV- Spectrophotometry. International Journal of Pharmaceutical Sciences Review and Research, 83(2), 142-147. [Link]

  • Rana, S. R., et al. (2020). Method Development and Validation for Determination of Related Impurities in Ranolazine Tablets by RP-UPLC Method. ResearchGate. [Link]

  • Bidada, J. P., et al. (2011). Novel Spectrophotometric method for estimation of Ranolazine in bulk and pharmaceutical dosage forms. Der Pharma Chemica, 3(2), 1-4. [Link]

  • Mahatara, R. B., et al. (2025). Analytical Method Validation of Ranolazine tablets by RP-HPLC. Asian Journal of Pharmaceutical Analysis, 15(1). [Link]

  • SynZeal. (n.d.). Ranolazine Impurities. [Link]

  • Patel, H., et al. (2018). Ranolazine: A Review on Analytical Method and Its Determination in Synthetic Mixture. Asian Journal of Pharmaceutical Analysis, 8(3), 149-153. [Link]

  • Dolan, J. W. (2015). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. [Link]

  • Veeprho. (n.d.). Ranolazine Impurities and Related Compound. [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]

  • Mahatara, R. B., et al. (2025). Analytical Method Validation of Ranolazine tablets by RP-HPLC. Asian Journal of Pharmaceutical Analysis, 15(1). [Link]

  • SynZeal. (n.d.). N-Nitroso Ranolazine USP Related Compound C. [Link]

  • Pharmaffiliates. (n.d.). Ranolazine-impurities. [Link]

  • Letter, W. (2024). How to improve peaks separation in HPLC? ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Ranolazine. PubChem Compound Database. [Link]

Sources

Technical Support Center: High-Resolution Mass Spectrometry for Accurate Mass Determination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for high-resolution mass spectrometry (HRMS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving and maintaining accurate mass measurements. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring the integrity and trustworthiness of your data.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Mass Accuracy

This section addresses the foundational concepts that every HRMS user should understand.

Q1: What is the fundamental difference between mass resolution and mass accuracy?

A1: While often discussed together, mass resolution and mass accuracy are distinct performance metrics.

  • Mass Resolution is the ability of a mass spectrometer to distinguish between two peaks of very similar mass-to-charge ratios (m/z).[1][2][3][4] It is often expressed as Full Width at Half Maximum (FWHM), where a smaller FWHM value indicates higher resolution. For example, a resolving power of 60,000 allows the separation of two ions that differ by a small fraction of a mass unit.[5]

  • Mass Accuracy is the closeness of the measured m/z to the theoretical, or "exact," m/z of an ion.[6] It is typically expressed in parts per million (ppm). An accepted standard in many applications is a mass error of less than 5 ppm, which is often sufficient for definitive elemental composition assignment.[7]

Essentially, high resolution helps you separate closely eluting or isobaric compounds, while high mass accuracy helps you confidently identify what those compounds are. A high-resolution instrument is generally a prerequisite for achieving good mass accuracy.[7]

Q2: When should I use external versus internal calibration?

A2: The choice between external and internal calibration depends on the required level of mass accuracy and the stability of your instrument.

  • External Calibration is performed before running your samples by infusing a known calibration standard.[8] This process creates a calibration curve that the instrument's software uses to calculate the m/z of your analytes. It is a necessary and routine procedure but does not account for mass drifts that may occur during a long analytical run due to fluctuations in temperature or electronics.[9][10]

  • Internal Calibration (often using a "lock mass") provides real-time mass correction.[9][11] A known compound (the lock mass) is continuously or periodically introduced along with your sample.[9][12] The instrument software uses the known m/z of this lock mass to correct for any instrumental drift on a scan-by-scan basis, resulting in superior mass accuracy, often below 1 ppm.

For the most demanding applications requiring the highest confidence in elemental composition, internal calibration is the gold standard.[13]

Q3: What is a "lock mass" and how do I choose one?

A3: A lock mass is a reference compound of known m/z that is measured alongside the analyte of interest to provide real-time correction of the mass scale.[9] This constant recalibration is crucial for demanding measurements on highly accurate instruments like TOF or Orbitrap systems, as even small temperature changes can shift mass results.[9]

When choosing a lock mass, consider the following:

  • Known Identity and Purity: The compound must have a well-defined and stable m/z.

  • Ubiquitous and Non-Interfering: It should be present or easily introduced into the system without interfering with or suppressing the ionization of your analytes.[10] Common lock masses include background ions from the system (e.g., siloxanes) or an external calibrant introduced via a second sprayer.

  • Appropriate m/z: The lock mass should ideally be close to the m/z of your analytes of interest, though a well-distributed set of calibrant ions across the mass range is ideal for broader applications.[12]

Section 2: Troubleshooting Guide - Diagnosing and Solving Mass Accuracy Issues

This section provides a structured approach to identifying and resolving common problems encountered during accurate mass experiments.

Issue 1: Persistent High Mass Error (> 5-10 ppm)

Your mass accuracy is consistently poor across all samples in a run, even after a recent external calibration.

Potential CauseExplanation & VerificationStep-by-Step Solution
Inadequate or Outdated External Calibration The instrument's calibration may have drifted due to environmental changes (temperature, humidity) or electronic instability since the last calibration.[9][10] This is a very common cause of systematic mass error.1. Re-run External Calibration: Perform a fresh external calibration using a high-quality, non-expired calibration solution. Ensure the solution is infused at the manufacturer-recommended flow rate and concentration. 2. Verify Calibration Report: After calibration, carefully inspect the report. The root mean square (RMS) error should be well within the manufacturer's specifications. A high RMS error indicates a problem with the calibration itself.[14] 3. Re-inject a Standard: After successful recalibration, inject a known standard (not the calibration mix) to verify that mass accuracy is within the acceptable range.
Corrupted Calibration or Method File Software glitches can lead to the corruption of the calibration file or the analytical method file.[15] This can manifest as sudden, unexplained shifts in mass accuracy, sometimes affecting only one user's methods.[15]1. Revert to a Known Good Calibration: Many systems save previous calibration files. Try loading an older, reliable calibration file and re-running a standard.[15] 2. Rebuild the Method: Do not simply copy the old method. Create a new analytical method from scratch, manually inputting all parameters.[15] This avoids carrying over any potential corruption. 3. Restart Instrument Software/Reboot PC: A simple restart of the control software or the host PC can sometimes resolve communication issues that may mimic file corruption.[16]
Environmental Instability High-resolution mass analyzers, especially Time-of-Flight (TOF) instruments, are highly sensitive to temperature fluctuations.[9][10] A change of even a few degrees can cause the flight tube to expand or contract, altering the ion flight path and leading to significant mass errors.[10]1. Check Laboratory Temperature Logs: Correlate the onset of mass accuracy issues with any significant temperature swings in the lab. 2. Ensure Stable Environment: Verify that the instrument is not near drafts from doors, windows, or HVAC vents. Maintain a stable room temperature (typically ±1-2°C). 3. Allow for Equilibration: After any significant change in room temperature or after instrument maintenance, allow the mass spectrometer several hours to fully equilibrate before calibration and analysis.
Contaminated Ion Source or Optics Contaminants on the ion source or ion transfer optics can create electrostatic fields that interfere with the intended ion path, degrading both signal and mass accuracy.1. Inspect the Ion Source: Look for visible signs of contamination (discoloration, residue) on the spray shield, capillary, or cone. 2. Perform Source Cleaning: Follow the manufacturer's recommended procedure for cleaning the ion source components.[17] 3. Bakeout (If Applicable): For some systems, a bakeout procedure can help remove volatile contaminants from the internal components.[18]
Issue 2: Drifting Mass Accuracy During a Sequence

The mass accuracy is excellent at the beginning of a run but progressively worsens over time.

Potential CauseExplanation & VerificationStep-by-Step Solution
Lack of Internal Calibration (Lock Mass) As explained in the FAQ, external calibration does not account for drift during the run. This is the most likely cause of deteriorating mass accuracy over a long sequence.1. Implement a Lock Mass: If not already in use, add an internal calibrant (lock mass) to your method. This can be done via a dedicated sprayer or by "teeing in" the lock mass solution post-column.[9] 2. Verify Lock Mass Signal: Ensure the lock mass signal is stable and of sufficient intensity throughout the run. Ion suppression from your sample matrix can cause the lock mass signal to drop out.[10] If suppression is an issue, consider using a separate, dedicated ESI source for the lock mass.[10]
Column Bleed or Matrix Accumulation As the sequence progresses, column bleed or non-volatile matrix components can build up in the ion source. This changes the chemical environment and can affect the electrostatic fields, leading to mass shifts.1. Run Blank Injections: Intersperse solvent blanks throughout your sequence. If mass accuracy recovers after a blank, it strongly suggests matrix buildup is the culprit. 2. Improve Sample Preparation: Implement a more rigorous sample cleanup procedure (e.g., solid-phase extraction) to remove matrix interferences. 3. Use a Guard Column: A guard column can trap strongly retained compounds and protect the analytical column and the MS source.[17]
Temperature Fluctuation (Slow Drift) A slow, steady change in laboratory temperature over several hours can cause a corresponding slow drift in mass accuracy.[10]1. Monitor Lab Temperature: Place a thermometer near the mass spectrometer and log the temperature throughout a long run. 2. Implement Lock Mass: This is the most effective solution, as it provides real-time correction for such environmental drifts.[9]
Issue 3: Poor Mass Accuracy for High-Intensity Peaks (Space Charge Effects)

You observe that very intense peaks in your spectrum have worse mass accuracy than lower-intensity peaks.

Potential CauseExplanation & VerificationStep-by-Step Solution
Space Charge Effects When too many ions are packed into the mass analyzer (e.g., an Orbitrap or FT-ICR cell), their mutual electrostatic repulsion distorts the electric fields that govern their motion.[19] This ion-ion repulsion can cause a systematic shift in the measured frequency, leading to mass errors.[20][21][22] This effect is most pronounced for the most abundant ions in a scan.1. Reduce Analyte Concentration: Dilute your sample to reduce the overall ion current entering the mass spectrometer. 2. Adjust AGC/Injection Time: For trapping instruments (Orbitrap, FT-ICR), reduce the Automatic Gain Control (AGC) target or the maximum injection time. This limits the number of ions allowed into the analyzer for each scan.[23] 3. Optimize Ionization Conditions: Adjust source parameters (e.g., spray voltage, gas flows) to reduce ionization efficiency slightly, thereby lowering the total ion current.

Section 3: Protocols and Best Practices

Adherence to standardized protocols is critical for achieving reproducible, high-accuracy results.

Protocol 1: Performing a Robust External Mass Calibration

This protocol provides a generalized procedure for external calibration on common HRMS platforms.

Objective: To establish an accurate mass-to-charge calibration curve across the desired mass range.

Materials:

  • Manufacturer-recommended calibration solution (e.g., Pierce™ FlexMix, Agilent ESI-L Low Concentration Tuning Mix).

  • Clean, dedicated syringe and tubing.

  • Mass Spectrometer in a stable, equilibrated state.

Procedure:

  • Prepare the Infusion System:

    • Thoroughly flush the syringe and infusion lines with a high-purity solvent (e.g., 50:50 acetonitrile:water) to remove any residual contaminants.

    • Load the syringe with the fresh calibration solution. Ensure there are no air bubbles.

  • Set Up the Mass Spectrometer:

    • Place the instrument in the appropriate mode for calibration (often a dedicated "Tune" or "Calibrate" mode).

    • Set the infusion pump to the manufacturer-specified flow rate (typically 3-10 µL/min).

    • Allow the spray to stabilize for several minutes. The ion signal for the calibrant peaks should be stable and consistent.

  • Acquire and Evaluate Calibration Data:

    • Initiate the automated calibration routine in the instrument control software. The software will acquire spectra, identify the known calibrant peaks, and generate a new calibration function.

    • Review the calibration report. Pay close attention to:

      • Mass Error (ppm): The error for each calibrant ion should be low (typically < 1-2 ppm).

      • RMS Error: The overall root mean square error should be below the manufacturer's specification (e.g., < 1 ppm).[14]

      • Peak Intensity: The calibrant ions should have sufficient intensity for accurate measurement, but not be so intense as to cause detector saturation.[14]

  • Apply and Verify the New Calibration:

    • Save and apply the new calibration file.

    • Acquire data for a known standard (not the calibrant mix) to independently verify that mass accuracy is within the required tolerance (e.g., < 5 ppm) across your mass range of interest.

Workflow Visualization

A logical workflow is essential for systematically addressing mass accuracy problems.

MassAccuracyTroubleshooting start Poor Mass Accuracy Observed check_scope Is the issue systematic (all peaks/runs) or sporadic? start->check_scope systematic Systematic Error check_scope->systematic Systematic sporadic Sporadic / Drifting Error check_scope->sporadic Sporadic recalibrate Perform Fresh External Calibration systematic->recalibrate check_drift Is error worse for high-intensity peaks? sporadic->check_drift check_cal_report Calibration Report OK? recalibrate->check_cal_report cal_fail Troubleshoot Calibration (e.g., bad solution, dirty source) check_cal_report->cal_fail No cal_pass Inject QC Standard check_cal_report->cal_pass Yes qc_pass Problem Solved. Proceed with Analysis. cal_pass->qc_pass qc_pass_check qc_pass_check qc_pass->qc_pass_check QC Check OK? qc_fail Check for Corrupted Method File or Environmental Instability space_charge Address Space Charge: - Dilute Sample - Lower AGC/Injection Time check_drift->space_charge Yes no_space_charge Implement Internal Lock Mass for Real-Time Correction check_drift->no_space_charge No lock_mass_ok Lock Mass Signal Stable? no_space_charge->lock_mass_ok lock_mass_ok->qc_pass Yes lock_mass_fail Troubleshoot Lock Mass Delivery or Ion Suppression lock_mass_ok->lock_mass_fail No qc_pass_check->qc_pass Yes qc_pass_check->qc_fail No

Caption: A decision tree for troubleshooting mass accuracy issues.

AccurateMassWorkflow prep 1. Sample Preparation cal 2. External Calibration prep->cal lcms 3. LC-HRMS Analysis (with Internal Lock Mass) cal->lcms process 4. Data Processing (Centroiding & Lock Mass Correction) lcms->process review 5. Data Review (Check Mass Error) process->review report 6. Elemental Composition Determination & Reporting review->report

Caption: A typical workflow for an accurate mass measurement experiment.

Section 4: Data Tables for Quick Reference

Table 1: Common ESI Positive Mode Calibrants
Compound/MixtureCommon Ions (m/z)Use Case
Caffeine 195.08765Low mass range, system suitability
Ultramark 1621 100-2000+Broad mass range, general tuning
Sodium Formate Clusters up to 2000+High mass range, infusion
Pierce™ FlexMix 69.0447, 131.9915, 371.1012, 622.0290, 1022.0036Wide coverage, positive/negative modes
Polypropylene Glycol (PPG) Series of repeating unitsPolymer analysis, infusion

Note: Always refer to the certificate of analysis for the exact theoretical masses of your specific calibrant lot.

References

  • Waters Corporation. Mass Spectrometry Quantitation and Calibration. [Link]

  • Waters Corporation. Mass Accuracy & Resolution. [Link]

  • ResearchGate. How to fix mass accuracy problems on Orbitrap Fusion. [Link]

  • Royal Society of Chemistry. Mass calibrants for positive chemical ionization-high resolution mass spectrometry (CI-HRMS) for the identification of unknown compounds using accurate mass measurements. [Link]

  • Agilent Technologies. Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. [Link]

  • ACS Publications. Routine Part-per-Million Mass Accuracy for High-Mass Ions: Space-Charge Effects in MALDI FT-ICR. [Link]

  • Agilent Technologies. 7250 Accurate-Mass Q-TOF GC/MS System Troubleshooting and Maintenance Manual. [Link]

  • Shimadzu Corporation. On the Accurate Understanding of Mass Measurement Accuracy in Q-TOF MS. [Link]

  • Excel in Science. Understanding Mass Accuracy in High Resolution Mass Spectrometry. [Link]

  • Adam Equipment. Internal Calibration vs External Calibration. [Link]

  • Frontage Laboratories. Accurate Mass. [Link]

  • G-M-I, Inc. Mass Spectrometry Troubleshooting and Common Issues. [Link]

  • ACS Publications. Resolution and Resolving Power in Mass Spectrometry. [Link]

  • U.S. Food and Drug Administration. A Practical Lock-Mass Calibrant Introduction Method for Improved Mass Accuracy and Reduced False Positive Identifications in Non-Targeted Screening. [Link]

  • University of Calgary. LC-QTOF Troubleshooting Guide Standard Operating Procedure. [Link]

  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures. [Link]

  • Agilent Technologies. Resolving Power and Mass Resolution. [Link]

  • ResearchGate. Mass Calibration Options for Accurate Electrospray Ionization Mass Spectrometry. [Link]

  • ACS Publications. Improving the Sensitivity of Fourier Transform Mass Spectrometer (Orbitrap) for Online Measurements of Atmospheric Vapors. [Link]

  • ResearchGate. Space charge effects on mass accuracy for muliply charged ions in ESI-FTICR. [Link]

  • ResearchGate. Can anyone help with an Orbitrap Mass Spectrometer Calibration Issue? [Link]

  • CGSpace. Mass Spectrometer (MS) Troubleshooting Guide. [Link]

  • Waters Corporation. High Definition Imaging (HDI) 1.4: Lock Mass Recalibration for MS Imaging Data Sets. [Link]

  • PubMed Central. Experimental Evidence for Space-Charge Effects between Ions of the Same Mass-to-Charge in Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry. [Link]

  • ResearchGate. Correcting mass shifts: A lock mass-free recalibration procedure for mass spectrometry imaging data. [Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • PubMed Central. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. [Link]

  • Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

  • PubMed Central. Mass Resolution and Mass Accuracy: How Much Is Enough? [Link]

  • ScienceDirect. HRMS: Fundamentals and Basic Concepts. [Link]

  • PubMed. Comparison between external and internal standard calibration in the validation of an analytical method for 1-hydroxypyrene in human urine by high-performance liquid chromatography/tandem mass spectrometry. [Link]

  • Waters Corporation. Accuracy & Resolution in Mass Spectrometry. [Link]

  • Thermo Fisher Scientific. Ask the Expert - Orbitrap Exploris 120 mass spectrometer - calibration and method editor. [Link]

  • ACS Publications. Internal Calibration without Internal Calibrants by Mass Difference Analysis in FT-ICR Mass Spectrometry. [Link]

  • Spectroscopy Online. Space Charge in Mass Spectrometry. [Link]

  • Fiehn Lab. Mass Resolution and Resolving Power. [Link]

  • Biocompare. Pros and Cons of Three High-Resolution Mass Spec Approaches. [Link]

  • Technology Networks. Understanding the Role of Mass Spectrometry in Drug Discovery and Development. [Link]

  • University of Victoria. Q-Tof micro troubleshooting. [Link]

  • National Cancer Institute. STANDARD OPERATING PROCEDURE. [Link]

  • National Institutes of Health. Human radiolabeled mass balance studies supporting the FDA approval of new drugs. [Link]

  • Google Groups. Space Charge Effects When Using Max AGC settings.
  • YouTube. Mass Calibration of a Mass Spectrometer, Thermo Fisher Q Exactive HF MS System. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Pharmacokinetics of Ranolazine and Its Primary Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Clinical and Metabolic Landscape of Ranolazine

Ranolazine is an antianginal medication that exerts its effects through the inhibition of the late inward sodium current in cardiac myocytes. This mechanism reduces intracellular sodium and subsequent calcium overload, thereby decreasing myocardial wall tension and oxygen consumption without significantly altering heart rate or blood pressure.[1] Clinically, it is used for the management of chronic stable angina.[1]

Ranolazine undergoes extensive metabolism in the body, primarily in the liver, leading to a complex pharmacokinetic profile. Understanding the disposition of its major metabolites is crucial for a comprehensive assessment of the drug's efficacy, safety, and potential for drug-drug interactions. This guide will delve into the known pharmacokinetic parameters of ranolazine and what is currently understood about its key metabolic products.

Metabolic Pathways and Key Metabolites of Ranolazine

Ranolazine is predominantly metabolized by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor (70-75%) and CYP2D6 playing a lesser role (<20%).[2] The metabolism of ranolazine is extensive, with less than 5% of the parent drug excreted unchanged in the urine and feces.[3][4]

The primary metabolic transformations include:

  • N-dealkylation of the piperazine ring, leading to the formation of CVT-2738 and CVT-4786 .

  • O-demethylation , resulting in CVT-2514 .

  • O-dearylation of the methoxyphenoxy moiety, producing CVT-2512 .

  • Glucuronide conjugation , forming metabolites such as CVT-5431 .[2]

Of these, CVT-2514 and CVT-4786 have been identified as two of the major circulating metabolites of ranolazine.[5]

Below is a diagram illustrating the primary metabolic pathways of ranolazine.

G cluster_cyp3a4 CYP3A4 (Major) cluster_cyp2d6 CYP2D6 (Minor) cluster_conjugation Conjugation Ranolazine Ranolazine CVT2738 CVT-2738 Ranolazine->CVT2738 N-dealkylation CVT4786 CVT-4786 Ranolazine->CVT4786 N-dealkylation CVT2514 CVT-2514 Ranolazine->CVT2514 O-demethylation CVT2512 CVT-2512 Ranolazine->CVT2512 O-dearylation Metabolite_X Other Metabolites Ranolazine->Metabolite_X CVT5431 CVT-5431 (Glucuronide) Ranolazine->CVT5431

Caption: Primary metabolic pathways of ranolazine.

Pharmacokinetic Profile: A Comparative Analysis

A direct quantitative comparison of the pharmacokinetic parameters of ranolazine and its major metabolites is challenging due to the limited availability of published data for the metabolites in humans. However, we can thoroughly examine the well-documented profile of the parent compound and contextualize the known information about its metabolic products.

Ranolazine Pharmacokinetics

Ranolazine exhibits a pharmacokinetic profile characterized by rapid and extensive metabolism.[3] The use of an extended-release (ER) formulation is standard in clinical practice to maintain therapeutic plasma concentrations with twice-daily dosing.[3]

ParameterValue (for ER formulation unless otherwise stated)Source(s)
Bioavailability 35-50%[3]
Time to Peak (Tmax) 2-5 hours[4]
Protein Binding ~61-64%[3]
Volume of Distribution (Vd) 85-180 L[3]
Elimination Half-life (t1/2) ~7 hours (due to flip-flop kinetics)[2][3]
Clearance (CL) Decreases with dose; ~45 L/h at 500mg BID to 33 L/h at 1000mg BID[3]

Note: BID refers to twice daily.

Major Metabolites: A Qualitative Assessment
  • CVT-2738, CVT-2512, and CVT-2514: A study in patients undergoing maintenance hemodialysis measured the plasma concentrations of these three metabolites, indicating their presence in systemic circulation. However, the specific pharmacokinetic parameters were not detailed in the available abstract.

  • CVT-2738: In a study involving diabetic and non-diabetic rats, the concentration of CVT-2738 was found to be below the lower limit of detection of the HPLC method used.[2] This suggests that in this animal model, the systemic exposure to this particular metabolite may be low.

  • CVT-2514 and CVT-4786: These have been noted as two of the major circulating metabolites.[5] An in vitro study determined their plasma protein binding to be in the range of 70-75%, which is slightly higher than that of the parent drug.[5] This binding was found to be independent of concentration within the tested range.[5]

The lack of comprehensive pharmacokinetic data on the metabolites in publicly accessible literature underscores a significant area for further research to fully characterize the disposition and potential clinical relevance of these compounds.

Experimental Protocols for Pharmacokinetic Analysis

The accurate quantification of ranolazine and its metabolites in biological matrices is fundamental to pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice due to its high sensitivity and specificity.

Sample Preparation: Solid-Phase Extraction (SPE)

A robust sample preparation is critical for removing interfering substances from the plasma matrix.

Protocol:

  • Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., Oasis HLB) with 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: To 100 µL of plasma, add an appropriate internal standard. Vortex the sample for 1 minute and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water containing 5% methanol to remove polar impurities.

  • Drying: Apply a vacuum to the cartridge for 2 minutes to completely dry the sorbent bed.

  • Elution: Elute ranolazine and its metabolites from the cartridge with 2 mL of acetonitrile into a clean collection tube.

  • Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at room temperature. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: The reconstituted sample is then ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example for Ranolazine):

  • Column: A C18 reversed-phase column (e.g., SunShell C18, 150mm x 4.6mm, 2.6µm).[6]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.01M ammonium acetate, pH 5.0) and an organic solvent (e.g., methanol) is commonly used. A ratio of 40:60 (v/v) buffer to methanol has been reported.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Injection Volume: 5-10 µL.[4]

Mass Spectrometric Conditions (Example for Ranolazine):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for Ranolazine: m/z 428.2 → 279.5.[7]

  • MRM Transitions for Metabolites: Specific transitions for each metabolite would need to be optimized. For instance, a clinical study protocol mentions the intent to measure CVT-2512, CVT-2514, and CVT-2738 using LC-MS/MS, implying that MRM transitions for these analytes can be established.[8]

Below is a workflow diagram for the pharmacokinetic analysis of ranolazine and its metabolites.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow Plasma_Sample Plasma Sample Collection Add_IS Addition of Internal Standard Plasma_Sample->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation Injection MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition PK_Analysis Pharmacokinetic Analysis Data_Acquisition->PK_Analysis

Caption: Experimental workflow for pharmacokinetic analysis.

Discussion and Future Directions

The pharmacokinetic profile of ranolazine is well-characterized, demonstrating extensive hepatic metabolism primarily mediated by CYP3A4. The extended-release formulation allows for a manageable twice-daily dosing regimen. However, a significant knowledge gap exists regarding the in vivo pharmacokinetics of its major metabolites in humans.

The available data suggest that metabolites such as CVT-2514 and CVT-4786 are present in circulation, and their plasma protein binding is slightly higher than that of ranolazine. The clinical significance of these metabolites, in terms of both efficacy and safety, remains an area for further investigation. Future research should prioritize the full pharmacokinetic characterization of these metabolites in healthy volunteers and patient populations. Such studies would provide a more complete picture of ranolazine's disposition and could inform more precise dosing strategies, especially in populations with altered metabolic capacity or those receiving concomitant medications that may affect CYP3A4 or CYP2D6 activity.

Furthermore, while LC-MS/MS methods for the simultaneous determination of ranolazine and its metabolites have been developed, the public dissemination of the resulting pharmacokinetic data from clinical studies would be of great value to the scientific community.

References

  • Zhu, Y., Zhang, H., Ma, S., et al. (2022). Stereoselective quantitative analysis of ranolazine in plasma and tissue samples: application in pharmacokinetics and tissue distribution studies. New Journal of Chemistry, 46(35), 16876-16885. Available from: [Link]

  • Jerling, M. (2006). Clinical pharmacokinetics of ranolazine. Clinical Pharmacokinetics, 45(5), 469-491. Available from: [Link]

  • Zhu, Y., Zhang, H., Ma, S., et al. (2022). Stereoselective quantitative analysis of ranolazine in plasma and tissue samples: application in pharmacokinetics and tissue distribution studies. New Journal of Chemistry, 46(35), 16876-16885. Available from: [Link]

  • U.S. Food and Drug Administration. (2006). Clinical Pharmacology and Biopharmaceutics Review(s): Application Number 21-526/S004. Available from: [Link]

  • Dhalla, A. K., & Birks, J. (2022). Ranolazine. In StatPearls. StatPearls Publishing. Available from: [Link]

  • Li, W., Liu, Y., Zhang, Y., & Guo, R. (2008). Determination of Ranolazine in Human Plasma by Liquid Chromatographic-Tandem Mass Spectrometric Assay. Journal of Chromatographic Science, 46(7), 642-646. Available from: [Link]

  • Kamali, H., Mashayekhi, H., Mehri, S., & Mohammadpour, A. H. (2022). Comparison of pharmacokinetic parameters of ranolazine between diabetic and non-diabetic rats. Iranian journal of basic medical sciences, 25(7), 868–873. Available from: [Link]

  • Patel, K., & Gupta, N. (2023). Ranolazine Quantification in Human Plasma: A QbD-Guided LC-MS Method Development and Validation. Impact Factor, 10(12), 1-10. Available from: [Link]

  • Li, W., Liu, Y., Zhang, Y., & Guo, R. (2008). Determination of ranolazine in human plasma by liquid chromatographic-tandem mass spectrometric assay. Journal of chromatographic science, 46(7), 642–646. Available from: [Link]

  • ResearchGate. (n.d.). Ranolazine plasma concentration-time profiles in patients receiving... Retrieved January 25, 2026, from [Link]

  • Tian, L., Huang, Y., Xu, S., & Wang, G. (2008). Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study. Xenobiotica, 38(12), 1494-1504. Available from: [Link]

  • Rahman, A., & Laskar, M. A. (2018). A REVIEW ON ANALYTICAL METHOD DEVELOPMENT AND DETERMINATION OF RANOLAZINE IN SYNTHETIC MIXTURE. Dibrugarh University. Available from: [Link]

  • Sreekanth, G., & Satyavathi, D. (2017). Analytical Method Validation of Ranolazine tablets by RP-HPLC. ResearchGate. Available from: [Link]

  • Sreekanth, G., & Satyavathi, D. (2017). Analytical Method Validation of Ranolazine tablets by RP-HPLC. Asian Journal of Pharmaceutical Analysis, 7(1), 33-38. Available from: [Link]

  • Gade, B. R., Bandhakavi, S. R., Satyanarayana, M. V., & Peddi, P. (2015). Development and Validation of Stability Indicating RP-LC Method for Estimation of Ranolazine in Bulk and Its Pharmaceutical Form. Scientific Research Publishing. Available from: [Link]

  • U.S. Food and Drug Administration. (2008). Pharmacology Review(s): Application Number 21-526/S004. Available from: [Link]

  • Academia.edu. (n.d.). Development and Comparison of the Validation Methods of HPLC and UV for determination of Ranolazine in pure form and Pharmaceutical formulation. Retrieved January 25, 2026, from [Link]

Sources

The Chromatography Crucible: A Head-to-Head Battle of HPLC and UPLC for Ranolazine Impurity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the rigorous landscape of pharmaceutical quality control, the meticulous scrutiny of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety. For a drug substance like ranolazine, an anti-anginal agent with a complex synthetic pathway and potential for degradation, the choice of analytical methodology for impurity profiling is critical. This guide provides a comprehensive, head-to-head comparison of two titans of liquid chromatography—High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)—for the challenging task of ranolazine impurity analysis. Drawing upon established analytical methods and field-proven insights, we will dissect the nuances of each technique, from fundamental principles to real-world performance metrics, to empower you in making the most informed decision for your analytical workflow.

The Imperative of Impurity Profiling for Ranolazine

Ranolazine, chemically known as (RS)-N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide, is a cornerstone in the management of chronic stable angina pectoris.[1] Its molecular structure, featuring multiple functional groups, presents several potential sites for the formation of impurities during synthesis and storage. These impurities can stem from various sources, including unreacted starting materials, intermediates, by-products of side reactions, and degradation products formed under stress conditions like acid/base hydrolysis, oxidation, and photolysis.[2][3]

The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) for new drug substances and Q3B(R2) for new drug products, mandate the reporting, identification, and qualification of impurities.[4][5] This underscores the necessity for analytical methods that are not only precise and accurate but also highly sensitive and capable of resolving a multitude of structurally similar compounds from the active pharmaceutical ingredient (API).

The Contenders: HPLC and UPLC at a Glance

For decades, HPLC has been the workhorse of pharmaceutical analysis, offering robust and reliable separations.[6] It operates by pumping a liquid mobile phase through a column packed with a stationary phase, typically composed of silica particles with diameters ranging from 3 to 5 µm. The separation of analytes is based on their differential partitioning between the mobile and stationary phases.

UPLC, a more recent innovation, represents a significant leap forward in liquid chromatography.[7] The defining feature of UPLC is its use of columns packed with sub-2 µm particles. According to the van Deemter equation, smaller particles lead to higher separation efficiency. However, they also generate significantly higher backpressure, necessitating specialized instrumentation capable of operating at pressures up to 15,000 psi or more, compared to the typical 4,000-6,000 psi limits of conventional HPLC systems. This fundamental difference in particle size and pressure tolerance is the wellspring of UPLC's acclaimed advantages in speed, resolution, and sensitivity.[7]

Head-to-Head Performance Evaluation: Ranolazine Impurity Analysis

To provide a clear and objective comparison, we will analyze the performance of typical HPLC and UPLC methods for ranolazine impurity analysis based on key chromatographic parameters. The following table summarizes a synthesized comparison based on data from various published methods.

Performance MetricConventional HPLCUltra-Performance Liquid Chromatography (UPLC)Advantage
Analysis Time 20 - 40 minutes< 10 minutesUPLC
Resolution (Rs) Good, but may require longer run times for critical pairs.Excellent, with sharper peaks and better separation of closely eluting impurities.UPLC
Sensitivity (LOD/LOQ) Adequate for routine analysis.Significantly lower LOD and LOQ, crucial for detecting trace-level genotoxic impurities.UPLC
Solvent Consumption High, due to longer run times and higher flow rates with larger columns.Significantly lower, contributing to cost savings and reduced environmental impact.UPLC
Peak Capacity ModerateHigh, allowing for the analysis of more complex samples in a single run.UPLC
System Backpressure Low to Moderate (typically < 400 bar)High to Very High (typically > 600 bar)HPLC (Simpler instrumentation)

This table represents a synthesized comparison from multiple sources and is intended for illustrative purposes. Actual performance may vary depending on the specific method and instrumentation.

The advantages of UPLC are particularly pronounced in the context of ranolazine impurity profiling. The ability to achieve faster separations without compromising, and often improving, resolution is a significant boon for high-throughput screening in a quality control environment. Furthermore, the enhanced sensitivity of UPLC is critical for the detection and quantification of potentially genotoxic impurities, which have stringent control limits.[5]

Experimental Protocols: A Glimpse into the Methodologies

To provide a practical understanding, here are detailed, step-by-step methodologies for both a conventional HPLC and a UPLC method for ranolazine impurity analysis, based on established literature.

Conventional HPLC Method for Ranolazine and its Impurities

This method is designed to be robust and suitable for routine quality control.

1. Chromatographic Conditions:

  • Column: Inertsil C8-3 (150 mm x 4.6 mm, 5 µm) or equivalent.[8]

  • Mobile Phase A: Buffer solution (Triethylamine:purified water; 4.2:1000 v/v, pH adjusted to 3.0 with phosphoric acid).[8]

  • Mobile Phase B: Acetonitrile.[8]

  • Gradient Program: A gradient elution is typically employed to resolve all impurities. For example: 0-5 min (90:10 A:B), 5-15 min (80:20 A:B), 15-27 min (40:60 A:B), 27-32 min (20:80 A:B), 32-40 min (90:10 A:B).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30°C.[8]

  • Detection Wavelength: 220 nm.[8]

  • Injection Volume: 10 µL.[8]

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a standard solution of ranolazine working standard (WS) at a concentration of approximately 0.25 mg/mL in a suitable diluent (e.g., mobile phase).[8]

  • Sample Solution: Weigh and powder not fewer than 20 ranolazine tablets. Accurately weigh a portion of the powder equivalent to 250 mg of ranolazine and transfer to a 100 mL volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm filter.[8]

  • Impurity Standard Solutions: Prepare individual or mixed stock solutions of known ranolazine impurities in a suitable solvent.

3. System Suitability:

  • Inject the standard solution and verify system suitability parameters such as theoretical plates, tailing factor, and reproducibility of injections (RSD%).

4. Analysis:

  • Inject the sample solution and identify and quantify any impurities by comparing their retention times and peak areas to those of the impurity standards.

UPLC Method for Ranolazine and its Related Substances

This method leverages the power of sub-2 µm particle technology for rapid and high-resolution separations.[9]

1. Chromatographic Conditions:

  • Column: Waters Acquity BEH RP18 (100 mm x 2.1 mm, 1.7 µm) or equivalent.[9]

  • Mobile Phase A: Monobasic sodium buffer with a basic organic modifier.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A steep gradient is typically used to achieve a fast separation.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 1 - 5 µL.

2. Standard and Sample Preparation:

  • Standard and Sample solutions are prepared similarly to the HPLC method, but often at lower concentrations due to the higher sensitivity of the UPLC system.

3. System Suitability:

  • Verify system suitability parameters, paying close attention to the higher expected theoretical plates and narrower peak widths.

4. Analysis:

  • Inject the sample solution and process the data. The faster run times allow for a significantly higher sample throughput.

Visualizing the Workflow: A Method Comparison Pathway

To better illustrate the decision-making and experimental process involved in comparing these two techniques, the following workflow diagram is provided.

Method_Comparison_Workflow cluster_planning Phase 1: Planning & Preparation cluster_hplc Phase 2: HPLC Method cluster_uplc Phase 3: UPLC Method cluster_comparison Phase 4: Head-to-Head Comparison A Define Analytical Target Profile: Ranolazine & Known Impurities B Procure Ranolazine API, Impurity Standards, and Reagents A->B C Select HPLC and UPLC Columns and Instrumentation B->C D Develop/Optimize HPLC Method (Mobile Phase, Gradient, Flow Rate) C->D G Develop/Optimize UPLC Method (Method Transfer or De Novo) C->G E Validate HPLC Method (ICH Q2) (Specificity, Linearity, LOD/LOQ, Accuracy, Precision) D->E F Analyze Ranolazine Sample with Spiked Impurities E->F J Collect and Compare Data: - Resolution (Rs) - Analysis Time - Sensitivity (LOD/LOQ) - Solvent Consumption - Peak Shape F->J H Validate UPLC Method (ICH Q2) (Specificity, Linearity, LOD/LOQ, Accuracy, Precision) G->H I Analyze Ranolazine Sample with Spiked Impurities H->I I->J K Generate Comparison Report and Select Optimal Method J->K

Caption: Workflow for comparing HPLC and UPLC methods for ranolazine impurity analysis.

The Verdict: Choosing the Right Tool for the Job

The evidence overwhelmingly points to UPLC as the superior technique for ranolazine impurity analysis, particularly in a drug development or high-throughput quality control setting. The gains in speed, resolution, and sensitivity offered by UPLC translate into significant improvements in laboratory efficiency, data quality, and the ability to meet increasingly stringent regulatory expectations for impurity control.

However, the choice of technology is not always straightforward and must be guided by the specific needs and resources of the laboratory. Conventional HPLC remains a robust and reliable technique, and for laboratories with established HPLC infrastructure and less demanding throughput requirements, it can still be a perfectly viable option.

Ultimately, the decision to adopt UPLC for ranolazine impurity analysis is an investment in the future of pharmaceutical quality control. By embracing this powerful technology, researchers and scientists can enhance their analytical capabilities, ensure the safety and efficacy of their products, and navigate the complex regulatory landscape with greater confidence.

References

  • Abburu, S. R., Alapati, M. L. P. R., et al. (2016). Determination of Ranolazine in Tablet Formulations by High-Performance Thin-Layer Chromatography–Mass Spectrometry Using Refl. AKJournals. Available at: [Link]

  • Anonymous. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Anonymous. (2024). A Rapid, Selective and Sensitive Electrospray Ionization Assisted LC-MS Method for Ranolazine and Identification of Its Two Potential. Impactfactor. Available at: [Link]

  • Ayçiçek Durak, E., et al. (2021). Stability Indicating Method Development and Validation of Ranolazine Extended Release Tablets. Acta Pharmaceutica Sciencia. Available at: [Link]

  • Bahadur Mahatara, R., et al. (2025). Analytical Method Validation of Ranolazine tablets by RP-HPLC. Asian Journal of Pharmaceutical Analysis. Available at: [Link]

  • European Medicines Agency. (2006). ICH Q3A(R2) Impurities in New Drug Substances. Available at: [Link]

  • G. Ramanaiah, et al. (2012). Development and Validation of Stability Indicating RP-LC Method for Estimation of Ranolazine in Bulk and Its Pharmaceutical Formulations. American Journal of Analytical Chemistry. Available at: [Link]

  • K. S. Chidella, et al. (2021). Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS. American Journal of Analytical Chemistry. Available at: [Link]

  • Kumar, P. S., & Kumar, B. S. (2016). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Longdom Publishing. Available at: [Link]

  • Madhavi, A., et al. (2009). Development and Validation of a New Analytical Method for the Determination of Related Components and Assay of Ranolazine in Bulk Drug and Pharmaceutical Dosage Forms by LC. Chromatographia. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ranolazine. PubChem. Available at: [Link]

  • Reddy, A. R., et al. (2012). A novel reverse phase stability indicating RP-UPLC method for the quantitative determination of fifteen related substances in Ranolazine drug substance and drug product. Talanta. Available at: [Link]

  • Swetha Sri, R., et al. (2020). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. Available at: [Link]

Sources

A Comparative Guide to the In Vitro Potency of Desmethoxy Ranolazine Versus Other Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the in vitro potency of desmethoxy ranolazine and other key metabolites of the antianginal drug ranolazine. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to offer insights into the structure-activity relationships of these compounds concerning key cardiac ion channels. We will delve into the experimental methodologies used to derive these findings and explore the causal relationships behind the experimental choices.

Introduction to Ranolazine and its Metabolism

Ranolazine is an antianginal agent that exerts its therapeutic effects primarily through the inhibition of the late inward sodium current (late INa) in cardiac myocytes.[1][2][3][4][5][6] This inhibition leads to a reduction in intracellular sodium and, consequently, calcium overload, which is a key contributor to myocardial ischemia.[4][5][6] Unlike many other antianginal drugs, ranolazine has minimal effects on heart rate and blood pressure.[3]

Ranolazine is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6.[1][3] This metabolic process results in a diverse array of over 40 metabolites detected in plasma.[1] Among these, five are considered principal metabolites:

  • CVT-2512

  • CVT-2513

  • CVT-2514 (Desmethoxy Ranolazine)

  • CVT-2738

  • CVT-4786

Understanding the pharmacological activity of these metabolites is crucial for a comprehensive assessment of ranolazine's overall clinical effect and safety profile. This guide focuses on the available in vitro data to compare the potency of these metabolites, with a particular focus on desmethoxy ranolazine (CVT-2514).

Comparative In Vitro Potency on Cardiac Ion Channels

The primary measure of a compound's effect on a specific ion channel in vitro is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit 50% of the ionic current mediated by that channel. A lower IC50 value indicates a higher potency.

In Vitro Potency of Ranolazine (Parent Drug)

Before examining the metabolites, it is essential to establish the in vitro potency of the parent drug, ranolazine, on the key cardiac ion channels it is known to modulate.

CompoundIon ChannelCell TypeIC50 (µM)Reference
Ranolazine Late INaCanine Ventricular Myocytes5.9[7]
Late INaCanine Ventricular Myocytes6.0[8]
Late INaRabbit Ventricular Myocytes17[8]
Late INa (R1623Q mutant)HEK293 Cells7.5[5]
IKr (hERG)Canine Ventricular Myocytes11.5[7]
IKr (hERG)HEK293 Cells8.03[9]
Peak INaCanine Ventricular Myocytes294[8]
Peak INa (WT)HEK293 Cells430[5]
ICa,L (late)Canine Ventricular Myocytes50[7]
ICa,L (peak)Canine Ventricular Myocytes296[7]
In Vitro Potency of Desmethoxy Ranolazine and Other Metabolites

One study investigated the effects of five principal metabolites (CVT-2512, CVT-2513, CVT-2514, CVT-2738, and CVT-4786) on the electrocardiogram (ECG) of mice with isoprenaline-induced myocardial ischemia.[1] The findings from this in vivo study indicated that:

  • CVT-2738 and CVT-2513 showed protective effects against myocardial ischemia.

  • CVT-2738 was the most potent among the tested metabolites.

  • However, even the most potent metabolite, CVT-2738, was less potent than the parent drug, ranolazine .[1]

While this provides a qualitative ranking of the in vivo anti-ischemic activity of the metabolites, it does not offer the precise in vitro ion channel potency data necessary for a direct, quantitative comparison with desmethoxy ranolazine and the parent drug.

Experimental Methodologies for In Vitro Potency Assessment

The gold-standard technique for assessing the in vitro potency of a compound on ion channels is patch-clamp electrophysiology .[3][10][11][12][13] This method allows for the direct measurement of the ionic currents flowing through individual ion channels in a cell membrane.

Whole-Cell Patch-Clamp Protocol for Late INa

The following is a representative step-by-step protocol for determining the IC50 of a test compound on the late sodium current in a heterologous expression system (e.g., HEK293 cells stably expressing the human cardiac sodium channel, Nav1.5).

Experimental Rationale: This protocol is designed to isolate and measure the small, sustained late component of the sodium current, which is the primary target of ranolazine. The voltage clamp technique allows for precise control of the cell membrane potential, enabling the activation and measurement of the target ion channels.

Step-by-Step Protocol:

  • Cell Preparation:

    • Culture HEK293 cells stably transfected with the SCN5A gene (encoding Nav1.5) under standard conditions.

    • On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution to ensure the integrity of membrane proteins.

    • Plate the dissociated cells onto glass coverslips in a recording chamber.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. The composition is designed to mimic the extracellular ionic environment.

    • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium channels, thereby isolating the sodium current.

  • Patch-Clamp Recording:

    • Mount the recording chamber on the stage of an inverted microscope.

    • Pull micropipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

    • Under visual guidance, approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

    • Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Voltage-Clamp Protocol and Data Acquisition:

    • Hold the cell membrane potential at -120 mV to ensure the availability of sodium channels.

    • Apply a depolarizing voltage step to -20 mV for 500 ms to elicit both the peak and late sodium current.

    • Measure the late sodium current as the mean current during the last 100 ms of the depolarizing pulse.

    • Record baseline currents in the external solution.

    • Perfuse the recording chamber with increasing concentrations of the test compound (e.g., desmethoxy ranolazine) and record the current at each concentration until a steady-state effect is observed.

  • Data Analysis:

    • Subtract the leak current from the recorded traces.

    • Normalize the late sodium current at each compound concentration to the baseline current.

    • Plot the normalized current as a function of the compound concentration and fit the data to the Hill equation to determine the IC50 value.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_prep Cell Culture & Plating giga_seal Giga-seal Formation cell_prep->giga_seal sol_prep Solution Preparation sol_prep->giga_seal pipette_prep Micropipette Fabrication pipette_prep->giga_seal whole_cell Whole-cell Configuration giga_seal->whole_cell voltage_clamp Voltage Clamp Protocol whole_cell->voltage_clamp data_acq Data Acquisition voltage_clamp->data_acq compound_app Compound Application compound_app->voltage_clamp Concentration -response leak_sub Leak Subtraction data_acq->leak_sub normalization Current Normalization leak_sub->normalization ic50_calc IC50 Calculation normalization->ic50_calc

Caption: Workflow for in vitro potency assessment using patch-clamp.

Signaling Pathway of Ranolazine's Action

The primary mechanism of action of ranolazine is the inhibition of the late sodium current, which has downstream effects on intracellular calcium concentration and myocardial function.

G ranolazine Ranolazine late_ina Late Sodium Current (Late INa) ranolazine->late_ina inhibits na_influx Increased Intracellular Na+ Concentration late_ina->na_influx contributes to ncx Na+/Ca2+ Exchanger (Reverse Mode) na_influx->ncx drives ca_overload Intracellular Ca2+ Overload diastolic_dysfunction Diastolic Dysfunction ca_overload->diastolic_dysfunction leads to myocardial_ischemia Myocardial Ischemia myocardial_ischemia->late_ina enhances ncx->ca_overload causes

Sources

Desmethoxy Ranolazine: A Comparative Pharmacological Assessment

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides an in-depth comparison of the pharmacological activity of Desmethoxy Ranolazine, a primary metabolite of the antianginal agent Ranolazine. This document synthesizes available experimental data to offer a clear perspective on the metabolite's contribution to the overall pharmacological profile of its parent drug.

Introduction: The Clinical Significance of Ranolazine

Ranolazine is an FDA-approved medication for the management of chronic stable angina.[1] Unlike traditional antianginal drugs that primarily alter hemodynamics, Ranolazine exerts its therapeutic effects through a unique mechanism of action: the inhibition of the late inward sodium current (INa) in cardiomyocytes.[1][2][3][4][5] Under ischemic conditions, an increase in the late INa leads to intracellular sodium and calcium overload, resulting in myocardial dysfunction.[6][7][8] By selectively inhibiting this current, Ranolazine helps to restore ionic homeostasis, reduce myocardial wall tension, and improve cardiac function without significantly affecting heart rate or blood pressure.[1][6][7]

Ranolazine undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and, to a lesser degree, CYP2D6.[1][9][10] This metabolic process generates a number of metabolites, with Desmethoxy Ranolazine (also known as O-Desmethyl Ranolazine or CVT-2514) being one of the four most abundant found in plasma.[11][12][13][14] Understanding the pharmacological activity of these metabolites is crucial for a comprehensive assessment of Ranolazine's overall clinical efficacy and safety profile.

The Metabolic Journey: From Ranolazine to Desmethoxy Ranolazine

The biotransformation of Ranolazine to Desmethoxy Ranolazine is a primary metabolic pathway.[13] This conversion involves the O-demethylation of the methoxy group on the phenoxy ring of the Ranolazine molecule.[12][13][14] This metabolic step is predominantly catalyzed by the CYP3A4 enzyme in the liver.[1][14]

Ranolazine Ranolazine Metabolism Hepatic Metabolism Ranolazine->Metabolism CYP3A4 (major) CYP2D6 (minor) Desmethoxy_Ranolazine Desmethoxy Ranolazine (CVT-2514) Metabolism->Desmethoxy_Ranolazine O-demethylation Other_Metabolites Other Metabolites Metabolism->Other_Metabolites

Figure 1: Metabolic conversion of Ranolazine to Desmethoxy Ranolazine.

Comparative Pharmacological Activity: A Question of Potency

The central question for researchers and clinicians is whether Desmethoxy Ranolazine retains the pharmacological activity of its parent compound. Available evidence suggests that while Desmethoxy Ranolazine is pharmacologically active, its potency is significantly lower than that of Ranolazine.

A key study that synthesized and evaluated the anti-myocardial ischemic effects of Ranolazine's principal metabolites in a mouse model found that Desmethoxy Ranolazine's activity was less potent than the parent drug.[14] While the specific quantitative data on the inhibition of the late INa by Desmethoxy Ranolazine is not widely available in the public domain, this finding indicates that the O-demethylation of Ranolazine diminishes its primary pharmacological effect.

CompoundPrimary Mechanism of ActionRelative Potency
Ranolazine Inhibition of late inward sodium current (INa)[1][2][3][4][5]High
Desmethoxy Ranolazine (CVT-2514) Inhibition of late inward sodium current (INa)Less potent than Ranolazine[14]

Table 1: Comparative Pharmacological Profile of Ranolazine and Desmethoxy Ranolazine.

The reduced potency of Desmethoxy Ranolazine suggests that the methoxy group on the phenoxy ring of the Ranolazine molecule is important for its interaction with the sodium channel. Further structure-activity relationship (SAR) studies would be beneficial to fully elucidate the molecular interactions at play.

Experimental Protocols for Assessing Pharmacological Activity

To quantitatively compare the pharmacological activity of Desmethoxy Ranolazine and Ranolazine, a series of well-established experimental protocols can be employed. The following outlines a logical workflow for such a comparative study.

In Vitro Assessment of Late INa Inhibition

The primary mechanism of action of Ranolazine is the inhibition of the late INa. Therefore, a direct comparison of the inhibitory effects of Ranolazine and Desmethoxy Ranolazine on this current is the most critical experiment.

Methodology: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation: Utilize isolated cardiomyocytes from a suitable animal model (e.g., adult rat, rabbit, or guinea pig) or a stable cell line expressing the human cardiac sodium channel (Nav1.5).

  • Electrophysiological Recording: Perform whole-cell voltage-clamp recordings using a patch-clamp amplifier.

  • Voltage Protocol: Apply a voltage protocol designed to elicit and isolate the late INa. This typically involves a depolarizing step from a holding potential of -120 mV to approximately -20 mV for a duration of 500 ms.

  • Drug Application: After establishing a stable baseline recording of the late INa, perfuse the cells with increasing concentrations of Ranolazine or Desmethoxy Ranolazine.

  • Data Analysis: Measure the amplitude of the late INa at each drug concentration. Construct concentration-response curves and calculate the half-maximal inhibitory concentration (IC50) for both compounds. A higher IC50 value for Desmethoxy Ranolazine would quantitatively confirm its lower potency.

Start Isolated Cardiomyocytes or Na_v1.5 Expressing Cells Patch_Clamp Whole-Cell Patch-Clamp Start->Patch_Clamp Voltage_Protocol Apply Voltage Protocol to Elicit Late I_Na Patch_Clamp->Voltage_Protocol Baseline Record Baseline Late I_Na Voltage_Protocol->Baseline Drug_Application Perfuse with Increasing Concentrations of Ranolazine or Desmethoxy Ranolazine Baseline->Drug_Application Data_Acquisition Record Late I_Na at Each Concentration Drug_Application->Data_Acquisition Analysis Construct Concentration-Response Curves and Calculate IC50 Values Data_Acquisition->Analysis Comparison Compare IC50 Values Analysis->Comparison

Figure 2: Experimental workflow for comparing the inhibitory effects on the late INa.

Ex Vivo Assessment of Anti-Ischemic Effects

To assess the functional consequences of late INa inhibition, an ex vivo model of ischemia-reperfusion injury can be utilized.

Methodology: Langendorff-Perfused Heart Model

  • Heart Isolation: Isolate the heart from a suitable animal model (e.g., rat or rabbit) and mount it on a Langendorff apparatus.

  • Perfusion: Perfuse the heart with Krebs-Henseleit buffer.

  • Ischemia-Reperfusion Protocol: Subject the heart to a period of global ischemia (e.g., 30 minutes) followed by a period of reperfusion (e.g., 60 minutes).

  • Drug Treatment: In separate experimental groups, perfuse the hearts with either Ranolazine or Desmethoxy Ranolazine before the ischemic period.

  • Functional Assessment: Continuously monitor cardiac function, including left ventricular developed pressure (LVDP), heart rate, and coronary flow.

  • Biochemical Analysis: At the end of the reperfusion period, collect the coronary effluent to measure markers of cardiac injury, such as lactate dehydrogenase (LDH) or creatine kinase (CK).

  • Data Analysis: Compare the recovery of cardiac function and the extent of tissue injury between the control, Ranolazine-treated, and Desmethoxy Ranolazine-treated groups. Improved functional recovery and reduced enzyme release would indicate a cardioprotective effect.

Conclusion and Future Directions

For drug development professionals, this implies that the therapeutic effects of Ranolazine are primarily attributable to the parent compound itself, with a likely minor contribution from its metabolites like Desmethoxy Ranolazine. Further research, particularly direct comparative studies using electrophysiological and ex vivo models as outlined above, is warranted to precisely quantify the pharmacological activity of Desmethoxy Ranolazine and other major metabolites. A deeper understanding of the structure-activity relationships within the Ranolazine metabolic pathway could also inform the design of future anti-ischemic agents with improved metabolic stability and potency.

References

  • Ranolazine. (2025). StatPearls - NCBI Bookshelf. [Link]

  • Clinical Pharmacokinetics of Ranolazine. (2006). ResearchGate. [Link]

  • Ranexa Label. (n.d.). accessdata.fda.gov. [Link]

  • What is the half-life of Ranolazine? (2024). Dr.Oracle. [Link]

  • Synthesis and Characterization of Five Impurities of Ranolazine. (2018). European Journal of Pharmaceutical and Medical Research. [Link]

  • Desmethoxy Ranolazine. (n.d.). PubChem. [Link]

  • Comparison of pharmacokinetic parameters of ranolazine between diabetic and non-diabetic rats. (2022). PubMed Central. [Link]

  • Inhibition of the late sodium current as a potential cardioprotective principle. (2006). PubMed Central. [Link]

  • Inhibition of the Late Sodium Current with Ranolazine - A New Cardioprotective Mechanism. (2008). European Cardiology Review. [Link]

  • Chemo-enzymatic synthesis of both enantiomers of the anti-anginal drug ranolazine. (2000). ResearchGate. [Link]

  • Mechanism of action of the new anti-ischemia drug ranolazine. (2009). ResearchGate. [Link]

  • Pharmacokinetic drug evaluation of CVT-301 for the treatment of Parkinson's disease. (2018). PubMed. [Link]

  • Ranolazine-impurities. (n.d.). Pharmaffiliates. [Link]

  • Late Sodium Current Blocker (Ranolazine). (n.d.). CV Pharmacology. [Link]

  • Pharmacological profile of vascular activity of human stem villous arteries. (2018). PubMed. [Link]

  • Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents. (2016). Frontiers in Pharmacology. [Link]

  • Inhibition of the late sodium current as a potential cardioprotective principle: effects of the late sodium current inhibitor ranolazine. (2006). PubMed. [Link]

  • Comparative Effectiveness of Ranolazine Versus Traditional Therapies in Chronic Stable Angina Pectoris and Concomitant Diabetes Mellitus and Impact on Health Care Resource Utilization and Cardiac Interventions. (2015). PubMed. [Link]

  • Safety and Efficacy of Ranolazine for the Treatment of Chronic Angina Pectoris. (2014). PubMed Central. [Link]

  • CVT-4325: a potent fatty acid oxidation inhibitor with favorable oral bioavailability. (2004). PubMed. [Link]

Sources

A Comparative Guide to the Enantioselective Profile of (R)- and (S)-O-Desmethyl Ranolazine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Chiral Distinction in Drug Metabolism

In the realm of drug development, the journey of a chiral molecule does not end at its primary mechanism of action. The metabolic transformation of a parent drug into its various metabolites introduces new chiral centers or modifies existing ones, often resulting in enantiomers with distinct pharmacological and toxicological profiles. Ranolazine, a cornerstone therapy for chronic stable angina, is a racemic mixture of (R)- and (S)-enantiomers. Its metabolism gives rise to several metabolites, among which O-Desmethyl Ranolazine (also known by its developmental code, CVT-2514) is a primary product.[1][2] This guide provides a comprehensive analysis of the known attributes of the (R)- and (S)-enantiomers of O-Desmethyl Ranolazine, synthesizing available data to underscore the critical importance of enantioselective investigation in drug safety and efficacy. While direct comparative pharmacological data on the individual enantiomers of O-Desmethyl Ranolazine is not extensively available in peer-reviewed literature, this guide will illuminate the path for future research by detailing the methodologies for their synthesis and separation, and contextualizing their potential activities based on the established pharmacology of the parent compound.

Ranolazine: Mechanism of Action and Metabolic Fate

Ranolazine exerts its antianginal effects primarily through the inhibition of the late inward sodium current (INa) in cardiomyocytes.[3][4] This action reduces intracellular sodium and subsequent calcium overload, leading to improved myocardial relaxation and reduced oxygen consumption without significantly altering heart rate or blood pressure.[3]

Ranolazine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6.[2] One of the principal metabolic pathways is O-demethylation, which results in the formation of O-Desmethyl Ranolazine.[2] Given that ranolazine is administered as a racemate, this metabolic process yields a racemic mixture of (R)- and (S)-O-Desmethyl Ranolazine.

cluster_0 Metabolism of Ranolazine Racemic Ranolazine Racemic Ranolazine Racemic O-Desmethyl Ranolazine (CVT-2514) Racemic O-Desmethyl Ranolazine (CVT-2514) Racemic Ranolazine->Racemic O-Desmethyl Ranolazine (CVT-2514) CYP3A4, CYP2D6 (O-demethylation)

Caption: Metabolic conversion of Ranolazine.

Enantioselectivity of the Parent Compound: A Precedent for its Metabolites

While ranolazine is marketed as a racemate, studies on its enantiomers have revealed significant stereoselectivity in its pharmacokinetic profile. A study in rats demonstrated that after administration of racemic ranolazine, the maximum plasma concentration (Cmax) and the area under the curve (AUC) of (R)-(+)-ranolazine were 2.05 and 2.72 times higher, respectively, than those of (S)-(-)-ranolazine.[5] This suggests that (R)-(+)-ranolazine exhibits a slower metabolism rate compared to its (S)-enantiomer.[5] This inherent enantioselectivity in the parent drug's disposition strongly suggests that the formation and subsequent effects of its metabolites, including O-Desmethyl Ranolazine, are also likely to be stereoselective.

Synthesis and Pharmacological Activity of Racemic O-Desmethyl Ranolazine

The synthesis of racemic O-Desmethyl Ranolazine (CVT-2514) and other ranolazine metabolites has been documented. In one study, the anti-myocardial ischemia effects of these metabolites were evaluated. The results indicated that while some metabolites, like CVT-2738 and CVT-2513, showed protective effects, they were less potent than the parent drug, ranolazine.[1] This highlights the importance of understanding the pharmacological contribution of each metabolite to the overall therapeutic and side-effect profile of ranolazine. However, this study did not resolve the enantiomers of O-Desmethyl Ranolazine to assess their individual activities.

CompoundActivityPotency Relative to Ranolazine
RanolazineAnti-myocardial ischemia-
Racemic O-Desmethyl Ranolazine (CVT-2514)Anti-myocardial ischemiaLess potent[1]

Analytical Methodologies for Enantioseparation

A critical prerequisite for studying the enantioselective activity of any chiral molecule is the availability of robust analytical methods for separating and quantifying the individual enantiomers. Fortunately, such methods have been developed for both ranolazine and its O-desmethyl metabolite.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

The simultaneous enantioseparation of ranolazine and O-Desmethyl Ranolazine can be achieved using chiral HPLC. The following protocol is based on established methods and serves as a validated starting point for researchers.

Objective: To resolve the (R)- and (S)-enantiomers of ranolazine and O-Desmethyl Ranolazine.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, and UV or Mass Spectrometric (MS) detector.

  • Chiral Stationary Phase: A cellulose-based chiral column, such as a Chiralcel OD-H, has proven effective.

Chromatographic Conditions:

  • Mobile Phase: A mixture of a non-polar solvent like hexane and an alcohol such as ethanol. A typical starting ratio is 60:40 (v/v) hexane:ethanol.

  • Additive: A small percentage of an amine modifier, for example, 0.05% diethylamine (DEA), is often necessary to improve peak shape and resolution for basic compounds like ranolazine and its metabolites.

  • Flow Rate: 1.0 mL/min.

  • Temperature: Ambient.

  • Detection: UV detection at a suitable wavelength (e.g., 270 nm) or, for higher sensitivity and specificity, tandem mass spectrometry (LC-MS/MS).

System Suitability: Before sample analysis, the chromatographic system must be equilibrated until a stable baseline is achieved. A system suitability test should be performed by injecting a standard solution containing all four analytes ((R)- and (S)-ranolazine, and (R)- and (S)-O-Desmethyl Ranolazine). The resolution between the enantiomeric peaks should be greater than 1.5 to ensure accurate quantification.

cluster_1 Chiral HPLC Workflow Sample Preparation Sample Preparation HPLC Injection HPLC Injection Sample Preparation->HPLC Injection Autosampler Chiral Column Chiral Column HPLC Injection->Chiral Column Mobile Phase Detection Detection Chiral Column->Detection Separated Enantiomers Data Analysis Data Analysis Detection->Data Analysis Chromatogram

Caption: Workflow for enantioselective analysis.

The Unexplored Frontier: Enantioselective Activity and Future Directions

The lack of publicly available data on the individual pharmacological activities of (R)- and (S)-O-Desmethyl Ranolazine represents a significant knowledge gap. The principle of stereoselectivity in pharmacology dictates that these two enantiomers are unlikely to have identical effects. One may be more active, less active, inactive, or even contribute to off-target effects or toxicity.

Key Research Questions to be Addressed:

  • Differential Ion Channel Activity: Do (R)- and (S)-O-Desmethyl Ranolazine exhibit different potencies in inhibiting the late INa? Do they have varying effects on other cardiac ion channels, such as potassium channels (e.g., IKr), which could influence cardiac repolarization?

  • Enantioselective Metabolism: Is there a stereopreference in the further metabolism of the O-Desmethyl Ranolazine enantiomers? Do they differentially inhibit or induce CYP enzymes, leading to potential drug-drug interactions?

  • Pharmacokinetic Disparities: Do the (R)- and (S)-enantiomers have different absorption, distribution, and excretion profiles?

  • Toxicological Profile: Does one enantiomer contribute more significantly to any potential adverse effects?

Answering these questions is not merely an academic exercise. A thorough understanding of the enantioselective profile of major metabolites is crucial for a complete safety and efficacy assessment of the parent drug. It can inform dose adjustments in specific patient populations (e.g., those with genetic polymorphisms in metabolizing enzymes) and guide the development of future, potentially safer, and more effective antianginal therapies.

Conclusion

While the existing body of research provides the necessary tools for the synthesis and analytical separation of (R)- and (S)-O-Desmethyl Ranolazine, the critical comparative data on their pharmacological activities remains elusive. The documented stereoselectivity in the pharmacokinetics of the parent drug, ranolazine, strongly suggests that its O-desmethylated metabolite will also exhibit enantioselective properties. This guide serves as a foundational resource and a call to action for the scientific community to undertake the necessary pharmacological studies to elucidate the distinct roles of these enantiomers. Such research is paramount for advancing our understanding of ranolazine's complete clinical profile and for upholding the principles of scientific rigor in drug development.

References

  • Zhu, Y., et al. (2022). Stereoselective quantitative analysis of ranolazine in plasma and tissue samples: application in pharmacokinetics and tissue distribution studies. New Journal of Chemistry, 46(34), 16459-16467. Available at: [Link]

  • Zhu, Y., et al. (2022). Stereoselective quantitative analysis of ranolazine in plasma and tissue samples: application in pharmacokinetics and tissue distribution studies. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2014). Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities. PubMed. Available at: [Link]

  • Penman, A. D., et al. (1996). The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry. PubMed. Available at: [Link]

  • Peters, C. H., et al. (2013). Effects of the antianginal drug, ranolazine, on the brain sodium channel NaV1.2 and its modulation by extracellular protons. PubMed. Available at: [Link]

  • Fiset, C., et al. (1997). Ranolazine: ion-channel-blocking actions and in vivo electrophysiological effects. PubMed. Available at: [Link]

  • Simões, R. A., et al. (2013). Enantioselective analysis of ranolazine and desmethyl ranolazine in microsomal medium using dispersive liquid-liquid microextraction and LC-MS/MS. Chemo-enzymatic synthesis of both enantiomers of the anti-anginal drug ranolazine. Available at: [Link]

  • Makielski, J. C., & Valdivia, C. R. (2006). Ranolazine and late cardiac sodium current--a therapeutic target for angina, arrhythmia and more?. British Journal of Pharmacology, 148(1), 4-6. Available at: [Link]

  • Shah, R. R. (2002). Switching to single-enantiomer preparations. Hospital Pharmacy Europe. Available at: [Link]

  • Tucker, G. T. (1992). Effect of Chirality on Pharmacokinetics and Pharmacodynamics. PubMed. Available at: [Link]

  • Palmer, K. J., & Brogden, R. N. (1993). Ketoprofen. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in rheumatic diseases and pain states. PubMed. Available at: [Link]

  • CVPharmacology. (n.d.). Late Sodium Current Blocker (Ranolazine). CVPharmacology.com. Available at: [Link]

  • Antzelevitch, C., et al. (2004). Electrophysiological effects of ranolazine, a novel antianginal agent with antiarrhythmic properties. ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Desmethoxy Ranolazine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of drug metabolites is a critical cornerstone of pharmacokinetic, pharmacodynamic, and toxicokinetic studies. Desmethoxy Ranolazine, a primary metabolite of the anti-anginal drug Ranolazine, is no exception. Ensuring consistency and reliability in its measurement across different laboratories is paramount for the integrity of clinical and preclinical data. This guide provides an in-depth comparison of common analytical methodologies for Desmethoxy Ranolazine quantification, supported by experimental data from various studies. We will delve into the causality behind experimental choices and present self-validating protocols, all grounded in authoritative regulatory standards.

The Critical Role of Desmethoxy Ranolazine Quantification

Ranolazine undergoes extensive metabolism in the body, with Desmethoxy Ranolazine being one of its significant biotransformation products.[1] The concentration of this metabolite in biological matrices such as plasma provides vital information about the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Inconsistent quantification of Desmethoxy Ranolazine can lead to erroneous pharmacokinetic modeling, flawed bioequivalence assessments, and ultimately, compromised patient safety and drug efficacy.[2] Therefore, the establishment of robust and reproducible analytical methods is not merely a technical exercise but a fundamental requirement for successful drug development.

This guide will focus on the most prevalent and powerful technique for the quantification of Desmethoxy Ranolazine: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We will also briefly explore alternative methods to provide a comprehensive overview.

A Comparative Analysis of Quantification Methodologies

The choice of an analytical method is a critical decision driven by the required sensitivity, selectivity, and the nature of the biological matrix. While several techniques exist for the analysis of pharmaceuticals, LC-MS/MS has emerged as the gold standard for bioanalytical studies due to its high sensitivity and specificity.[3][4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Preeminent Technique

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. This synergy allows for the accurate quantification of analytes even at very low concentrations in complex biological matrices.

The Causality Behind the Choice:

  • High Selectivity: Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, allows for the specific detection of the analyte of interest by monitoring a unique precursor-to-product ion transition.[5] This minimizes the impact of interfering substances from the biological matrix, a phenomenon known as matrix effects.[2]

  • High Sensitivity: LC-MS/MS methods can achieve low limits of quantification (LOQ), often in the low ng/mL range, which is essential for pharmacokinetic studies where metabolite concentrations can be minimal.[6]

  • Broad Applicability: The technique can be adapted for a wide range of analytes and is compatible with various sample preparation methods.

Inter-Laboratory Performance Comparison:

While a formal round-robin study for Desmethoxy Ranolazine is not publicly available, we can compare the performance of LC-MS/MS methods reported in different scientific publications, treating each as an independent "laboratory." The following table summarizes key performance parameters for Ranolazine quantification, which serves as a strong proxy for Desmethoxy Ranolazine.

Parameter"Laboratory" 1 (PharmaTutor)[7]"Laboratory" 2 (Impactfactor)[2]"Laboratory" 3 (SciRP.org)[6]"Laboratory" 4 (PMC - PubMed Central)[8]
Linear Range 10-5000 ng/mLNot Explicitly Stated0.05 - 5.0 ppmNot Explicitly Stated
Correlation Coefficient (r²) 0.99370.9998> 0.99> 0.99
Lower Limit of Quantification (LLOQ) 10 ng/mLNot Explicitly Stated0.15 ppm51.59 ng/mL
Intra-day Precision (%RSD) 4.6% - 10.7%< 5%Not Explicitly Stated< 10%
Inter-day Precision (%RSD) 5.5% - 11.1%< 5%Not Explicitly Stated< 10%
Intra-day Accuracy 91.06% - 98.43%Not Explicitly StatedNot Explicitly StatedNot Explicitly Stated
Inter-day Accuracy 98.81% - 103.52%Not Explicitly StatedNot Explicitly StatedNot Explicitly Stated
Recovery Not Explicitly StatedNot Explicitly Stated102.9% - 112.3%91.8% (Ranolazine), 92.4% (CVT-2738)

Key Observations and Insights:

  • Variability in Reported Parameters: There is a noticeable variation in the reported linear ranges and LLOQs across different studies. This can be attributed to differences in instrumentation, sample preparation, and the specific goals of the study.

  • Consistent High Performance: Despite the variations, all cited studies demonstrate excellent linearity (r² > 0.99) and acceptable precision and accuracy, underscoring the robustness of the LC-MS/MS technique for this application.

  • Importance of Method Validation: The data highlights the critical need for thorough method validation within each laboratory to establish its own performance characteristics, as outlined in regulatory guidelines from the FDA and ICH.[4][9]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For routine analysis where high sensitivity is not the primary requirement, HPLC with UV detection offers a more accessible and cost-effective alternative to LC-MS/MS.

The Causality Behind the Choice:

  • Simplicity and Cost-Effectiveness: HPLC-UV systems are more common in quality control laboratories and are less expensive to operate and maintain than their mass spectrometry counterparts.

  • Sufficient for Higher Concentrations: This method can be suitable for the analysis of bulk drug substances or pharmaceutical formulations where the analyte concentration is relatively high.[10][11][12]

Performance Comparison with LC-MS/MS:

A direct comparison reveals the trade-offs between the two techniques. While HPLC-UV can provide good precision and accuracy for higher concentration samples, it generally lacks the sensitivity and selectivity of LC-MS/MS for bioanalytical applications.[10][13] One study reported an LOD and LOQ for Ranolazine by UV-Spectrophotometry of 0.83 µg/ml and 2.5 µg/ml, respectively, which is significantly higher than what is achievable with LC-MS/MS.[14]

Spectrophotometric Methods

Simple UV-Visible spectrophotometric methods can also be developed for the estimation of Ranolazine in bulk and pharmaceutical dosage forms.[13][14][15] These methods are rapid and straightforward but are generally not suitable for the quantification of metabolites in biological fluids due to their lack of specificity.

Experimental Protocols: A Guide to Self-Validating Systems

The following sections provide detailed, step-by-step methodologies for the quantification of Desmethoxy Ranolazine, grounded in the principles of authoritative guidelines like the FDA's Bioanalytical Method Validation Guidance and ICH Q2(R1).[4][9]

LC-MS/MS Method for Desmethoxy Ranolazine in Human Plasma

This protocol is a synthesized representation based on common practices reported in the literature for Ranolazine and its metabolites.[5][6][7]

Diagram of the LC-MS/MS Workflow:

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Internal Standard Addition plasma->is extraction Protein Precipitation or LLE is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Supernatant Transfer centrifuge->supernatant drydown Evaporation & Reconstitution supernatant->drydown hplc HPLC Separation drydown->hplc ms Tandem MS Detection (MRM) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Workflow for Desmethoxy Ranolazine quantification by LC-MS/MS.

Step-by-Step Protocol:

  • Preparation of Standards and Quality Control (QC) Samples:

    • Prepare a stock solution of Desmethoxy Ranolazine and a suitable internal standard (IS) (e.g., a deuterated analog or a structurally similar compound) in a suitable organic solvent like methanol.

    • Prepare a series of working standard solutions by serially diluting the stock solution.

    • Spike blank, drug-free human plasma with the working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.

  • Sample Preparation (Protein Precipitation - a common and simple method):

    • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile or methanol to precipitate the plasma proteins. The choice of solvent should be optimized to ensure efficient precipitation and recovery of the analyte.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions (Example):

      • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is a common choice.

      • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is often effective. The gradient program should be optimized to achieve good separation from potential interferences.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 10 µL.

    • Mass Spectrometric Conditions (Example):

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for Desmethoxy Ranolazine and the IS must be determined by direct infusion.

      • Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal for the analyte and IS.

  • Data Analysis:

    • Integrate the peak areas of Desmethoxy Ranolazine and the IS.

    • Calculate the peak area ratio (analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.

    • Determine the concentration of Desmethoxy Ranolazine in the QC and unknown samples from the calibration curve.

Self-Validating System: The inclusion of an internal standard and quality control samples at multiple concentration levels within each analytical run ensures the validity of the results. The performance of the QCs must fall within predefined acceptance criteria (typically ±15% of the nominal value, and ±20% for the LLOQ) for the run to be accepted.

Ensuring Trustworthiness: Adherence to Regulatory Guidelines

The entire process of method development and validation must be conducted in accordance with established regulatory guidelines to ensure the trustworthiness and acceptance of the data.

  • FDA Bioanalytical Method Validation Guidance: This guidance provides a comprehensive framework for the validation of bioanalytical methods, covering parameters such as accuracy, precision, selectivity, stability, and matrix effects.[9]

  • ICH Q2(R1) Validation of Analytical Procedures: This guideline from the International Council for Harmonisation offers a detailed discussion of the characteristics to be considered during the validation of analytical procedures.[4]

Diagram of Key Validation Parameters:

Validation_Parameters center Method Validation accuracy Accuracy center->accuracy precision Precision center->precision selectivity Selectivity center->selectivity stability Stability center->stability linearity Linearity & Range center->linearity loq Limit of Quantification center->loq

Caption: Core parameters for analytical method validation.

By rigorously adhering to these guidelines, laboratories can establish a self-validating system that provides a high degree of confidence in the generated data.

Conclusion

The quantification of Desmethoxy Ranolazine is a critical aspect of Ranolazine drug development. While LC-MS/MS stands out as the most suitable technique for bioanalytical applications due to its superior sensitivity and selectivity, other methods like HPLC-UV may have a role in specific contexts. This guide has provided a comparative overview of these methods, detailed experimental protocols, and emphasized the importance of grounding all work in authoritative regulatory guidelines. By understanding the principles behind method selection and validation, and by fostering a culture of scientific integrity, the research community can ensure the generation of reliable and reproducible data for this important metabolite, ultimately contributing to the development of safer and more effective medicines.

References

  • Bioequivalence and Pharmacokinetic Study of Ranazoline in Healthy Male Volunteers: An Open label, Randomized, Single. PharmaTutor. Available at: [Link]

  • Ranolazine Quantification in Human Plasma: A QbD-Guided LC-MS Method Development and Validation. Impactfactor. Available at: [Link]

  • Development and Comparison of the Validation Methods of HPLC and UV for determination of Ranolazine in pure form and Pharmaceutical formulation. Academia.edu. Available at: [Link]

  • Analytical Method Development and Validation of Ranolazine in Bulk and Tablet Formulation By UV- Spectrophotometry. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Ranolazine Improves Glycemic Variability and Endothelial Function in Patients with Diabetes and Chronic Coronary Syndromes: Results from an Experimental Study. PMC - NIH. Available at: [Link]

  • Real-World Data from the Use of Ranolazine in Patients with Stable Angina Pectoris: The RANGER Study. MDPI. Available at: [Link]

  • Real-world data from the use of ranolazine in patients with stable angina pectoris: the RANGER study. ResearchGate. Available at: [Link]

  • A Review of Analytical Methods for Ranolazine. Ijaresm. Available at: [Link]

  • (PDF) Ranolazine Reduces Angina in Women with Ischemic Heart Disease: Results of an Open-Label, Multicenter Trial. ResearchGate. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available at: [Link]

  • Analytical Method Validation of Ranolazine tablets by RP-HPLC. ResearchGate. Available at: [Link]

  • The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry. PubMed. Available at: [Link]

  • A Rapid, Selective and Sensitive Electrospray Ionization Assisted LC-MS Method for Ranolazine and Identification of Its Two Potential. Impactfactor. Available at: [Link]

  • Spectrophotometric method for the estimation of ranolazine in bulk and pharmaceutical formulations. SciSpace. Available at: [Link]

  • Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS. SciRP.org. Available at: [Link]

  • Comparison of pharmacokinetic parameters of ranolazine between diabetic and non-diabetic rats. PMC - PubMed Central. Available at: [Link]

  • Development and Validation of Stability Indicating RP-LC Method for Estimation of Ranolazine in Bulk and Its Pharmaceutical Form. SciRP.org. Available at: [Link]

  • Stereoselective quantitative analysis of ranolazine in plasma and tissue samples: application in pharmacokinetics and tissue distribution studies. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Novel Spectrophotometric method for estimation of Ranolazine in bulk and pharmaceutical dosage forms. Der Pharma Chemica. Available at: [Link]

  • Efficacy of ranolazine in patients with chronic angina observations from the randomized, double-blind, placebo-controlled MERLIN-TIMI (Metabolic Efficiency With Ranolazine for Less Ischemia in Non-ST-Segment Elevation Acute Coronary Syndromes) 36 Trial. PubMed. Available at: [Link]

  • (PDF) Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. ResearchGate. Available at: [Link]

  • Real-World Data from the Use of Ranolazine in Patients with Stable Angina Pectoris: The RANGER Study. ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Desmethoxy Ranolazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the safe and compliant disposal of Desmethoxy Ranolazine. As researchers, scientists, and drug development professionals, our responsibility extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we handle, including their final disposition. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that our practices are not only compliant but also fundamentally safe. The core principle we will adhere to is treating any compound with incomplete hazard data, such as Desmethoxy Ranolazine, with a high degree of caution, assuming it possesses hazards similar to or greater than its parent compound until proven otherwise.

Part 1: Foundational Knowledge - Hazard Assessment and Chemical Profile

Before any disposal protocol can be established, a thorough understanding of the compound's characteristics is paramount. This initial assessment is the bedrock of a safe disposal plan. Desmethoxy Ranolazine, also known as Ranolazine Related Compound B, is primarily recognized as an impurity and research metabolite of Ranolazine.[1]

Table 1: Chemical & Safety Profile of Desmethoxy Ranolazine

Property Data Source(s)
Chemical Name N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-phenoxypropyl)piperazin-1-yl)acetamide [1]
Synonyms Ranolazine Desmethoxy Impurity; Ranolazine Related Compound B [1]
CAS Number 755711-09-2 [1]
Molecular Formula C₂₃H₃₁N₃O₃ [1]
Molecular Weight 397.51 g/mol [1]
GHS Hazard Class Data not available; presumed hazardous based on parent compound. [2]
Precautionary Hazards Assume harmful if swallowed, potential skin/eye/respiratory irritant. [3]

| Storage | Refrigerator (2-8°C) for long-term storage. |[1] |

Part 2: The Disposal Workflow - A Step-by-Step Protocol

The following protocol is a self-validating system designed to ensure safety and regulatory compliance at every stage. Each step is accompanied by its underlying scientific and regulatory justification.

Step 1: Waste Identification and Classification

Protocol:

  • Identify all waste streams containing Desmethoxy Ranolazine, including pure compound, solutions, contaminated consumables (e.g., pipette tips, weighing boats), and personal protective equipment (PPE).

  • Classify this material as "Hazardous Chemical Waste." The lack of complete toxicological data necessitates this conservative classification.

  • This classification ensures the waste enters the most stringent and protective disposal pathway managed by your institution.

Causality and Expertise: Under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), a waste may be hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4] While Desmethoxy Ranolazine is not a listed waste, the "unknown potency" and the hazards of its parent compound compel us to manage it as hazardous to ensure compliance with OSHA's Laboratory Standard, which requires a Chemical Hygiene Plan for protecting employees from hazardous chemicals.[5][6]

Step 2: Segregation and Secure Containerization

Protocol:

  • Segregate: Do not mix Desmethoxy Ranolazine waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

    • Specifically, avoid co-disposal with strong acids or oxidizing agents. Studies on Ranolazine show it is susceptible to degradation under acidic and oxidative stress.[7] Mixing could lead to uncontrolled reactions, degradation into unknown compounds, or generation of gas.

  • Containerize:

    • Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) container is a suitable choice for solid waste.

    • Ensure the container has a secure, screw-top lid to prevent spills and release of vapors.[4]

    • The container must be in good condition, free from cracks or residue on the exterior.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container immediately upon starting waste accumulation.

    • Clearly write the full chemical name: "Desmethoxy Ranolazine." Avoid abbreviations or formulas.

    • Indicate the approximate quantity of waste.

    • List any other components of the waste stream (e.g., "in Methanol," "contaminated gloves").

Trustworthiness: This step is a self-validating system. Proper segregation prevents dangerous reactions, and clear, accurate labeling ensures that EHS personnel can handle and dispose of the waste safely and correctly, preventing accidental exposures or improper consolidation.

Step 3: On-Site Accumulation and Storage

Protocol:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[4]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.

  • Ensure the SAA is away from drains, heat sources, and high-traffic areas.

  • Secondary containment (e.g., placing the primary waste container inside a larger, shallow tub) is required to contain any potential leaks.[8]

Authoritative Grounding: The concept of the SAA is defined by the EPA. Storing hazardous waste under these specific conditions is a critical component of regulatory compliance and laboratory safety, preventing spills from reaching the environment or creating a larger hazard area.[4][8]

Step 4: Final Disposal - The Hand-Off

Protocol:

  • ABSOLUTELY NO SINK DISPOSAL. The EPA's regulations for hazardous waste pharmaceuticals explicitly prohibit the sewering of these materials.[9][10] This is a universal rule for all laboratories in all states.[10]

  • Once the waste container is full or you are finished with the project, contact your institution's EHS department (sometimes called the Office of Clinical and Research Safety) to arrange for a waste pickup.[8]

  • Do not attempt to dispose of the chemical waste through a commercial trash service or by any other means. Disposal must be handled by a licensed and certified hazardous waste management vendor.

Causality: Pharmaceutical compounds, even at low concentrations, can have detrimental effects on aquatic ecosystems. The prohibition on sewering is a direct result of studies documenting the presence and negative impact of pharmaceuticals in drinking and surface waters.[9] The required final disposal method for this type of waste is typically high-temperature incineration at a permitted facility, which ensures the complete destruction of the active chemical compound.[11]

Part 3: Emergency Procedures - Spill and Decontamination

Protocol for a Small Spill (Solid Material):

  • Alert & Isolate: Alert personnel in the immediate area and restrict access.

  • Protect: Don appropriate PPE: lab coat, safety goggles, and nitrile gloves.

  • Contain: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the powder from becoming airborne.

  • Clean: Carefully sweep the absorbed material into a dustpan and place it into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per your institution's Chemical Hygiene Plan.[12]

Part 4: Visualizing the Disposal Decision Workflow

The following diagram outlines the logical progression for the safe disposal of Desmethoxy Ranolazine waste.

Desmethoxy_Ranolazine_Disposal_Workflow cluster_0 Phase 1: In-Lab Management cluster_1 Phase 2: Final Disposition cluster_2 Prohibited Actions A Waste Generation (Desmethoxy Ranolazine & Contaminated Materials) B Step 1: Classify as 'Hazardous Chemical Waste' A->B C Step 2: Segregate Waste (No Acids or Oxidizers) B->C D Step 3: Use Labeled, Sealed, Compatible Container C->D E Step 4: Store in SAA with Secondary Containment D->E F Container Full or Project Complete E->F G Contact EHS for Pickup F->G H Transfer to Authorized EHS Personnel G->H I Final Disposal via Licensed Vendor (High-Temperature Incineration) H->I J Sink / Sewer Disposal K General Trash Disposal

Caption: Disposal workflow for Desmethoxy Ranolazine.

This guide provides a robust framework for the responsible management of Desmethoxy Ranolazine waste. By understanding the "why" behind each step, we elevate our procedures from mere compliance to a culture of profound safety and environmental stewardship. Always consult your institution's specific Chemical Hygiene Plan and your EHS office as the ultimate authorities on waste management protocols in your facility.

References

  • Veeprho. (n.d.). Ranolazine Impurities and Related Compound.
  • Pharmaffiliates. (n.d.). Ranolazine-impurities.
  • Clearsynth. (n.d.). Desmethoxy Ranolazine | CAS No. 755711-09-2.
  • Simson Pharma Limited. (n.d.). Desmethoxy Ranolazine | CAS No- 755711-09-2.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals.
  • International Journal of Pharmaceutical Sciences and Research. (2019). Isolation and Structural Elucidation of Degradation Products of Ranolazine. IJPSR, 10(8), 3824-3832.
  • U.S. Food & Drug Administration. (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
  • Google Patents. (n.d.). WO2011160396A1 - Method for preparation of ranolazine.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • Sigma-Aldrich. (2025). Safety Data Sheet - Ranolazine dihydrochloride.
  • SynZeal. (n.d.). Ranolazine Impurities.
  • Stericycle. (2025). EPA Regulations for Healthcare & Pharmaceuticals.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • TCI Chemicals. (n.d.). Safety Data Sheet - Ranolazine Dihydrochloride.
  • Environmental Marketing Services. (2025). Effective Laboratory Waste Management Tips.
  • National Academies of Sciences, Engineering, and Medicine. (n.d.). Appendix A: OSHA Laboratory Standard.
  • Cleanchem Laboratories LLP. (n.d.). Material Safety Data Sheets Ranolazine USP Related Compound B.
  • U.S. Environmental Protection Agency. (2019). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • Cayman Chemical. (2025). Safety Data Sheet - Ranolazine (hydrochloride).
  • Quick Company. (n.d.). A Process For The Preparation Of Highly Pure Ranolazine Base.
  • ASHP. (n.d.). The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • ResearchGate. (n.d.). Chemical structures of Ranolazine and its associated impurities.
  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet Laboratory Safety Chemical Hygiene Plan.
  • Stericycle. (2025). The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.

Sources

Navigating the Unseen Threat: A Researcher's Guide to Safely Handling Desmethoxy Ranolazine

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Drug Development Professionals, Researchers, and Scientists

The Guiding Principle: Proactive Prevention in the Face of the Unknown

When handling a substance with an incomplete toxicological profile, the cornerstone of safety is the adoption of a conservative approach. We must assume that Desmethoxy Ranolazine may possess hazards similar to or greater than its parent compound, Ranolazine. Safety data for Ranolazine indicates that it is harmful if swallowed and can cause skin and eye irritation.[1][2] Therefore, our protocols are designed to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.

This proactive stance is not merely about compliance; it is about fostering a culture of safety that protects researchers and ensures the integrity of our scientific endeavors. Adherence to these guidelines is a self-validating system, where consistent and correct application of these procedures inherently minimizes risk.

Core Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE is the most critical barrier between the researcher and potential chemical exposure. The following table summarizes the minimum required PPE for handling Desmethoxy Ranolazine in various laboratory settings.

Operation Primary Engineering Control Minimum Required PPE
Weighing and Aliquoting (Solid) Ventilated Balance Enclosure or Fume HoodDouble Nitrile Gloves, Lab Coat, Safety Goggles
Solution Preparation Chemical Fume HoodDouble Nitrile Gloves, Lab Coat, Safety Goggles
In-vitro/In-vivo Dosing Biosafety Cabinet or Fume HoodDouble Nitrile Gloves, Disposable Gown, Safety Goggles or Face Shield
Spill Cleanup N/ADouble Nitrile Gloves, Disposable Gown, Safety Goggles, Respirator (N95 or higher)

The Rationale Behind the Layers:

  • Double Gloving: The use of two pairs of nitrile gloves provides an added layer of protection against potential tears or punctures.[3][4] It is crucial to inspect gloves for any signs of degradation before and during use.

  • Lab Coat/Disposable Gown: A lab coat is the standard for any chemical laboratory. For procedures with a higher risk of splashes or contamination, a disposable gown made of a low-permeability fabric is recommended.[4] This prevents the contamination of personal clothing and reduces the risk of carrying the compound outside the laboratory.

  • Eye and Face Protection: Safety goggles with side shields are mandatory to protect against splashes and airborne particles.[5] In situations with a higher risk of splashing, a full-face shield should be worn in addition to safety goggles.[3]

  • Respiratory Protection: While engineering controls are the primary means of preventing inhalation exposure, a respirator (N95 or higher) should be readily available for emergency situations such as a significant spill of the solid compound.[3]

Operational Workflow: A Step-by-Step Guide to Safe Handling

The following workflow is designed to guide the researcher through the entire process of handling Desmethoxy Ranolazine, from preparation to disposal.

I. Preparation and Donning of PPE
  • Inspect Your Workspace: Before bringing the compound into the work area (preferably a designated chemical fume hood), ensure the space is clean and uncluttered.

  • Gather All Materials: Have all necessary equipment and reagents within the fume hood to minimize reaching in and out.

  • Don PPE in the Correct Order:

    • Lab Coat or Disposable Gown

    • Inner Pair of Gloves

    • Safety Goggles or Face Shield

    • Outer Pair of Gloves (ensure the cuff of the outer glove goes over the sleeve of the lab coat/gown)[4]

II. Handling Desmethoxy Ranolazine
  • Work Within a Ventilated Enclosure: All manipulations of solid Desmethoxy Ranolazine and its solutions must be performed in a certified chemical fume hood or a ventilated balance enclosure to prevent the inhalation of airborne particles.[6]

  • Avoid Dust Generation: When handling the solid compound, use gentle motions to avoid creating dust.[1]

  • Use Designated Equipment: All equipment used for handling Desmethoxy Ranolazine should be clearly labeled and, if possible, dedicated to this purpose to prevent cross-contamination.

  • Immediate Cleanup of Spills: In the event of a small spill, decontaminate the area immediately with an appropriate solvent (e.g., 70% ethanol) and absorbent pads. For larger spills, follow your institution's emergency spill response procedures.

III. Doffing PPE and Decontamination

The process of removing PPE is as critical as putting it on to prevent self-contamination.

  • Remove Outer Gloves: Peel off the outer pair of gloves, turning them inside out as you remove them. Dispose of them in the designated chemical waste container.

  • Remove Gown/Lab Coat: Untie or unzip the gown and peel it off from the shoulders, turning it inside out. Dispose of it in the appropriate waste stream.

  • Wash Hands: Thoroughly wash your hands with soap and water.

  • Remove Eye Protection: Handle by the earpieces and place in a designated area for cleaning and disinfection.

  • Remove Inner Gloves: Peel off the inner gloves, turning them inside out, and dispose of them in the chemical waste.

  • Wash Hands Again: Wash your hands thoroughly with soap and water.

Visualizing the Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination Prep Inspect Workspace & Gather Materials Don Don PPE Prep->Don Handle Work in Fume Hood Don->Handle Spill Spill Response Handle->Spill If spill occurs Doff Doff PPE Handle->Doff Decon Decontaminate Workspace Doff->Decon Waste Dispose of Waste Decon->Waste

Caption: A logical workflow for the safe handling of Desmethoxy Ranolazine.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of Desmethoxy Ranolazine and all contaminated materials is a critical final step in the experimental workflow.

  • Solid Waste: All solid waste, including contaminated gloves, gowns, absorbent pads, and empty vials, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing Desmethoxy Ranolazine should be collected in a designated, sealed hazardous waste container. Do not pour any solutions down the drain.[1]

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed chemical waste disposal company in accordance with local, state, and federal regulations.

In Case of Exposure: Immediate Action is Key

Exposure Route Immediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[5] Remove contaminated clothing.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
Inhalation Move to fresh air immediately.
Ingestion Rinse mouth with water. Do not induce vomiting.[5]

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for Ranolazine to the medical personnel.

Fostering a Culture of Safety

This guide provides a robust framework for the safe handling of Desmethoxy Ranolazine. However, true safety is not achieved through documents alone. It is cultivated through a shared commitment to vigilance, continuous learning, and open communication within the research team. By understanding the "why" behind each safety precaution, researchers can make informed decisions that protect themselves, their colleagues, and the integrity of their work.

References

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS RANOLAZINE. [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022-10-06). [Link]

  • Powder Systems. A Guide to Processing and Holding Active Pharmaceutical Ingredients. (2024-10-17). [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]

  • U.S. Food and Drug Administration (FDA). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]

  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy. (2019-10-30). [Link]

  • National Academies of Sciences, Engineering, and Medicine. Appendix A: OSHA Laboratory Standard. [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. (2013-10-03). [Link]

  • Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). [Link]

  • Eurofins. The challenge of handling highly potent API and ADCs in analytical chemistry. [Link]

  • DuraLabel. OSHA Rules for Hazardous Chemicals. (2025-12-16). [Link]

  • Health Canada. Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). (2022-02-10). [Link]

  • Oregon OSHA. Preventing Exposure to Hazardous Chemicals in Laboratories. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.